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Core Science & Biosynthesis

Foundational

crystal lattice parameters of ammonium borate octahydrate

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Whitepaper: Crystal Lattice Parameters and Structural Analysis of Ammonium Borate Octahydrate Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Whitepaper: Crystal Lattice Parameters and Structural Analysis of Ammonium Borate Octahydrate

Executive Summary

The nomenclature "Ammonium Borate Octahydrate" is a commercially entrenched synonym for Ammonium Pentaborate Tetrahydrate (


). While the stoichiometry suggests an octahydrate of the oxide form (

), the structural reality is a tetrahydrate of the pentaborate anion. This distinction is critical for precise crystallographic characterization and pharmaceutical formulation.

This guide provides an authoritative breakdown of the crystal lattice parameters, structural motifs, and synthesis protocols for this compound. It is designed to serve as a reference standard for solid-state characterization, ensuring reproducibility in drug development and materials science applications.

Nomenclature & Stoichiometric Clarification

Before analyzing lattice parameters, we must resolve the chemical identity to ensure data integrity.

Trade NameChemical NameStructural FormulaOxide FormulaCAS Number
Ammonium Borate Octahydrate Ammonium Pentaborate Tetrahydrate


12046-03-6

Note: The structural formula is often simplified to


 in industrial literature. Crystallographically, it is best described as the ammonium salt of the complex anion 

, accompanied by two interstitial water molecules.

Crystallographic Profile

The following data represents the standard phase for Ammonium Pentaborate Tetrahydrate at ambient conditions (298 K).

Table 1: Crystal Lattice Parameters
ParameterValueUncertaintyUnit
Crystal System Orthorhombic--
Space Group

(No.[1] 41)
--
Lattice Constant

11.3192

Å
Lattice Constant

11.0261

Å
Lattice Constant

9.2316

Å
Volume (

)
1152.2

ų
Formula Units (

)
4--
Calculated Density (

)
1.569-g/cm³

Data Source: Redetermination of structure by single-crystal X-ray diffraction (S-XRD). [1]

Structural Analysis & Mechanism

The Pentaborate Polyanion

The core structural unit is the isolated pentaborate anion


. This anion exhibits a spiran  structure, consisting of two six-membered triborate rings sharing a common tetrahedral boron atom.
  • Central Boron (

    
    ): 
    
    
    
    hybridized, coordinates to four oxygens.
  • Peripheral Borons (

    
    ):  Four 
    
    
    
    hybridized boron atoms, each bonded to two ring oxygens and one terminal hydroxyl group.
  • Symmetry: The isolated anion possesses

    
     symmetry, but this is slightly distorted within the crystal lattice due to hydrogen bonding interactions.
    
Hydrogen Bonding Network

The stability of the lattice is governed by an extensive hydrogen bonding network connecting the anions, ammonium cations (


), and interstitial water molecules.
  • Cationic Anchoring: The

    
     ions occupy channels between the large pentaborate anions, acting as donors in N-H···O hydrogen bonds.
    
  • Hydration Bridge: The interstitial water molecules bridge the anions and cations, contributing to the material's high solubility and specific thermal decomposition profile.

G cluster_0 Crystal Lattice Hierarchy cluster_1 Interaction Network UnitCell Unit Cell (Orthorhombic Aba2) Anion Pentaborate Anion [B5O6(OH)4]- UnitCell->Anion  Z=4 positions Cation Ammonium Cation NH4+ UnitCell->Cation Water Interstitial Water H2O UnitCell->Water Spiran Spiran Ring Structure (1 BO4 + 4 BO3) Anion->Spiran  Contains HBond Hydrogen Bond Network (N-H...O, O-H...O) Anion->HBond Cation->HBond Water->HBond

Figure 1: Hierarchical breakdown of the Ammonium Pentaborate Tetrahydrate crystal lattice, illustrating the interplay between ionic components and the stabilizing hydrogen bond network.

Synthesis & Characterization Protocol

To ensure the formation of the correct phase (Tetrahydrate/Octahydrate) and avoid contamination with Ammonium Tetraborate, strict control of stoichiometry and pH is required.

Synthesis Workflow

Reagents:

  • Boric Acid (

    
    ), ACS Reagent grade.
    
  • Ammonia Solution (

    
    ), 25% w/w.
    
  • Deionized Water (

    
    ).
    

Protocol:

  • Dissolution: Dissolve 5.0 mol of Boric Acid in minimal hot deionized water (approx. 80°C).

  • Neutralization: Slowly add 1.0 mol of Ammonia solution while stirring. The target molar ratio is 1:5 (

    
    ) .
    
    • Reaction:

      
      
      
  • Crystallization: Cool the solution slowly to room temperature (rate: 5°C/hour) to promote the growth of large, defect-free orthorhombic crystals.

  • Filtration: Filter the white crystalline precipitate and wash with a small volume of ice-cold water.

  • Drying: Air dry at room temperature. Do not heat above 60°C , as dehydration to lower hydrates or the anhydrous form begins near 100-110°C.

XRD Characterization

For validation, Powder X-Ray Diffraction (PXRD) should be performed.

  • Instrument: Cu K

    
     radiation (
    
    
    
    Å).
  • Scan Range:

    
     to 
    
    
    
    .
  • Key Peaks (Calculated from Lattice):

    • Look for characteristic reflections corresponding to the Aba2 space group.

    • Dominant peaks are typically observed at low angles due to the large unit cell.

Synthesis Start Reagents: Boric Acid + Ammonia Step1 Dissolution (80°C, H2O) Start->Step1 Step2 Stoichiometric Mixing (Ratio 1:5 NH3:B) Step1->Step2  pH Control Step3 Slow Cooling (5°C/hr to 25°C) Step2->Step3  Crystallization Step4 Filtration & Washing Step3->Step4 End Prod: Ammonium Pentaborate Tetrahydrate Step4->End  Air Dry < 60°C

Figure 2: Step-by-step synthesis protocol designed to isolate the specific pentaborate phase.

Pharmaceutical & Industrial Relevance[3]

Drug Development & Formulation

In pharmaceutical contexts, borates are often explored as buffers or antimicrobial agents. The high solubility of Ammonium Pentaborate Tetrahydrate (approx. 10.9% w/w at 25°C) [2] makes it a viable candidate for aqueous formulations, provided the pH (typically slightly acidic to neutral, pH ~8.5) is compatible with the active pharmaceutical ingredient (API).

Stability Warning: The compound is stable at room temperature but begins to lose water of crystallization above 100°C. In solid-state drug formulations, this dehydration could lead to moisture migration, potentially destabilizing moisture-sensitive APIs.

Non-Linear Optics (NLO)

The non-centrosymmetric space group (


) of this crystal allows for Second Harmonic Generation (SHG). While less efficient than some modern organic NLO materials, it serves as a robust, UV-transparent reference material in optical characterization.

References

  • Crystal Structure Redetermination

    • Schubert, D. M. (2003). Borates: Survey of Structural Chemistry. In Structure and Bonding. Springer.
    • )
  • Solubility and Physical Properties

    • U.S. Borax. (2024).
  • Synthesis and Phase Behavior

    • ChemicalBook. (2025).[1][2] Ammonium Pentaborate Tetrahydrate Properties and Synthesis.

  • General Borate Nomenclature

    • Fujifilm Wako Chemicals. (2025).[3][1][2][4] Ammonium Borate Octahydrate (CAS 12046-03-6) Specifications.

Sources

Exploratory

Supramolecular Architecture of Azane–Boric Acid Hydrates

From Fundamental Hydrogen Bond Networks to Pharmaceutical Applications Executive Summary This technical guide analyzes the structural chemistry of Azane–Boric Acid Hydrates , chemically defined as Ammonium Polyborate Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

From Fundamental Hydrogen Bond Networks to Pharmaceutical Applications

Executive Summary

This technical guide analyzes the structural chemistry of Azane–Boric Acid Hydrates , chemically defined as Ammonium Polyborate Hydrates (e.g., Ammonium Pentaborate Tetrahydrate). While "azane" is the IUPAC systematic name for ammonia (


), its interaction with boric acid (

) in aqueous media does not yield a simple 1:1 adduct.[1] Instead, it drives the self-assembly of complex polyborate anions stabilized by an extensive hydrogen-bonding network of ammonium cations (

) and interstitial water.[1]

Understanding this network is critical for crystal engineering and drug development , particularly in the design of boron-based therapeutics (e.g., benzoxaboroles, proteasome inhibitors) where Boron-Nitrogen (B–N) interactions and hydrolytic stability are key performance parameters.[1]

Part 1: Structural Fundamentals & The Hydrogen Bond Network

The "Azane–Boric Acid" system is thermodynamically driven toward the formation of Ammonium Pentaborate Tetrahydrate (


).[1] The hydrogen bonding network in this crystal is a textbook example of hierarchical supramolecular assembly.
1.1 The Chemical Species

In solution, boric acid acts as a Lewis acid, accepting a hydroxide ion from water to form the tetrahydroxyborate anion. In the presence of azane (ammonia), the equilibrium shifts to form polyborate species:


[1]
1.2 The H-Bonding Topology

The stability of this hydrate relies on a "soft" host-guest network where the rigid polyborate anion acts as the scaffold.

Interaction TypeDonor (D)Acceptor (A)DescriptionRole
Charge-Assisted

(Ammonium)

(Borate)
Strong electrostatic H-bond.[1]Anchors the cation to the anionic sheet.
Water Bridge

(Water)

(Borate/Water)
Medium strength, directional.[1]Fills voids; mediates proton transfer.[1]
Synthon



cyclic dimers (rare in hydrates).[1][2]
Intramolecular stabilization of the anion.

Key Insight for Researchers: The ammonium cation (


) does not rotate freely.[1][3] It is "locked" into position by four tetrahedral hydrogen bonds, creating a high-energy barrier to dehydration.[1] This explains why ammonium borate hydrates are surprisingly stable compared to their sodium analogs.[1]
Part 2: Experimental Characterization Protocol

Objective: To grow single crystals of the azane-boric acid condensate and resolve the hydrogen bond network using Single-Crystal X-Ray Diffraction (SC-XRD).

Phase A: Crystal Growth (Vapor Diffusion Method)

Direct mixing often yields microcrystalline powder.[1] Slow diffusion is required for SC-XRD quality crystals.

  • Prepare Stock Solutions:

    • Solution A: Saturated Boric Acid in deionized water at 50°C.

    • Solution B: 30% Aqueous Ammonia (Azane).[1]

  • Setup: Place 5 mL of Solution A in a small inner vial.

  • Diffusion: Place the inner vial (uncapped) inside a larger jar containing 2 mL of Solution B. Seal the outer jar.

  • Incubation: Store at 4°C for 7–14 days. Ammonia vapor will slowly diffuse into the boric acid solution, raising the pH gradually and promoting the nucleation of ammonium pentaborate tetrahydrate.

  • Harvest: Filter crystals rapidly and coat in paratone oil to prevent dehydration during mounting.

Phase B: Structure Solution (SC-XRD)

Critical Step: Hydrogen Atom Placement. Standard X-ray diffraction scatters poorly off hydrogen.[1] To accurately map the H-bond network:

  • Data Collection: Collect at 100 K (cryostream) to freeze thermal vibrations of the ammonium group.[1]

  • Refinement: Do not use a "riding model" for the ammonium hydrogens. Locate them in the difference Fourier map (

    
    ) to confirm the specific orientation of the 
    
    
    
    bonds.[1]
Part 3: Computational Validation (QTAIM Analysis)

Context: Experimental XRD gives bond lengths, but not bond energies. To quantify the strength of the network, we use Quantum Theory of Atoms in Molecules (QTAIM).[4]

Protocol: Topological Analysis
  • Geometry Optimization: Optimize the experimental crystal structure using DFT (e.g., B3LYP/6-31G**) while keeping heavy atoms fixed (constrained optimization).

  • Wavefunction Generation: Generate the .wfn file.[1]

  • Topology Map: Locate Bond Critical Points (BCPs) between Hydrogen and Oxygen atoms.[1]

  • Energy Calculation: Use the Espinosa correlation to estimate H-bond energy (

    
    ) from the potential energy density (
    
    
    
    ) at the BCP:
    
    
    [1]

Data Interpretation:

  • Strong H-bonds:

    
     au, 
    
    
    
    .[1] (Typical for
    
    
    in these hydrates).
  • Van der Waals:

    
     au.[1]
    
Part 4: Visualization of the Workflow

The following diagram illustrates the integrated workflow from synthesis to topological validation.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Validation A Boric Acid Solution C Slow Diffusion (4°C, 14 days) A->C B Azane (NH3) Vapor B->C D SC-XRD (100 K) C->D Crystallization E Difference Fourier Map D->E Data Reduction F DFT Optimization (Fixed Cell) E->F CIF Export H H-Bond Network Topology Model E->H Geometry G QTAIM Analysis (Bond Critical Points) F->G Wavefunction G->H Energy Mapping

Caption: Integrated workflow for resolving the supramolecular architecture of azane-boric acid hydrates.

Part 5: Applications in Drug Development[1]

The "Azane–Boric Acid" interaction is a pharmacophore model for Boron-Nitrogen drugs.[1]

5.1 Boric Acid Catalyzed Amidation

Boric acid acts as a "supramolecular catalyst" for amide synthesis (a key reaction in drug discovery).[1] The boric acid forms a mixed anhydride intermediate that interacts with the amine (azane derivative).

  • Mechanism: The B-center coordinates the carboxylic acid and the amine, bringing them into proximity via a cyclic transition state stabilized by H-bonds.

  • Relevance: Green chemistry alternative to toxic coupling reagents (EDC/DCC).[1]

5.2 Boronic Acid Transition State Inhibitors

Drugs like Bortezomib (proteasome inhibitor) rely on the reversible formation of a tetrahedral boronate adduct with a threonine residue in the active site.

  • The Azane Connection: The stability of these drugs often depends on intramolecular

    
     dative bonds or 
    
    
    
    hydrogen bonds (e.g., in Wyerone derivatives or Benzoxaboroles).
  • Formulation: Understanding the hydration state of these boron-drugs is vital.[1] Dehydration often leads to polymerization (boroxine formation), reducing bioavailability.[1] The "Ammonium Pentaborate" model teaches us that stabilizing the tetrahedral boron requires a robust cation/water network.

References
  • IUPAC. "Azane (Ammonia) Nomenclature."[1] IUPAC Red Book.[1] [1]

  • Wikipedia. "Ammonium Pentaborate."[1][5] Structural Chemistry & Properties. [1]

  • RSC Publishing. "Mechanistic insights into boron-catalysed direct amidation reactions."[1] Royal Society of Chemistry.[1] [1]

  • MDPI. "Analysis of Hydrogen Bonds in Crystals."[1] Crystals Journal. [1]

  • NIH/PubMed. "Synthesis and structure of ammonium bis(malonato)borate."[1] National Institutes of Health.[1] [1]

Sources

Foundational

Foreword: From Fundamental Properties to Advanced Applications

An In-Depth Technical Guide to the Electronic Band Structure of Crystalline Ammonia Borane (Azane Boric Acid) Ammonia borane (H₃NBH₃), also known as borazane or by the systematic name azane boric acid, stands as a compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Band Structure of Crystalline Ammonia Borane (Azane Boric Acid)

Ammonia borane (H₃NBH₃), also known as borazane or by the systematic name azane boric acid, stands as a compound of significant scientific interest. While its high hydrogen content has made it a focal point of research for chemical hydrogen storage, its unique solid-state properties offer a rich playground for fundamental materials science.[1][2] The molecule is isoelectronic with ethane, yet their physical properties could not be more different; ammonia borane is a solid at room temperature, a consequence of its polar nature and a unique intermolecular interaction known as the dihydrogen bond.[3][4]

This guide provides a comprehensive exploration of the electronic band structure of crystalline ammonia borane. Understanding the electronic properties at this fundamental level is paramount for predicting the material's stability, reactivity, and potential in various applications. For materials scientists, this knowledge informs the rational design of hydrogen storage and release systems. For professionals in drug development, where boron-containing compounds represent a growing class of therapeutics, the detailed electronic insights from this simple yet illustrative B-N compound provide a foundational understanding of the dative bonding and electrostatic interactions that govern molecular recognition and bioactivity.

We will delve into the material's crystalline architecture, dissect the theoretical and computational frameworks used to model its properties, present the resulting electronic band structure, and connect these findings to experimental spectroscopic data. The narrative is designed not merely to present data, but to explain the causality behind the scientific approaches, offering a self-validating logic that is essential for rigorous scientific and developmental work.

Part 1: The Crystalline Architecture of Ammonia Borane

The electronic properties of a solid are inextricably linked to its crystal structure. In ammonia borane, the arrangement of molecules in the solid state is governed by a network of weak, yet structurally definitive, dihydrogen bonds.

Polymorphism and Dihydrogen Bonding

Ammonia borane exhibits a temperature-dependent phase transition.[5]

  • Tetragonal Phase: At room temperature and above (T > 225 K), it adopts a body-centered tetragonal crystal structure with the space group I4mm.[3][6] In this phase, the H₃N-BH₃ molecules exhibit rotational disorder.

  • Orthorhombic Phase: Below 225 K, it transitions to an ordered, low-temperature orthorhombic structure with the space group Pmn2₁.[5][7] This is the phase most commonly studied for its ground-state electronic properties.

The key interaction stabilizing the solid-state structure is the dihydrogen bond (DHB) , an electrostatic attraction between the partially positively charged hydrogen atoms on the nitrogen (N-Hδ⁺) and the partially negatively charged, hydridic hydrogens on the boron (B-Hδ⁻).[3][8] These DHBs, with H···H distances around 2.0 Å, are significantly shorter than the sum of the van der Waals radii (~2.4 Å) and dictate the molecular packing, which in turn defines the electronic band structure.[8]

The accurate determination of hydrogen atom positions, which is critical for understanding DHBs, was achieved through neutron diffraction studies, a technique essential for locating light atoms in the presence of heavier ones.[3][5]

Crystallographic Data Summary

The structural parameters are crucial inputs for any theoretical calculation of electronic properties. The choice of the correct, experimentally verified crystal structure is the first step in a self-validating protocol.

PropertyLow-Temperature Orthorhombic PhaseRoom-Temperature Tetragonal Phase
Space Group Pmn2₁I4mm
Lattice Constant a 5.23 Å5.25 Å
Lattice Constant b 4.37 Å5.25 Å
Lattice Constant c 5.03 Å5.03 Å
B-N Bond Length ~1.58 Å~1.60 Å
Closest H···H Distance ~1.99 Å-

Note: Values are approximate and compiled from various experimental studies.[3][5][9][10]

cluster_0 Orthorhombic Unit Cell Representation mol1 H₃N-BH₃ mol2 H₃N-BH₃ mol1->mol2 N-Hδ⁺···δ⁻H-B mol3 H₃N-BH₃ mol1->mol3 DHB mol4 H₃N-BH₃ mol2->mol4 DHB mol3->mol4 DHB

Caption: Dihydrogen bonding network in crystalline ammonia borane.

Part 2: Theoretical Framework for Electronic Structure Calculation

To understand the electronic band structure, we turn to first-principles quantum mechanical simulations. Density Functional Theory (DFT) is the predominant method for calculating the electronic properties of crystalline solids with high accuracy and manageable computational cost.[11][12]

Causality Behind Methodological Choices

The trustworthiness of a computational result hinges on the appropriate selection of the theoretical method. For ammonia borane, this choice is not trivial.

  • Challenge: The crystal is held together by weak dihydrogen bonds, which are a form of van der Waals (vdW) interaction.

  • Problem with Standard DFT: Conventional DFT functionals, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are known to poorly describe long-range dispersion forces.[9] Applying these functionals directly to ammonia borane results in a significant overestimation of the unit cell volume (~12% error) and incorrect lattice parameters, demonstrating a failure to capture the essential intermolecular bonding.[9]

  • Solution: The inclusion of a semi-empirical correction for van der Waals forces (e.g., methods like PBE-D*) is essential . This correction adds a term to the total energy that accounts for dispersion interactions. The use of vdW-corrected DFT significantly improves the calculated lattice parameters, bringing them into excellent agreement with experimental neutron diffraction data.[9] This agreement validates the computational model, ensuring that the subsequent electronic structure calculation is performed on a physically realistic geometry.

Protocol: Ab Initio Band Structure Calculation

Below is a generalized, step-by-step methodology for calculating the electronic band structure of orthorhombic ammonia borane.

  • Step 1: Geometry Input & Optimization.

    • Action: Begin with the experimental crystallographic data for the orthorhombic Pmn2₁ phase of ammonia borane as the initial input structure.[5]

    • Causality: Starting from an experimental structure anchors the calculation in physical reality. A full geometry optimization (relaxing both atomic positions and lattice vectors) is then performed.

    • Method: Use a vdW-corrected DFT functional (e.g., PBE-D*) with a plane-wave basis set and pseudopotentials.

    • Validation: The optimization is complete when forces on all atoms are below a defined threshold (e.g., < 0.01 eV/Å). The resulting lattice parameters must be compared with experimental values to validate the chosen functional.[9]

  • Step 2: Self-Consistent Field (SCF) Calculation.

    • Action: Using the optimized crystal structure, perform a high-precision SCF calculation to determine the ground-state electron density.

    • Causality: This step accurately solves the Kohn-Sham equations for the periodic system, providing the fundamental charge distribution from which all other electronic properties are derived.

  • Step 3: Non-Self-Consistent Band Structure Calculation.

    • Action: Using the converged charge density from Step 2, calculate the electronic eigenvalues (energies) along a specific high-symmetry path in the first Brillouin zone (e.g., Γ → Z → T → Y → Γ → X → S → R).

    • Causality: This "band path" is chosen to include all points of special symmetry, where band extrema (and therefore the band gap) are most likely to occur. The calculation is "non-self-consistent" because the charge density is fixed, which is a computationally efficient and accurate way to map the band structure.

  • Step 4: Density of States (DOS) Calculation.

    • Action: Perform another non-self-consistent calculation on a much denser grid of k-points covering the entire Brillouin zone.

    • Causality: The DOS provides information on the number of available electronic states at each energy level. Projecting the DOS onto individual atoms and orbitals (PDOS) allows for the identification of which atoms and orbitals contribute to the valence and conduction bands.

start Start: Experimental Crystal Structure (Pmn2₁ phase) opt 1. Geometry Optimization (vdW-corrected DFT) start->opt validate Validation: Compare Lattice Parameters with Experiment opt->validate scf 2. Self-Consistent Field (SCF) Calculation for Ground State Electron Density validate->scf Agreement band 3. Non-SCF Band Structure Calculation along High-Symmetry Path scf->band dos 4. Non-SCF Density of States (DOS) Calculation on Dense k-point Grid scf->dos output1 Band Structure Plot band->output1 output2 DOS & PDOS Plots dos->output2

Caption: Standard computational workflow for DFT band structure analysis.

Part 3: The Electronic Band Structure and Density of States

Executing the protocol described above yields the electronic band structure of crystalline ammonia borane.

A Wide-Bandgap Insulator

First-principles calculations consistently show that the orthorhombic phase of ammonia borane is a wide-bandgap insulator.[12]

  • Band Gap: The calculated band gap is approximately 5.90 eV using the GGA functional.[12] This large gap confirms that the material is electrically insulating under ambient conditions.

  • Indirect Gap: The band gap is indirect , meaning the valence band maximum (VBM) and the conduction band minimum (CBM) occur at different points in the Brillouin zone. Specifically, the VBM is located at the Γ point, while the CBM is at the Z point.[12] An indirect band gap implies that electron-hole recombination is less efficient and requires phonon assistance, a property typical of many insulating materials.

A computational study investigating the effects of pressure revealed that the band gap monotonically decreases as pressure increases, though the material remains non-conducting up to 300 GPa.[7]

Analysis of the Density of States

The Projected Density of States (PDOS) reveals the atomic and orbital character of the bands:

  • Valence Band: The upper region of the valence band is primarily composed of hybrid states with significant contributions from Nitrogen 2p, Boron 2p, and Hydrogen 1s orbitals. This reflects the covalent nature of the B-N, N-H, and B-H bonds within the molecule.

  • Conduction Band: The lower region of the conduction band is largely formed from anti-bonding combinations of the same orbitals.

The wide separation between the highest occupied molecular orbital (HOMO)-derived valence band and the lowest unoccupied molecular orbital (LUMO)-derived conduction band is consistent with the chemical stability of the H₃NBH₃ molecule.

Calculated Electronic PropertyValue and DescriptionSource(s)
Band Gap Energy (GGA) ~5.90 eV[12]
Band Gap Type Indirect (Γ → Z)[12]
Pressure Dependence Band gap decreases with increasing pressure.[7]

Part 4: Experimental Validation and Spectroscopic Insights

While DFT provides a complete theoretical picture, experimental techniques are crucial for validating the calculations and probing the electronic structure.

Photoemission and X-ray Absorption Spectroscopy

These are powerful, direct probes of electronic states.

  • Photoelectron Spectroscopy (PES): This technique measures the kinetic energy of electrons ejected by photons, providing a map of the occupied electronic states (the valence band). Gas-phase PES studies on ammonia borane have determined the first ionization potential to be around 10.57 eV.[13][14] Core-level PES provides the binding energies of the B 1s (~194.0 eV) and N 1s (~408.0 eV) electrons.[13][15] These experimental values are in excellent agreement with high-level theoretical calculations, providing strong validation for the accuracy of the computed electronic structure.[13][15]

  • Near-Edge X-ray Absorption Fine Structure (NEXAFS): This technique probes the unoccupied electronic states (the conduction band) by exciting core electrons into empty orbitals. NEXAFS spectra at the boron and nitrogen K-edges provide a detailed picture of the LUMO and higher unoccupied states.[15]

Vibrational Spectroscopy (Raman and IR)

While not a direct probe of the electronic bands, vibrational spectroscopy provides a sensitive measure of the interatomic forces and bonding, which are a direct consequence of the ground-state electron distribution calculated by DFT. The excellent agreement between calculated vibrational frequencies (e.g., for B-N stretching modes) and those measured experimentally with Raman and IR spectroscopy serves as a critical secondary validation of the computational model's accuracy.[4][16][17]

cluster_theory Theoretical Calculation cluster_exp Experimental Measurement dft DFT Calculation (vdW-corrected) bs_dos Predicted Band Structure, DOS, Vibrational Frequencies dft->bs_dos compare Synergistic Comparison & Validation bs_dos->compare pes PES / NEXAFS exp_data Measured Binding Energies, Absorption Edges, Vibrational Modes pes->exp_data raman Raman / IR raman->exp_data exp_data->compare

Caption: Synergy between theoretical and experimental approaches.

Part 5: Implications for Materials Science and Drug Development

For Materials Science & Hydrogen Storage

The electronic structure provides a roadmap for understanding the material's behavior. The wide band gap is a quantitative measure of its intrinsic stability. The nature of the valence and conduction bands—derived from the B-N and B/N-H bonding and anti-bonding orbitals—is directly related to the energy required to break these bonds. Therefore, the band structure is a key descriptor for modeling dehydrogenation pathways and for designing catalysts that can lower the activation energy for H₂ release by introducing states within the material's band gap.[18][19]

For Boron-Based Drug Development

While ammonia borane is not a pharmaceutical, it is an archetypal molecule containing the B-N dative bond, a motif of interest in medicinal chemistry. The detailed electronic structure analysis performed on this model system provides critical, transferable insights:

  • Electrostatic Potential: The charge polarization (Nδ⁻-Bδ⁺) and the hydridic/protic nature of the hydrogens, which are quantified by electronic structure calculations, govern how boron-containing molecules interact with biological targets like enzyme active sites.

  • Bond Stability: The energy of the B-N bond, reflected in the electronic structure, is a key parameter for designing stable yet reactive boron-based drugs. Understanding the HOMO-LUMO gap informs the compound's susceptibility to redox processes in a biological environment.

  • Rational Design: The computational protocols validated on this simple system can be applied to more complex boron-based drug candidates to predict their electronic properties, stability, and interaction profiles, thereby accelerating the design-build-test-learn cycle in drug discovery.

References

  • Structure of a) ammonia borane (AB) H3BNH3, b) ammonia diborane (AaDB)... - ResearchGate. Available at: [Link]

  • Ammonia borane - Wikipedia. Available at: [Link]

  • Crystal structure of ammonia borane. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Liu, H., Liu, C., Ma, Y., & Chen, C. (2021). Pressure-Induced Evolution of Crystal and Electronic Structure of Ammonia Borane. The Journal of Physical Chemistry Letters, 12(8), 2036–2043. Available at: [Link]

  • Theoretical Study of Hydrogen Production from Ammonia Borane Catalyzed by Metal and Non-Metal Diatom-Doped Cobalt Phosphide - MDPI. Available at: [Link]

  • Sepehri, S., et al. (2007). Spectroscopic studies of dehydrogenation of ammonia borane in carbon cryogel. The Journal of Physical Chemistry B, 111(51), 14285–14289. Available at: [Link]

  • Sepehri, S., et al. (2007). Spectroscopic Studies of Dehydrogenation of Ammonia Borane in Carbon Cryogel. The Journal of Physical Chemistry B, 111(51), 14285–14289. Available at: [Link]

  • Íñiguez, J., Yildirim, T., & Ciraci, S. (2008). Ab initio investigation of ammonia-borane complexes for hydrogen storage. Physical Review B, 77(5). Available at: [Link]

  • Lozano, D., et al. (2023). Photoemission and X-ray Absorption Investigation of Ammonia-Borane in the Gas Phase. The Journal of Physical Chemistry A, 127(48), 10191–10198. Available at: [Link]

  • DFT studies of dehydrogenation of ammonia-borane catalyzed by : A proton transfer mechanism | Request PDF - ResearchGate. Available at: [Link]

  • Hart, G. L., et al. (2009). Experimental and computational studies on collective hydrogen dynamics in ammonia borane: incoherent inelastic neutron scattering. The Journal of Chemical Physics, 130(2), 024507. Available at: [Link]

  • Ammonia borane | BH6N | CID 132598553 - PubChem. Available at: [Link]

  • Wu, H., et al. (2008). Structural evolution of ammonia borane for hydrogen storage. Applied Physics Letters, 92(9), 091918. Available at: [Link]

  • Lin, Y., et al. (2008). Raman spectroscopy study of ammonia borane at high pressure. The Journal of Chemical Physics, 129(23), 234509. Available at: [Link]

  • Custelcean, R., & Dreger, Z. A. (2003). High-Pressure Raman Spectroscopic Study of the Ammonia−Borane Complex. Evidence for the Dihydrogen Bond. Inorganic Chemistry, 42(24), 7997–7999. Available at: [Link]

  • Ojha, A. K., & Kumar, M. (2017). Exploring Promising Catalysts for Chemical Hydrogen Storage in Ammonia Borane: A Density Functional Theory Study. Catalysts, 7(5), 153. Available at: [Link]

  • Moury, R., et al. (2022). Ammonia Borane: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier. Molecules, 27(19), 6205. Available at: [Link]

  • Chong, D. P., & Wang, F. (2022). Dehydrogenation of Ammonia Borane Impacts Valence and Core Electrons: A Photoemission Spectroscopic Study. ACS Omega, 7(40), 35848–35855. Available at: [Link]

  • Roy, A. K., et al. (2017). Probing Dative and Dihydrogen Bonding in Ammonia Borane with Electronic Structure Computations and Raman under Nitrogen Spectroscopy. The Journal of Physical Chemistry A, 121(29), 5510–5523. Available at: [Link]

  • Roy, A. K., et al. (2017). Probing Dative and Dihydrogen Bonding in Ammonia Borane with Electronic Structure Computations and Raman under Nitrogen Spectroscopy. The Journal of Physical Chemistry A, 121(29), 5510–5523. Available at: [Link]

  • Kalaiselvi, R., et al. (2013). Structural, Electronic, Bonding, and Elastic Properties of NH3BH3: A Density Functional Study. Journal of the Physical Society of Japan, 82(2), 024701. Available at: [Link]

  • Chong, D. P., & Wang, F. (2022). Dehydrogenation of Ammonia Borane Impacts Valence and Core Electrons: A Photoemission Spectroscopic Study. ACS Omega, 7(40), 35848–35855. Available at: [Link]

  • Latorrata, S., et al. (2024). Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. Polymers, 16(24), 3471. Available at: [Link]

  • Latorrata, S., et al. (2024). Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. Polymers, 16(24), 3471. Available at: [Link]

  • Kim, Y., et al. (2011). Role of van der Waals interaction in crystalline ammonia borane. Applied Physics Letters, 99(18), 181907. Available at: [Link]

  • Parrish, C. L., et al. (2018). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. Crystal Growth & Design, 18(6), 3556–3564. Available at: [Link]

Sources

Exploratory

Advanced Phase Equilibria: The Ammonia-Boric Acid-Water System

A Technical Guide for Research & Development Executive Summary The ternary system represents a critical equilibrium landscape in inorganic synthesis, pharmaceutical buffering, and nuclear coolant chemistry. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Executive Summary

The ternary system


 represents a critical equilibrium landscape in inorganic synthesis, pharmaceutical buffering, and nuclear coolant chemistry. Unlike simple salt systems, this domain is governed by complex pH-dependent polyborate speciation, resulting in a phase diagram dominated by ammonium pentaborate (

) and boric acid (

).

This guide synthesizes thermodynamic principles with practical experimental protocols, designed for scientists requiring high-purity phase isolation and solubility control.

Part 1: System Architecture & Speciation Logic

To understand the phase boundaries, one must first understand the solution chemistry. The interaction between ammonia (weak base) and boric acid (weak Lewis acid) is not a simple neutralization; it is a polymerization driven by pH.

1.1 The Polyborate Cascade

At low pH, boron exists as trigonal


. As ammonia is introduced, pH rises, triggering the formation of tetrahydroxyborate anions 

. However, in concentrated solutions (typical of crystallization processes), these species condense into polyborate rings.
  • Acidic Region (pH < 7): Dominance of

    
    .
    
  • Buffer Region (pH 7–9): Formation of triborate (

    
    ) and pentaborate (
    
    
    
    ) species.
  • Alkaline Region (pH > 10): Depolymerization back to metaborate/monoborate species.

1.2 Visualization: pH-Dependent Speciation Pathway

The following diagram illustrates the condensation logic governing the liquid phase prior to crystallization.

BorateSpeciation NH3 Ammonia Addition (pH Increase) BOH4 Tetrahydroxyborate (B(OH)4-) NH3->BOH4 Modulates pH H3BO3 Boric Acid (B(OH)3) H3BO3->BOH4 + OH- Poly Polycondensation (High Conc.) H3BO3->Poly BOH4->Poly - H2O Pentaborate Pentaborate Anion [B5O6(OH)4]- Poly->Pentaborate Stable Ring Solid Crystallization NH4B5O8·4H2O Pentaborate->Solid + NH4+

Figure 1: Mechanistic pathway of ammonium pentaborate formation driven by pH and concentration.

Part 2: Phase Diagram Analysis (25°C Isotherm)

The 25°C isotherm is the standard reference for processing. The system is characterized by a large crystallization field for Ammonium Pentaborate (APB), reflecting its stability relative to other ammonium borates.

2.1 Crystallization Fields
  • Boric Acid Field (

    
    ):  Occurs at high acid ratios. Solubility is limited (~5.5 wt% in pure water).
    
  • Ammonium Pentaborate Field (

    
    ):  The dominant phase. Note that while chemically it is a pentaborate, in phase diagrams it is often plotted using oxide components (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Ammonium Tetraborate Field: Only appears at higher ammonia concentrations and is often metastable or difficult to isolate compared to the pentaborate.

2.2 Representative Solubility Data (25°C)

The following table summarizes the equilibrium composition of the liquid phase at invariant points and saturation curves.

Phase RegionLiquid Phase

(wt%)
Liquid Phase

(wt%)
Solid Phase(s) Present
Pure Water 0.005.46

Eutonic Point A ~0.85~8.20

+

APB Saturation 3.5014.50

APB Saturation 6.2012.10

Stoichiometric ~7.00~10.90

(Pure Solution)

> Note: Data derived from general solubility trends in borate systems. Exact values depend on equilibration time due to the high viscosity of borate solutions.

Part 3: Experimental Methodology (Schreinemakers' Method)

To validate these points or explore new isotherms (e.g., 50°C for recrystallization), one must use the Isothermal Dissolution Equilibrium Method .

3.1 The Challenge: Viscosity & Metastability

Borate systems are notorious for forming supersaturated viscous fluids (gels) that delay crystallization. Standard agitation is often insufficient.

3.2 Protocol: Self-Validating Phase Determination

This workflow ensures thermodynamic equilibrium is reached and solid phases are correctly identified using Schreinemakers' wet residue method.

ExperimentalProtocol Prep 1. Mixture Preparation (Excess Solid + Solvent) Equil 2. Equilibration (Water Bath, ±0.1°C) Prep->Equil Check 3. Equilibrium Check (Refractive Index/Density Constant?) Equil->Check Check->Equil No (Variation > 0.5%) Sep 4. Phase Separation (Filtration at T) Check->Sep Yes (Constant > 48h) AnalysisLiq Liquid Analysis (Titration: Acid/Base) Sep->AnalysisLiq AnalysisSolid Wet Residue Analysis (Schreinemakers Method) Sep->AnalysisSolid XRD Solid ID Validation (XRD Crystal Structure) AnalysisSolid->XRD

Figure 2: Workflow for determining phase equilibria in viscous borate systems.

3.3 Step-by-Step Procedure
  • Preparation: Prepare supersaturated solutions by mixing

    
     and ammonia solution (25%) in varying molar ratios (
    
    
    
    ).
  • Equilibration: Place vessels in a thermostatic shaker.

    • Critical Step: Due to polyborate kinetics, equilibration requires 7–14 days .

  • Sampling: Stop agitation and allow solids to settle for 4 hours at temperature.

  • Analysis (The "Wet Residue" Technique):

    • Extract the clear supernatant (Liquid Phase).

    • Extract the wet solid (Solid Phase + entrained Mother Liquor).

    • Analyze both for

      
       (Kjeldahl distillation) and 
      
      
      
      (Mannitol-enhanced titration).
    • Plotting: Connect the Liquid composition point and the Wet Residue point. The extrapolation of this tie-line intersects the theoretical composition of the pure solid phase.

Part 4: Thermodynamic Modeling

For drug development simulations or process scaling, empirical data is insufficient. Thermodynamic models are required to predict activity coefficients (


) in high ionic strength environments.
4.1 Pitzer Model Application

The Pitzer ion-interaction model is the standard for this system. Simple solubility products (


) fail because they do not account for the specific interactions between ions and neutral species.

Key Parameters Required:

  • Binary Parameters:

    
    , 
    
    
    
    ,
    
    
    for interactions like
    
    
    .
  • Mixing Parameters:

    
     (cation-cation) and 
    
    
    
    (cation-cation-anion) are crucial when adding buffer salts (e.g., NaCl or KCl).

Modeling Insight: When simulating this system, treat the "borate" component not as a single species, but as a pH-dependent distribution of


, 

, and

.
Part 5: Applications in R&D
5.1 Pharmaceutical Buffering & API Synthesis

Ammonium pentaborate is a unique buffer system. Unlike phosphate or acetate, it provides buffering capacity in the alkaline range (pH 8.5–9.5) with high solubility.

  • API Purity: When synthesizing boron-containing drugs (e.g., proteasome inhibitors), controlling the

    
     ratio prevents the co-precipitation of boric acid, which is difficult to remove downstream.
    
5.2 Nuclear Safety (PWR Coolant)

In Pressurized Water Reactors (PWR), boric acid is a neutron absorber. Ammonia (or lithium) is added to control pH and reduce corrosion.

  • Risk: The phase diagram dictates the "hideout" phenomenon—localized precipitation of ammonium borates in crevices where local boiling concentrates the solution. Understanding the solubility limit prevents flow blockage and localized corrosion.

5.3 Crystal Engineering

Ammonium Pentaborate (APB) crystals are used in nonlinear optics.

  • Growth Strategy: Based on the phase diagram, growth should occur in the APB Saturation zone (Table 2.2). Deviating toward the acid side risks

    
     inclusions, which degrade optical clarity.
    
References
  • Gmelin Institute. Gmelin Handbook of Inorganic Chemistry: Boron Compounds. System Number 13.
  • Experimental Methodology: Schreinemakers, F. A. H. (1893). "Graphische Ableitungen aus den Lösungs-Isothermen eines ternären Systems." Zeitschrift für Physikalische Chemie. (Foundational text for the wet residue method).
  • Thermodynamic Modeling: Pitzer, K. S. (1991). Activity Coefficients in Electrolyte Solutions. CRC Press. (Source for interaction parameters).
  • Industrial Application Data

    • U.S. Borax.[1][2] "Ammonium Pentaborate: Technical Data Sheet." Link

  • Ingri, N. (1963). "Equilibrium studies of polyanions containing B(III), Si(IV), Ge(IV) and V(V)." Svensk Kemisk Tidskrift.

Sources

Protocols & Analytical Methods

Method

slow evaporation method for ammonium pentaborate growth

Application Note: Precision Growth of Ammonium Pentaborate (APB) Single Crystals via Slow Evaporation Executive Summary Ammonium Pentaborate Tetrahydrate (APB), chemically , is a prominent semi-organic nonlinear optical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Growth of Ammonium Pentaborate (APB) Single Crystals via Slow Evaporation

Executive Summary

Ammonium Pentaborate Tetrahydrate (APB), chemically


, is a prominent semi-organic nonlinear optical (NLO) material. Valued for its deep UV transparency (cutoff ~230 nm), high laser damage threshold, and favorable mechanical properties, APB is a critical candidate for frequency conversion applications in the UV region.

This protocol details the Slow Evaporation Solution Growth (SESG) technique for harvesting high-optical-quality APB single crystals. Unlike melt growth, SESG operates at near-ambient temperatures, minimizing thermal strain and defect formation. This guide emphasizes the 1:10 molar synthesis route (Ammonium Carbonate : Boric Acid) to ensure stoichiometric precision and high purity.

Material Chemistry & Synthesis Logic

The Stoichiometric Advantage

Direct dissolution of commercial ammonium pentaborate powder often yields inconsistent results due to variable hydration states. The preferred route is the in-situ synthesis using Ammonium Carbonate and Boric Acid.

Reaction Equation:



  • Why this route? The evolution of

    
     acts as a self-purifying step, driving the reaction forward and leaving no ionic by-products other than the target crystal and water.
    
  • Molar Ratio: A strict 1:10 ratio (Carbonate:Boric Acid) is required to secure the pentaborate anion structure

    
    . Deviations can lead to the formation of metaborates or tetraborates, which degrade optical performance.
    
Physicochemical Properties
PropertyValueNotes
Formula

Tetrahydrate form is most stable for NLO.[1]
Crystal System OrthorhombicSpace Group:

(typically).
Solubility ~10.9 g / 100 ml @ 25°CPositive temperature coefficient.
UV Cutoff ~230 nmExcellent for UV harmonic generation.
Band Gap ~5.20 eVWide band gap indicates high resistivity.

Pre-Growth Protocol: Solubility & Saturation

Before initiating growth, the saturation point must be precisely defined. Blind evaporation leads to parasitic nucleation.

Protocol: Solubility Curve Determination

  • Preparation: Prepare 5 beakers with 50 ml deionized water (resistivity > 18.2 MΩ·cm).

  • Incremental Addition: Add synthesized APB salt in increments (e.g., 2g, 4g, 6g, 8g, 10g) to the beakers.

  • Equilibrium: Place in a constant temperature bath (CTB) at 30°C. Stir magnetically for 6 hours.

  • Gravimetric Analysis: Filter undissolved salt, dry, and weigh. Calculate dissolved mass.

  • Repeat: Perform at 35°C, 40°C, and 45°C to generate the solubility slope.

Self-Validating Checkpoint: The solubility of APB should increase linearly with temperature. If a plateau is observed, check for pH drift (target pH ~8.3).

Core Protocol: Slow Evaporation Solution Growth (SESG)

This workflow is designed to maintain the solution within the Metastable Zone Width (MSZW) —the region where existing crystals grow, but no new nuclei form.

Step 1: Synthesis and Solution Preparation
  • Reagents: Analytical Grade (AR) Ammonium Carbonate (99.9%) and Boric Acid (99.5%).

  • Stoichiometry: Weigh 1 mole of

    
     and 10 moles of 
    
    
    
    .
  • Dissolution:

    • Dissolve Boric Acid in deionized water at 40°C.

    • Slowly add Ammonium Carbonate. Caution: Vigorous effervescence (

      
      ) will occur. Add slowly to prevent overflow.
      
    • Stir for 8 hours to ensure complete reaction and

      
       removal.
      
Step 2: Filtration and Supersaturation
  • Filtration: Pass the solution through Whatman No. 1 filter paper (pore size 11 µm) twice to remove dust/insoluble impurities. Dust particles act as heterogenous nucleation sites (defects).

  • Saturation: Allow the solution to stabilize at the growth temperature (typically 32°C - 35°C).

Step 3: Seed Preparation (Critical)

Do not grow bulk crystals directly from solution. Use a seed.

  • Take 50 ml of saturated solution in a petri dish.

  • Allow rapid evaporation (covered with perforated foil) for 3-5 days.

  • Selection: Harvest small crystals (2-3 mm). Inspect under a polarized microscope. Select only those with perfect transparency and well-defined facets. Discard twinned or cloudy seeds.

Step 4: Bulk Growth Setup
  • Vessel: Use a borosilicate glass jar (500 ml). Clean with acetone and rinse with ultrapure water.

  • Mounting: Tie the selected seed with a fine nylon thread (hair-thin) and suspend it in the center of the saturated solution.

    • Why Nylon? It is chemically inert and minimizes stress at the mounting point.

  • Evaporation Control: Cover the jar with a perforated lid (or Parafilm with ~5 pinholes).

    • Control Mechanism: The rate of evaporation is controlled by the aperture size. Smaller holes = slower evaporation = higher quality.

  • Environment: Place the jar in a vibration-free, constant temperature bath (accuracy ±0.01°C).

Step 5: Harvesting
  • Duration: 20–40 days depending on evaporation rate.

  • Extraction: Carefully lift the crystal. Do not touch with bare hands (thermal shock/oils).

  • Drying: Blot with tissue paper. Do not wipe.

Process Visualization

Workflow Diagram: Synthesis to Harvest

APB_Growth_Workflow Reagents Reagents (NH4)2CO3 + 10 H3BO3 Reaction Reaction & Dissolution (CO2 Release) Reagents->Reaction 40°C Water Filter Double Filtration (0.2 µm / Whatman) Reaction->Filter Homogenization Seed_Prep Seed Generation (Rapid Evap in Petri Dish) Filter->Seed_Prep Aliquot (50ml) Growth SESG Growth (Const. Temp 32°C) Filter->Growth Bulk Solution Mounting Seed Mounting (Nylon Thread) Seed_Prep->Mounting Select Perfect Seed Mounting->Growth Suspend Harvest Harvest & Characterization Growth->Harvest 3-4 Weeks

Caption: Operational workflow for the synthesis and growth of APB crystals, highlighting the parallel path for seed generation.

Logic Diagram: Supersaturation Control

Supersaturation_Logic cluster_zone Solubility Zones Stable Undersaturated Zone (Crystal Dissolves) Metastable Metastable Zone (MSZW) (Growth Occurs / No Nucleation) Metastable->Stable If Temp Increases Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile If Evap too fast Action Action Required Labile->Action Parasitic Crystals Form Evaporation Solvent Evaporation Evaporation->Metastable Increases Conc. Action->Metastable Filter & Restart

Caption: The critical balance of SESG. The goal is to keep the solution concentration strictly within the Metastable Zone (Green).

Characterization & Quality Control

Once harvested, the crystal must be validated.

TechniquePurposeExpected Result for APB
Powder XRD Phase PuritySharp peaks matching standard JCPDS data for APB Tetrahydrate.
FTIR Functional GroupsPresence of

ring stretching (1300-1400

) and

vibrations.
UV-Vis-NIR Optical WindowTransmission > 80% in 230–1100 nm range.
Kurtz-Perry NLO EfficiencySHG signal confirmation (Green light emission at 532nm from 1064nm source).
Vickers Hardness Mechanical StabilityLoad dependence analysis (typically soft, Hardness Number ~50-80).

Troubleshooting Guide

  • Problem: Veils or liquid inclusions inside the crystal.

    • Cause: Growth rate was too fast (evaporation holes too large).

    • Fix: Reduce the number of pinholes in the Parafilm. Ensure temperature stability is better than ±0.1°C.

  • Problem: Parasitic crystals growing on the seed or beaker bottom.

    • Cause: Solution entered the Labile Zone (supersaturation too high).

    • Fix: Remove the main crystal, filter the solution again, slightly warm it to dissolve micro-nuclei, and re-suspend the crystal.

  • Problem: Opaque or milky crystal.

    • Cause: Impurities or pH drift.

    • Fix: Ensure reagents are 99.9% pure. Check pH; APB is stable in alkaline conditions (pH ~8-9). Acidic shifts can cause decomposition.

References

  • Vigneshwaran, A., et al. "Studies on nonlinear optical ammonium pentaborate crystals."[2] Journal of Materials Science: Materials in Electronics, 2017.

  • Balakrishnan, T., et al. "Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal."[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008.

  • U.S. Borax. "Ammonium Pentaborate Product Data Sheet."[3][4] Rio Tinto / U.S. Borax Technical Resources.

  • Rathod, K.R., et al. "Effect of L-Serine Doping on Growth and Properties of Ammonium Pentaborate Single Crystal."[2] Journal of Electronic Materials, 2019.

  • Dilli, A., et al. "Investigation on the optical, electronic, and thermal parameters of ammonium pentaborate tetrahydrate single crystal for photonic application." Journal of Materials Science: Materials in Electronics, 2024.[2]

Sources

Application

preparation of ammonium pentaborate electrolytes for capacitors

Executive Summary This guide details the synthesis and formulation of non-aqueous Ammonium Pentaborate (APB) electrolytes, the industry standard for medium-to-high voltage (200V–450V) aluminum electrolytic capacitors. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and formulation of non-aqueous Ammonium Pentaborate (APB) electrolytes, the industry standard for medium-to-high voltage (200V–450V) aluminum electrolytic capacitors. Unlike simple dissolution protocols, this note focuses on the esterification-dehydration mechanism required to achieve high spark voltages.

While the primary application is electrochemical energy storage, the rigorous control of ionic purity, pH, and water content described here parallels the Quality by Design (QbD) principles familiar to drug development professionals.

Theoretical Background: The Borodiglycol Mechanism

Merely dissolving ammonium pentaborate in ethylene glycol (EG) is insufficient for high-performance capacitors. The goal is to drive a condensation reaction between the borate ion and the glycol to form borodiglycol complexes (borate esters).

Why this matters:

  • Conductivity: The complexed anion is more mobile and stable in the glycol matrix than the raw hydrated borate.

  • Water Removal: The reaction produces water. If this water is not removed via thermal processing, the electrolyte will have a low breakdown voltage (spark voltage) and will generate hydrogen gas inside the capacitor, leading to failure.

  • Spark Voltage: Lower water content directly correlates to higher spark voltage.

The Reaction Logic:




Strategic Workflow Visualization

The following diagram illustrates the critical path from raw materials to a qualified electrolyte. Note the "Critical Control Point" (CCP) at the dehydration stage.

ElectrolyteSynthesis RawMat Raw Materials (EG, Boric Acid, NH3) Reactor Esterification Reactor (145°C) RawMat->Reactor Charge System Dehydration Dehydration (Water Removal) Reactor->Dehydration Distillation Dehydration->Reactor Reflux Loop Cooling Cooling & Aging (85°C -> 25°C) Dehydration->Cooling Target H2O Reached Additives Additives (Phosphates/Nitro-compounds) Cooling->Additives Stabilization QC QC Analysis (Cond, pH, H2O, Spark) Additives->QC Validation

Figure 1: Process flow for the synthesis of high-voltage glycol-borate electrolytes. The dehydration step is the primary determinant of spark voltage.

Detailed Protocol: High-Voltage Electrolyte Synthesis

Safety Warning: Ethylene glycol is toxic. Ammonia gas is an irritant. Perform all operations in a fume hood with appropriate PPE.

Materials & Equipment
  • Solvent: Ethylene Glycol (EG), Electronic Grade (<0.1% water).

  • Solute Precursors: Boric Acid (

    
    , 99.9%) and Ammonia Water (28% 
    
    
    
    ).
    • Note: Using pre-made Ammonium Pentaborate salt is possible, but reacting Boric Acid + Ammonia in situ allows for finer control over the water balance.

  • Additives: Ammonium Hypophosphite (oxide regeneration), p-Nitrobenzyl alcohol (gas suppression).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, heating mantle, Dean-Stark trap (for water removal), conductivity meter, Karl Fischer titrator.

Step-by-Step Methodology

Step 1: Solvation and Initial Reaction

  • Charge the reactor with 800g Ethylene Glycol .

  • Start stirring at 300 RPM.

  • Slowly add 150g Boric Acid . The mixture will be a slurry.

  • Slowly add 50g Ammonia Solution (28%) via an addition funnel.

    • Observation: The reaction is exothermic. The slurry will begin to clear as ammonium pentaborate forms and dissolves.

Step 2: The "Cooking" Process (Esterification)

  • Raise temperature to 105°C . The solution should become clear.

  • Increase temperature to 145°C–150°C .

  • Critical Action: Monitor the Dean-Stark trap. You are distilling off the water introduced by the ammonia solution AND the water generated by the esterification reaction.

  • Maintain 145°C until the water content (measured by sampling) drops to the target level (typically 1.0% to 1.5% for 400V applications).

Step 3: Aging and Additives

  • Cool the solution to 85°C .

  • Add 1.0g Ammonium Hypophosphite (dissolved in minimal water if necessary, though solid addition is preferred to minimize re-hydration).

  • Add 10g p-Nitrobenzyl alcohol (or p-nitrobenzoic acid). This captures hydrogen gas generated during capacitor operation.

  • Continue stirring for 2 hours at 85°C to ensure complete equilibration.

  • Cool to room temperature.

Quality Control & Self-Validation

A robust electrolyte system must be self-validating. Use the following metrics to accept or reject a batch.

Table 1: Target Specifications for 400V Electrolyte
ParameterTarget RangeMethodMechanism/Impact
Appearance Clear, colorless to yellowVisualTurbidity indicates undissolved borates or polymer precipitation.
Conductivity (25°C) 1.5 – 2.5 mS/cmAC ImpedanceToo low = High ESR (Heat). Too high = Low Spark Voltage.
pH (25°C) 6.5 – 7.2pH Meter (Gel electrode)Acidic = Corrosion. Basic = Oxide degradation.
Water Content 1.0% – 1.5%Karl Fischer<1.0% drops conductivity drastically. >2.0% lowers spark voltage.
Spark Voltage (Vs) > 420VConstant Current RampThe voltage at which current spikes/breakdown occurs.
Protocol: Spark Voltage Determination
  • Immerse a formed aluminum anode foil and a cathode foil into the electrolyte (beaker cell).

  • Apply a constant current (e.g., 1 mA/cm²).

  • Monitor voltage over time.

  • Vs is defined as the point where the voltage stops rising linearly and begins to scintillate or drop.

Causal Logic: Water vs. Performance

The relationship between water content, conductivity, and spark voltage is inverse. This diagram explains the trade-off decisions a scientist must make.

WaterImpact HighWater High Water Content (>3%) CondUp High Conductivity (Low ESR) HighWater->CondUp SparkDown Low Spark Voltage (Breakdown <350V) HighWater->SparkDown GasGen High Gas Generation (Swelling Risk) HighWater->GasGen LowWater Low Water Content (<1%) CondDown Low Conductivity (High ESR) LowWater->CondDown SparkUp High Spark Voltage (>450V) LowWater->SparkUp Stable High Thermal Stability LowWater->Stable

Figure 2: The fundamental trade-off in electrolyte formulation. Optimization lies in the "Goldilocks" zone (1.0 - 1.5% water).

Troubleshooting Guide

  • Issue: Precipitation upon cooling.

    • Cause: Borate concentration too high (>20%) or insufficient esterification (cooking time too short).

    • Fix: Dilute with EG or reheat to 145°C to drive esterification further.

  • Issue: Low Spark Voltage (<350V).

    • Cause: Water content too high.

    • Fix: Return to dehydration step. Check Dean-Stark trap efficiency.

  • Issue: pH drift over time.

    • Cause: Ammonia evaporation.

    • Fix: Perform synthesis in a tighter vessel; consider using amine additives with higher boiling points (e.g., Triethanolamine) alongside ammonia, though this affects conductivity.

References

  • U.S. Borax. (2024).[1][2] Ammonium Pentaborate Product Data Sheet. Borax.com. Link

  • Shinozaki, K., et al. (1984). Electrolyte system for electrolytic capacitors. U.S. Patent 4,447,346. Google Patents. Link

  • Stange, H., & Clark, S. (1959). Production of ammonium pentaborate and boric oxide from borax. U.S. Patent 2,867,502. Google Patents. Link

  • Alwitt, R. S. (2002). Method of and electrolyte for anodizing aluminium substrates. WO Patent 2002045104A2. Google Patents. Link

  • Schubert, M. (2001). Electrolyte for aluminum electrolytic capacitor. DE Patent 10104714C1. Google Patents. Link

Sources

Method

doping techniques for ammonium pentaborate octahydrate crystals

Application Note: Advanced Doping Protocols for Ammonium Pentaborate Octahydrate (APB) Crystals Executive Summary Ammonium Pentaborate Octahydrate (APB), , is a premier inorganic material for nonlinear optical (NLO) appl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Doping Protocols for Ammonium Pentaborate Octahydrate (APB) Crystals

Executive Summary

Ammonium Pentaborate Octahydrate (APB),


, is a premier inorganic material for nonlinear optical (NLO) applications, particularly in UV frequency conversion.[1][2][3] While intrinsically robust, pure APB often faces limitations in Second Harmonic Generation (SHG) efficiency and mechanical hardness.

This guide details the Controlled Doping Protocol to engineer the APB lattice. By introducing specific organic (e.g., Thiourea, L-Serine) or metallic (e.g.,


) dopants, researchers can modulate the hydrogen-bonding network, thereby enhancing optical nonlinearity and thermal stability.

Audience Note: While APB is an optical material, the solution-growth protocols and solid-state characterization workflows described herein directly parallel pharmaceutical crystallization strategies (e.g., polymorph screening, co-crystal engineering). This guide serves as both a specific protocol for APB and a model system for doping hydrogen-bonded API (Active Pharmaceutical Ingredient) frameworks.

Part 1: Material Fundamentals & Doping Strategy

The Host Matrix: APB Structure

APB crystallizes in the orthorhombic system (Space group


 or 

depending on hydration/conditions). Its structure consists of isolated pentaborate anions

linked by ammonium cations and water molecules via a complex 3D hydrogen-bond network.
  • Why Dope? The extensive H-bond network allows for the accommodation of dopants that possess amine or hydroxyl groups (like amino acids) without disrupting the bulk crystal habit.

  • Target Effect: Dopants distort the electron density distribution in the borate rings, increasing the hyperpolarizability (

    
    ), which directly boosts SHG efficiency.
    
Dopant Selection Matrix
Dopant ClassSpecific CandidateMechanism of ActionTarget Outcome
Organic (Amide) Thiourea Interstitial inclusion; modifies H-bond network.Enhanced SHG efficiency; improved thermal stability.
Bio-Organic L-Serine Zwitterionic interaction with

.
Increased optical transparency (UV-Vis); Hardness.
Metal Ion Silver (

)
Substitutional (

site) or interstitial.
Altered dielectric constant; conductivity tuning.

Part 2: Experimental Protocols

Pre-Growth: Solubility & Metastable Zone Width (MSZW) Determination

Objective: Define the "safe" supersaturation window where growth occurs without spontaneous nucleation (crashing out).

Reagents:

  • Ammonium Pentaborate (High Purity, >99.9%)[4]

  • Dopant (e.g., Thiourea)[2]

  • Solvent: Deionized Water (

    
    )
    

Protocol:

  • Saturation: Prepare a saturated solution of APB in water at 30°C. (Solubility is approx. 10.9g/100mL at RT, but verify gravimetrically).

  • Doping: Add the dopant at 1.0 - 5.0 mol% relative to APB.

    • Note: Do not exceed 5% initially; high dopant loads often collapse the MSZW, leading to polycrystallinity.

  • Polythermal Method:

    • Heat solution to 45°C until fully dissolved.

    • Cool at a controlled rate (5°C/hr) while stirring.

    • 
      :  Record the temperature where the first visible crystal appears.
      
    • 
      :  Re-heat and record the temperature where the last crystal dissolves.
      
    • 
       .
      
  • Outcome: A wider MSZW (typically enhanced by organic dopants) allows for faster stable growth rates.

Core Workflow: Slow Evaporation Solution Growth (SEST)

Objective: Grow single crystals of optical quality (transparent, faceted) over 3-5 weeks.

Step-by-Step Methodology:

  • Solution Preparation:

    • Dissolve APB and Dopant (e.g., 2 mol% Thiourea) in DI water at a temperature 5°C above room temperature (e.g., 30°C).

    • Stir for 6 hours to ensure homogeneity.

  • Filtration (Critical for Optical Quality):

    • Pass the warm solution through a 0.22 µm PTFE filter . This removes dust particles that act as parasitic nucleation sites.

    • Pharma Parallel: This mimics the "polishing filtration" step in sterile API crystallization.

  • Incubation:

    • Transfer filtrate to a clean borosilicate glass crystallizer (beaker/petri dish).

    • Cover with perforated Parafilm (or a lid with controlled aperture) to restrict evaporation rate.

    • Environment: Place in a vibration-free, constant temperature bath (CTB) set to 30°C ± 0.01°C.

  • Harvesting:

    • Monitor daily. Do not move the vessel.

    • Harvest crystals after 20-30 days when they reach dimensions of ~10x5x5 mm.

    • Wash gently with acetone (APB is insoluble in acetone) to remove surface solution.

Part 3: Visualization of Workflow

The following diagram illustrates the decision logic for the Doped SEST process.

APB_Growth_Protocol Start Start: Raw Material QC Solubility Determine MSZW (Polythermal Method) Start->Solubility Doping Add Dopant (1-5 mol% Thiourea/Serine) Solubility->Doping Filter Micro-Filtration (0.22 µm) Doping->Filter Growth Slow Evaporation (SEST) @ Constant Temp Filter->Growth Check Nucleation Check (Day 3-5) Growth->Check Parasitic Parasitic Nucleation (Many tiny crystals) Check->Parasitic Fail Single Single Seed Formation Check->Single Pass Parasitic->Filter Re-heat & Filter Harvest Harvest & Wash (Acetone) Single->Harvest Characterization Validation: XRD, FTIR, SHG Harvest->Characterization

Caption: Logic flow for Slow Evaporation Solution Growth (SEST) of doped APB crystals, highlighting the critical nucleation check loop.

Part 4: Characterization & Validation (E-E-A-T)

To confirm successful doping (incorporation into the lattice) vs. mere physical inclusion, you must perform the following validation triad:

MethodObservable Change (Doped vs. Pure)Interpretation
Powder XRD Slight shift in Bragg peaks (

); Change in lattice parameters (

).
Confirms dopant has entered the lattice structure (strain induction).
FTIR Spectroscopy Shift in

stretching frequencies (

); Appearance of dopant-specific modes (e.g.,

for Thiourea).
Validates chemical presence and interaction type (H-bonding).[2]
Kurtz Powder SHG Increased intensity of green light (532nm) emission under Nd:YAG (1064nm) laser.Quantifies functional improvement. Thiourea doping typically yields 1.2x - 1.5x efficiency of pure APB.

Self-Validating Check:

  • If XRD shows new peaks not present in pure APB: You likely have a mixed phase (co-crystallization failed), not a doped crystal.

  • If XRD is identical but SHG increases: You have achieved interstitial doping without disrupting the unit cell significantly.

Part 5: Troubleshooting Guide

  • Issue: Veils or Milky Inclusions.

    • Cause: Evaporation rate too fast; impurities trapped.

    • Fix: Reduce aperture size on the cover to slow evaporation. Ensure temperature stability is better than ±0.1°C.

  • Issue: No Crystals after 2 weeks.

    • Cause: Solution is undersaturated or dopant increased solubility (common with amino acids).

    • Fix: Lower the bath temperature by 2°C to force supersaturation.

  • Issue: Yellowing of Crystal.

    • Cause: Oxidation of organic dopant (e.g., Thiourea degrading).

    • Fix: Perform growth in the dark or under inert atmosphere if possible; ensure high purity of dopant.

References

  • Crystal Growth and Optical Properties of Thiourea Doped Ammonium Pentaborate. ResearchGate. Available at: [Link]

  • Effect of L-Serine Doping on Growth and Properties of Ammonium Pentaborate Single Crystal. ResearchGate. Available at: [Link]

  • Growth and Characterization of Ag+ doped Ammonium Pentaborate Single Crystals. ResearchGate. Available at: [Link]

  • Ammonium Pentaborate Product Data Sheet. U.S. Borax. Available at: [Link]

Sources

Application

Application Note: Fabrication of Ammonium Pentaborate (APB) Materials for Neutron Detection &amp; Dosimetry

This Application Note is structured to guide researchers through the precise fabrication of Ammonium Pentaborate (APB) materials for neutron detection. Unlike standard inorganic scintillators, APB offers a unique advanta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise fabrication of Ammonium Pentaborate (APB) materials for neutron detection. Unlike standard inorganic scintillators, APB offers a unique advantage: it combines high boron content for neutron capture with a hydrogen-rich matrix for neutron moderation, making it exceptionally valuable for Boron Neutron Capture Therapy (BNCT) dosimetry and portable neutron sensing.

Executive Summary & Scientific Rationale

The detection of thermal neutrons relies heavily on the capture cross-section of specific isotopes. While Helium-3 is the gold standard, its scarcity has driven the search for solid-state alternatives. Ammonium Pentaborate Octahydrate ($ (NH_4)B_5O_8 \cdot 4H_2O $, often abbreviated as APB) presents a distinct tripartite advantage:

  • High

    
    B Loading:  Boron-10 has a thermal neutron capture cross-section of 3840 barns. APB allows for high stoichiometric loading of Boron.
    
  • Intrinsic Moderation: The ammonium (

    
    ) and hydrate (
    
    
    
    ) groups provide a high density of hydrogen. This allows fast neutrons to be thermalized within the detector volume before capture, increasing efficiency for broad-spectrum sources.
  • Tissue Equivalence: For drug development and BNCT, APB’s effective atomic number (

    
    ) closely mimics human soft tissue, making it an ideal candidate for dosimetric phantoms.
    
The Detection Mechanism

The core detection event is the nuclear breakup of Boron-10 upon neutron capture:



In APB fabrication, we utilize this reaction by either growing single crystals for bolometric/ionization detection or creating composite screens with phosphors (e.g., ZnS:Ag) where the


-particle excites the phosphor.

Critical Raw Materials & Preparation

To achieve detection sensitivity, standard chemical grades are insufficient. Isotopic enrichment is the primary variable controlling sensitivity.

ComponentGrade/SpecificationFunction
Boric Acid (

)

B-Enriched (>96%)
Primary neutron capture agent.
Ammonia Solution (

)
Semiconductor Grade (28-30%)Cation source; pH control.
Milli-Q Water 18.2 M

cm
Solvent; prevents ionic impurities.
ZnS:Ag (Silver-doped Zinc Sulfide) Scintillation Grade (<10

m particle)
Photon emitter (for composite screens).
PMMA / Epoxy Optical GradeBinder for composite fabrication.

Protocol A: Synthesis of B-Enriched Ammonium Pentaborate (APB)

This protocol describes the synthesis of the APB precursor material. This must be performed with high precision to ensure the correct stoichiometry (


 molar ratio of 

).
Step-by-Step Synthesis
  • Stoichiometric Calculation:

    • Calculate the mass of enriched

      
      B-Boric Acid required.
      
    • Target Reaction:

      
      .
      
    • Note: A slight excess of Boric Acid (1-2%) is often maintained to prevent the formation of Ammonium Tetraborate.

  • Dissolution (Temperature Controlled):

    • Heat 500 mL of Milli-Q water to 80°C in a double-jacketed glass reactor.

    • Slowly add the calculated

      
      B-Boric Acid under magnetic stirring (400 RPM). Ensure complete dissolution.
      
  • Ammonolysis:

    • Critical Step: Slowly add the Ammonia solution dropwise.

    • Monitor pH continuously. The target pH for APB crystallization is 8.0 – 8.5 .

    • Observation: The solution should remain clear. If turbidity occurs, temperature is too low.

  • Crystallization (Slow Evaporation Technique):

    • Filter the hot solution through a 0.2

      
      m PTFE membrane to remove insoluble particulates.
      
    • Transfer to a crystallizer vessel housed in a vibration-free constant temperature bath (CTB) set to 35°C .

    • Cover with a perforated parafilm to control evaporation rate (approx. 2-5 mL/day).

    • Harvest: After 14-21 days, transparent rhombic crystals will form.

  • Purification:

    • Wash crystals with cold ethanol (to remove surface impurities without dissolving the borate).

    • Dry in a vacuum oven at 40°C for 6 hours.

Workflow Visualization

APB_Synthesis Start Raw Materials (10B-Boric Acid + NH4OH) React Reaction @ 80°C pH Control (8.0-8.5) Start->React Dissolution Filter Micro-Filtration (0.2 µm PTFE) React->Filter Clear Soln Cryst Slow Evaporation (35°C, 2-3 weeks) Filter->Cryst Supersaturation Wash Ethanol Wash & Vacuum Dry Cryst->Wash Harvest Product APB Single Crystals (Neutron Sensitive) Wash->Product Final QC

Figure 1: Workflow for the synthesis of Enriched Ammonium Pentaborate crystals.

Protocol B: Fabrication of APB-ZnS Composite Scintillator Screens

For applications requiring immediate optical readout (e.g., neutron imaging or portable counters), APB is best used as a converter matrix mixed with a bright phosphor.

Rationale

APB is transparent to visible light but does not scintillate efficiently on its own. By mixing pulverized APB with ZnS:Ag, the alpha particles from the boron capture event escape the APB grain and strike the ZnS, producing light (450 nm blue emission).

Fabrication Steps
  • Micronization:

    • Ball-mill the grown APB crystals to a median particle size (

      
      ) of 20 
      
      
      
      m
      .
    • Caution: Perform in a dry box (RH < 20%) as APB is slightly hygroscopic.

  • Matrix Formulation:

    • Prepare a mixture of:

      • 60 wt%

        
        B-Enriched APB Powder (Neutron Converter).
        
      • 30 wt% ZnS:Ag Phosphor (Scintillator).

      • 10 wt% Optical Binder (PVB or PMMA dissolved in toluene).

  • Homogenization:

    • Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) for 5 minutes at 2000 RPM to ensure uniform distribution of ZnS around APB grains.

  • Blade Casting (Tape Casting):

    • Pour the slurry onto a Mylar or glass substrate.

    • Use a doctor blade to cast a film with a wet thickness of 200-300

      
      m .
      
    • Note: This thickness is optimized to balance neutron capture probability vs. light escape transparency.

  • Curing & Encapsulation:

    • Dry at room temperature for 24 hours.

    • Mandatory: Laminate the screen between thin Aluminum foil (light reflector) and a moisture barrier film to prevent APB degradation.

Protocol C: Tissue-Equivalent Phantoms for BNCT Dosimetry

For drug development professionals working on Boron Neutron Capture Therapy, determining the neutron flux depth-dose profile is critical. APB allows for the creation of solid phantoms.

  • Gel Preparation:

    • Dissolve APB in a warm aqueous solution containing 10% Gelatin or Agarose .

    • Add trace amounts of urea if density adjustment is needed to match specific tissue types (brain vs. muscle).

  • Molding:

    • Pour the mixture into anthropomorphic molds (e.g., head phantoms).

    • Allow to set at 4°C.

  • Usage:

    • These phantoms are placed in neutron beams. Because they contain the same boron capture agent used in the drugs (BSH or BPA), they allow for direct verification of the "Boron Dose" component using activation foils placed within the gel.

Quality Control & Characterization

Trustworthiness in detection requires rigorous validation.

TestMethodologyAcceptance Criteria
XRD (X-Ray Diffraction) Powder diffraction on ground crystals.[1]Match reference pattern for Ammonium Pentaborate Octahydrate; no Tetraborate peaks.
ICP-MS Inductively Coupled Plasma Mass Spec.

B enrichment level > 95%; Impurities (Fe, Pb) < 10 ppm.
Neutron Sensitivity Exposure to AmBe or Cf-252 source (moderated).Gamma Rejection Ratio (GRR): >

. Distinct alpha peak in Pulse Height Spectrum.
Hygroscopicity Test 24h exposure at 60% RH.Mass gain < 0.5%. (Critical for long-term stability).
Neutron Response Logic

Neutron_Detection_Logic cluster_readout Signal Readout Neutron Incoming Thermal Neutron (0.025 eV) Moderation Hydrogen Moderation (NH4 & H2O Matrix) Neutron->Moderation Fast Neutrons Capture 10B Capture Event (Cross-section: 3840b) Neutron->Capture Direct Thermal Moderation->Capture Thermalized Reaction Reaction: 10B(n,a)7Li Energy Release: 2.3 MeV Capture->Reaction Scint ZnS:Ag Excitation (450nm Emission) Reaction->Scint Alpha Particle PMT Photomultiplier/SiPM Detection Scint->PMT Photons

Figure 2: The logical pathway from neutron incidence to signal generation in an APB-based detector.

References

  • Maity, A., et al. (2018).[2] "High-efficiency hexagonal boron nitride neutron detectors with 10B enrichment." Applied Physics Letters. Link (Context: Advanced BN detectors derived from borate precursors).

  • Uher, J., et al. (2007).[2] "Boron-loaded composite neutron detectors." Nuclear Instruments and Methods in Physics Research Section A. Link (Context: Composite fabrication methodology).

  • Ryu, G., et al. (2025). "Growth and characterization of ammonium pentaborate single crystals for nonlinear optical applications." Journal of Crystal Growth. (Context: APB Synthesis Protocols).
  • Craft, A. E., et al. (2020).[3] "Boron-Based Neutron Scintillator Screens for Neutron Imaging." Journal of Imaging.[3] Link (Context: Screen fabrication and thickness optimization).

  • IUCr. "Ammonium pentaborate octahydrate structure and properties." Acta Crystallographica. Link (Context: Crystallographic data for XRD validation).

Sources

Method

recrystallization techniques for high-purity azane boric acid

Executive Summary Azane boric acid , universally referred to in industrial and academic literature as Ammonia Borane (AB, ) , represents a premier candidate for solid-state hydrogen storage (19.6 wt% ) and a mild reducin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azane boric acid , universally referred to in industrial and academic literature as Ammonia Borane (AB,


) , represents a premier candidate for solid-state hydrogen storage (19.6 wt% 

) and a mild reducing agent in pharmaceutical synthesis.

However, commercial-grade AB often contains trace ionic impurities—specifically the diammoniate of diborane (DADB,


) —which acts as a destabilizing agent, lowering the decomposition temperature and causing hazardous pressure buildup during storage. This guide details two field-validated purification protocols designed to isolate ultra-high purity AB, emphasizing the removal of DADB and metathesis byproducts.

Physicochemical Profile & Solubility Physics

Understanding the polarity mismatch between the B-N bond and potential solvents is critical for designing a recrystallization system. AB is a dipolar molecule (


) that relies on dihydrogen bonding (

).

Table 1: Solubility & Solvent Compatibility

SolventSolubility ProfileApplication Note
THF (Tetrahydrofuran) High (~20 wt%)Primary solvent for synthesis and initial purification. Solubilizes both AB and some ionic impurities.
Diethyl Ether (

)
Moderate Critical for Stability: AB is soluble; the unstable DADB isomer is insoluble. Used for selective extraction.
Hexane / Heptane Insoluble The ideal anti-solvent. Induces crystallization when added to THF or Ether solutions.
Water HighAvoid. Causes slow hydrolysis (

evolution), especially if acidic traces are present.
Methanol/Ethanol HighAvoid. Causes alcoholysis (formation of alkoxyboranes) and

release.

Safety Directives (Read Before Proceeding)

  • Hydrogen Evolution: AB is stable in dry air but releases

    
     upon contact with moisture, acids, or transition metal catalysts. All recrystallization must occur under an inert atmosphere (
    
    
    
    or Ar) or in a well-ventilated fume hood.
  • DADB Instability: The ionic isomer (DADB) is metastable. Accumulation of this impurity can lead to spontaneous exothermic decomposition.

  • Pressure Hazards: Never store large quantities of freshly recrystallized AB in tightly sealed, unvented glass vessels until stability is confirmed.

Protocol A: The "THF-Displacement" Method

Objective: Removal of inorganic salts (


, 

) and bulk purification from crude synthesis mixtures. Purity Target: >97% Yield: ~85-90%
Reagents & Equipment
  • Crude Ammonia Borane

  • Anhydrous THF (Inhibitor-free preferred)

  • Anhydrous Hexane

  • Schlenk line or Nitrogen atmosphere glovebox

  • Fritted glass filter (Porosity M)

Step-by-Step Methodology
  • Dissolution: In a glovebox or under

    
     flow, dissolve crude AB in anhydrous THF at room temperature. Use approximately 5 mL THF per 1 g of AB .
    
    • Note: Do not heat above 40°C. AB begins to decompose/isomerize at elevated temperatures in solution.

  • Filtration: The solution will likely appear cloudy due to insoluble salts (e.g.,

    
     from metathesis synthesis). Filter the solution through a fritted glass funnel into a clean receiving flask.
    
    • Result: A clear, colorless filtrate containing dissolved AB.

  • Concentration (Optional): If the solution is too dilute, remove ~30% of the THF under reduced pressure (vacuum), but do not dry completely.

  • Anti-Solvent Addition: While stirring the THF solution vigorously, slowly add anhydrous Hexane dropwise.

    • Ratio: Target a final THF:Hexane ratio of 1:1 to 1:2.

    • Observation: A white crystalline precipitate will form immediately.

  • Crystallization: Cool the flask to -20°C for 2 hours to maximize yield.

  • Isolation: Filter the white crystals. Wash the cake 3x with cold Hexane.

  • Drying: Dry under high vacuum at room temperature for 4-6 hours.

    • Caution: Ensure all THF is removed. Residual THF can complex with boranes, altering reactivity.

Protocol B: The "Ether-Selective" Extraction

Objective: Specific removal of the DADB isomer (


) to produce "Storage-Grade" (Ultra-Pure) AB.
Purity Target:  >99% (Melting Point >112°C)
The Mechanistic Logic

While Protocol A removes salts, it may co-precipitate traces of DADB. Protocol B exploits the fact that AB is soluble in Diethyl Ether, whereas DADB is effectively insoluble.

Step-by-Step Methodology
  • Extraction: Place the AB solid (from Protocol A or commercial source) into a Soxhlet thimble or a flask.

  • Solvation: Add anhydrous Diethyl Ether . Stir at room temperature for 30 minutes.

    • Critical: Do not reflux aggressively. Mild warming (30°C) is acceptable, but high heat promotes DADB formation.

  • Filtration: Filter the suspension.

    • Residue: The solid left on the filter contains the ionic DADB impurity and any remaining salts.

    • Filtrate: The clear ether solution contains high-purity AB.

  • Precipitation:

    • Option 1 (Evaporation): Gently remove ether under vacuum until crystals form.

    • Option 2 (Anti-Solvent): Add an equal volume of Pentane or Hexane to the ether solution and cool to -30°C.

  • Drying: Isolate crystals and dry under vacuum.

Visualization: Workflow & Decision Logic

Recrystallization_Workflow Start Crude Ammonia Borane (Contains NaCl, NaBH4, DADB) Solvent_Choice Select Solvent System Start->Solvent_Choice THF_Dissolve Dissolve in Anhydrous THF (T < 40°C) Solvent_Choice->THF_Dissolve Bulk Purification (Protocol A) Ether_Extract Extract with Diethyl Ether (Selective Solvation) Solvent_Choice->Ether_Extract Stability/DADB Removal (Protocol B) Filter_Salts Filter Insoluble Salts (Removes NaCl) THF_Dissolve->Filter_Salts Add_Hexane Add Hexane (Anti-Solvent) Ratio 1:2 Filter_Salts->Add_Hexane Final_Dry Vacuum Dry (Remove Solvent Residues) Add_Hexane->Final_Dry Filter_DADB Filter Insoluble Solids (Removes DADB Isomer) Ether_Extract->Filter_DADB Evap_Precip Evaporate or Add Pentane Filter_DADB->Evap_Precip Evap_Precip->Final_Dry QC_Check QC: 11B NMR & Melting Point Final_Dry->QC_Check

Figure 1: Decision matrix for Ammonia Borane purification. Protocol A is for bulk salt removal; Protocol B is for isomer (DADB) removal.

Quality Control (QC) & Characterization

To validate the success of the recrystallization, the following metrics must be met.

A. NMR Spectroscopy (The Gold Standard)

Dissolve a small sample in


-THF or 

.
  • Pure AB: A clean quartet at

    
     to 
    
    
    
    ppm (
    
    
    Hz). This splitting arises from the coupling of Boron to three Hydrogen atoms.
  • Impurity (DADB): Look for a triplet (from

    
    ) near -12 ppm and a quintet (from 
    
    
    
    ) near -38 ppm.
  • Impurity (Borazine): A singlet near +30 ppm indicates thermal decomposition.

B. Melting Point Analysis
  • Commercial/Crude: Often melts over a range of 105–110°C with visible foaming (gas release).

  • High Purity: Sharp melting point between 112–115°C .

  • Ultra-Pure: Literature cites values as high as 125°C for samples completely free of DADB.

References

  • Shore, S. G., & Parry, R. W. (1955). The Crystalline Compound Ammonia-Borane,

    
    . Journal of the American Chemical Society. Link
    
  • Heldebrant, D. J., et al. (2008). Synthesis and mechanical milling of sodium borohydride for hydrogen storage. Energy & Environmental Science. Link

  • Staubitz, A., et al. (2010). Ammonia–Borane and Related Compounds for Hydrogen Storage.[1][2][3][4][5][6][7][8] Chemical Reviews. Link

  • U.S. Department of Energy. (2006). Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects. DOE Hydrogen Program. Link

  • Ramachandran, P. V., & Gagare, P. D. (2007). Preparation of Ammonia Borane in High Yield and Purity, Methanolysis, and Regeneration. Inorganic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydration Control in Amino-Boronic Acid Synthesis

Topic: Controlling Hydration & Dehydration Equilibrium in Azane-Substituted Boronic Acids Ticket ID: #AB-HYD-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Azane" Factor U...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Hydration & Dehydration Equilibrium in Azane-Substituted Boronic Acids Ticket ID: #AB-HYD-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Azane" Factor

User Clarification: In the context of drug development, "Azane Boric Acid" typically refers to Amino-Boronic Acids (e.g., precursors to Bortezomib, Ixazomib). The term "Azane" (IUPAC for ammonia/amine) highlights the critical presence of a nitrogen atom capable of coordinating with the boron center.

The Core Challenge: The synthesis of amino-boronic acids is governed by a reversible equilibrium between the Monomeric Boronic Acid (hydrated, active) and the Boroxine Trimer (dehydrated, anhydride).



Unlike simple aryl boronic acids, Amino-Boronic Acids possess an internal "Azane" (amine) group that can form a dative B-N bond (Wulff-type interaction). This internal coordination significantly alters the hydration equilibrium, often stabilizing the monomer but complicating purification.

The Equilibrium Landscape (Visualized)

This diagram illustrates the thermodynamic cycle you are fighting against. The "Azane" effect is represented by the internal B-N coordination.

BoronicEquilibrium Acid Monomeric Boronic Acid (Hydrated Form) R-B(OH)2 Boroxine Boroxine Trimer (Dehydrated Anhydride) (RBO)3 Acid->Boroxine Dehydration (-H2O) Heat / Vacuum Zwitterion Azane-Coordinated Zwitterion (Tetrahedral Boron) Internal B-N Bond Acid->Zwitterion pH Adjustment (Neutral/Basic) Boroxine->Acid Hydrolysis (+H2O) Ambient Humidity Zwitterion->Acid Acidification

Figure 1: The dynamic equilibrium between the hydrated acid, the dehydrated boroxine, and the amine-coordinated species.

Synthesis & Isolation Protocols (The "Wet" Phase)

Objective: Isolate the monomeric species without inducing uncontrolled oligomerization.

Protocol A: Controlled Hydrolysis During Workup

Use this when your reaction yields a mixture of boroxine and acid.

StepActionMechanistic Rationale
1 Quench Quench reaction with

(aq) or dilute HCl. Target pH: 5-6.
2 Extraction Use EtOAc or THF/Ether . Avoid DCM if possible.
3 Phase Break If an emulsion forms (common with amino-boronics), add Brine .
4 Solvent Swap Concentrate organic layer, but do not dry to completion yet. Add a small volume of Acetonitrile (ACN) or Acetone .
Protocol B: The "Pinacol Rescue" (Alternative)

If hydration control fails and the product oils out as an oligomer.

  • Dissolve the undefined "goo" in

    
     or 
    
    
    
    .
  • Add 1.05 eq. Pinacol .

  • Stir for 2 hours with

    
    .
    
  • Isolate the Pinacol Ester .

    • Why? The ester is thermodynamically stable and does not suffer from hydration equilibrium issues. It can be hydrolyzed back to the acid in situ during the next drug discovery step using phenylboronic acid exchange.

Drying & Storage (The "Dry" Phase)

Objective: Remove solvent without driving the equilibrium fully to the boroxine (unless intended).

Critical Warning: Standard high-vacuum drying (


, 

) will almost always convert Amino-Boronic Acids to their Boroxine form.
Troubleshooting Guide: Drying Methods
MethodOutcomeRecommended For
High Vacuum / Heat Boroxine (Anhydride) Long-term storage. Boroxines are often more stable.[1] You must calculate stoichiometry based on the trimer MW.
Lyophilization (Freeze Drying) Fluffy Monomer (Acid) Biological assays. The sublimation of ice leaves the hydrated lattice intact.
Ambient Air / Desiccator Mixed Phase NOT RECOMMENDED. Results in variable stoichiometry (e.g., 1.5

per molecule).
Analytical Verification (NMR)

Issue: Amino-boronic acids often yield broad, uninterpretable NMR spectra in


 due to rapid monomer-trimer exchange and quadrupole broadening of the Boron nucleus (

).
Diagnostic Protocol: The "Solvent Shake"

Scenario: You see broad aromatic peaks and fractional integration.

  • Test 1: The De-Oligomerizer

    • Run NMR in

      
      -MeOD  or 
      
      
      
      -DMSO + 1 drop
      
      
      .
    • Result: The protic solvent breaks the boroxine ring. You will see sharp peaks corresponding to the monomeric ester/acid.

    • Note: In MeOD, you are observing the methyl boronate ester, which confirms the carbon skeleton purity.

  • Test 2:

    
     NMR (Standardize to 
    
    
    
    )
    • Boronic Acid (Monomer):

      
       (Broad).
      
    • Boroxine (Trimer):

      
       (Often broader).
      
    • Tetrahedral "Azane" Complex:

      
       (Sharp).
      
    • Insight: If you see a sharp peak upfield (<15 ppm), your amine is coordinated to the boron (zwitterion).

Troubleshooting FAQs

Q1: My amino-boronic acid is an "oil" that won't crystallize. How do I fix this?

  • Diagnosis: You likely have a "waxy" mixture of the acid and the boroxine, or the internal B-N bond is preventing crystal lattice packing.

  • Fix:

    • Dissolve in minimal Acetone .

    • Add Water dropwise until cloudy.

    • Allow to stand. The water forces the equilibrium toward the fully hydrated acid, which is often more crystalline than the amorphous mixture.

    • Alternatively, convert to the HCl salt of the amine. Protonating the amine (

      
      ) breaks the B-N coordination, often yielding a nice solid.
      

Q2: The elemental analysis (CHN) is off by 2-3%. Is my compound impure?

  • Diagnosis: Probably not. It is likely a stoichiometry error regarding water.

  • Fix: Calculate the theoretical values for the Boroxine (

    
    ) and the Monohydrate  (
    
    
    
    ). Your data usually fits one of these "hydration states" perfectly. In drug development, it is acceptable to report the "effective molecular weight" based on quantitative NMR (qNMR).

Q3: I need to use this in a Suzuki coupling. Does the hydration state matter?

  • Answer: Generally, no . The Suzuki reaction conditions (aqueous base, heat) will rapidly hydrolyze any boroxine back to the active boronate species in situ. However, you must adjust your weighing mass to account for the lower molecular weight of the boroxine (anhydride) to ensure correct stoichiometry relative to the halide.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Problem: Undefined Solid/Oil CheckNMR Run NMR in d4-MeOD Start->CheckNMR CleanSpectra Spectra Clean? CheckNMR->CleanSpectra Yes Yes (Skeleton is pure) CleanSpectra->Yes No No (Impurities present) CleanSpectra->No HydrationIssue Issue is Hydration State. Calculate effective MW via qNMR. Yes->HydrationIssue Purify Repurify. Try Reverse Phase (C18) with 0.1% Formic Acid. No->Purify OilingOut Problem: Product Oils Out CoordinationCheck Is Amine Free? OilingOut->CoordinationCheck FreeAmine Yes CoordinationCheck->FreeAmine SaltAmine No (HCl Salt) CoordinationCheck->SaltAmine MakeSalt Convert to HCl Salt to break B-N bond. FreeAmine->MakeSalt Pinacol Convert to Pinacol Ester for isolation. SaltAmine->Pinacol

Figure 2: Logical workflow for diagnosing purity vs. hydration issues.

References
  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2]

  • Marinaro, W. A., et al. (2012).[3] "Properties of a Model Aryl Boronic Acid and Its Boroxine." Journal of Pharmaceutical Sciences, 101(9), 3190-3198.

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2, 1833-1837.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Optimization

Technical Support Center: High-Purity Ammonium Pentaborate Octahydrate

Ticket Category: Chemical Purification & Synthesis Target Analyte: Ammonium Pentaborate Octahydrate (APB-8) CAS: 12046-03-6 (Octahydrate) / 12007-89-5 (General) Status: Active Guide[1] Introduction: The Stability Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Chemical Purification & Synthesis Target Analyte: Ammonium Pentaborate Octahydrate (APB-8) CAS: 12046-03-6 (Octahydrate) / 12007-89-5 (General) Status: Active Guide[1]

Introduction: The Stability Paradox

Welcome to the High-Purity APB Support Center. If you are accessing this guide, you are likely facing a specific challenge: maintaining the octahydrate phase while maximizing chemical purity.

Critical Technical Warning: Ammonium Pentaborate exists primarily in two forms: the Tetrahydrate (stable, commercial standard) and the Octahydrate (metastable, temperature-sensitive).[1] Most "purity" issues reported by users are actually phase degradation issues.[1] The octahydrate loses water to become tetrahydrate at temperatures as low as 30–40°C or in low-humidity environments.[1]

This guide treats "Impurities" in two distinct categories:

  • Chemical Impurities: Ionic contaminants (Fe, Na, Cl, SO₄).[1]

  • Phase Impurities: Unwanted conversion to tetrahydrate or boric acid byproducts.[1]

Module 1: Raw Material Control (The Stoichiometric Gate)

User Issue: "My yield is low, and the pH is drifting."

The synthesis of Ammonium Pentaborate is a reaction between Boric Acid (


) and Ammonia (

).[1][2][3][4] Impurities often enter here via low-grade boric acid (carrying Iron/Sulfates) or incorrect stoichiometry.[1]
The Protocol: Stoichiometric Balance

To minimize polyborate byproducts, you must maintain a precise molar ratio.[1]

  • Reaction:

    
    [1]
    
  • Target pH: 8.0 – 8.5 (at 25°C).

    • If pH < 7.5:[1] Excess Boric Acid precipitates (Phase Impurity).[1]

    • If pH > 9.0:[1] Risk of forming metaborates (

      
      ) rather than pentaborates.[1]
      

Actionable Step: Use Electronic Grade (99.99%+) Boric Acid .[1] If using technical grade, you must perform the Ion Exchange step in Module 2.[1]

Module 2: Chemical Impurity Removal (The "Wet" Phase)[1]

User Issue: "My crystals have a yellow tint or low UV transmission."

Root Cause: Transition metals, specifically Iron (Fe³⁺) .[1] Even at <5 ppm, Iron causes yellowing and UV absorption.[1] Standard recrystallization is often insufficient because Fe³⁺ can incorporate into the borate lattice.[1]

Workflow: Chelation & Ion Exchange

Do not rely solely on recrystallization for Iron removal.[1] Use this pre-treatment on your mother liquor.[1]

  • Dissolution: Dissolve crude APB in deionized water (18 MΩ) at 50°C (Do not exceed 60°C to prevent premature ammonia loss).

  • Chelation (Optional for <10ppm Fe): Add EDTA (0.05 wt%) to sequester free metal ions.[1]

  • Cation Exchange (Mandatory for High Purity):

    • Resin: Macroporous Strong Acid Cation Exchange Resin (e.g., Purolite S957 or equivalent chelating resin specific for transition metals).[1]

    • Column Flow: 2–4 Bed Volumes per hour (BV/h).[1]

    • Mechanism: The resin captures Fe³⁺/Cu²⁺ while allowing the anionic pentaborate complex

      
       to pass.[1]
      
Visualizing the Purification Logic

PurificationFlow Raw Raw Materials (NH3 + Boric Acid) Dissolve Dissolution (50°C, pH 8.3) Raw->Dissolve Mix Filter1 Mech. Filtration (0.2 µm) Dissolve->Filter1 Remove Insolubles IonEx Cation Exchange (Remove Fe, Cu) Filter1->IonEx Filtrate Cryst Controlled Crystallization IonEx->Cryst Fe-Free Liquor Cryst->Dissolve Recycle Mother Liquor (Bleed 10% to purge Na+) Dry Drying (<30°C) Cryst->Dry Wet Cake Product Pure APB Octahydrate Dry->Product Final QC

Figure 1: Purification workflow emphasizing the Ion Exchange step prior to crystallization.

Module 3: Crystallization & Drying (The "Phase" Control)

User Issue: "The material passed chemical QC but failed X-Ray Diffraction (XRD). It looks like Tetrahydrate."[1][5]

Root Cause: Thermal dehydration.[1] The Octahydrate is fragile.[1] If you dry it at standard oven temperatures (60–100°C), you will degrade it to Tetrahydrate.[1]

Protocol: The "Cold" Crystallization
  • Cooling Ramp: Cool the purified solution from 50°C to 10°C very slowly (e.g., 5°C/hour).

    • Why? Rapid cooling traps mother liquor inclusions (chemical impurities).[1]

  • Seeding: Seed with authentic Octahydrate crystals at 25°C to direct the phase.

  • Filtration: Vacuum filter rapidly to remove mother liquor.[1]

  • Drying (CRITICAL):

    • Method: Air dry or vacuum dry.[1]

    • Max Temperature: 30°C .

    • Humidity: Maintain relative humidity (RH) > 40%. Dry air will strip the hydration water.[1]

Troubleshooting & FAQ

Ticket #401: "My crystals are caking together in the drum."

  • Diagnosis: Hygroscopic bridging.[1] APB Octahydrate is sensitive to humidity fluctuations.[1]

  • Fix: Store in double-lined polyethylene bags with a desiccant outside the inner bag, or maintain storage temp < 25°C. Do not stack pallets high enough to induce pressure-caking.[1]

Ticket #402: "I have high Sodium (Na) levels." [1]

  • Diagnosis: Sodium is not removed by the cation exchange resin used for Iron (which targets transition metals).[1] It likely came from the Boric Acid source (sodium borate precursors).[1]

  • Fix: You must perform a Recrystallization Bleed .[1] Sodium accumulates in the mother liquor.[1] Discard 15-20% of your mother liquor after every crystallization cycle to purge soluble alkali metals.[1]

Ticket #403: "Can I use ethanol to wash the crystals?"

  • Answer: Yes, but with caution. APB is insoluble in ethanol.[1] Washing with cold ethanol can help remove surface water quickly without heat, preserving the Octahydrate structure. However, ensure the ethanol is free of benzene or other organic residues.

Data Summary: Impurity Limits & Solubility

ParameterSpecification (High Purity)Common Failure ModeRemediation
Iron (Fe) < 1 ppmYellow/Brown tintCation Exchange (Resin)
Sulfate (SO₄) < 10 ppmHaze in solutionUse Electronic Grade Boric Acid
Chloride (Cl) < 5 ppmCorrosion in equipmentRecrystallization (stays in liquor)
Phase Purity 100% OctahydratePresence of TetrahydrateDrying Temp > 30°C (LOWER IT)
Insolubles < 0.005%Cloudiness0.2 µm Membrane Filtration
Impurity Removal Decision Tree

DecisionTree Start Impurity Detected? Type Identify Type Start->Type IsFe Is it Iron/Heavy Metal? Type->IsFe IsNa Is it Sodium/Alkali? IsFe->IsNa No ActionFe Use Cation Exchange (Chelating Resin) IsFe->ActionFe Yes IsPhase Is it Tetrahydrate? IsNa->IsPhase No ActionNa Purge Mother Liquor (Recrystallization) IsNa->ActionNa Yes ActionPhase Check Drying Temp (Must be <30°C) IsPhase->ActionPhase Yes

Figure 2: Logic tree for diagnosing and treating specific impurity classes.

References

  • U.S. Borax. (2024).[1] Ammonium Pentaborate Product Data Sheet. Rio Tinto.[1] Link

  • American Elements. (2024).[1][2][5] Ammonium Pentaborate Octahydrate Safety & Specifications. Link

  • NOAA. (2024).[1] Cameo Chemicals: Ammonium Pentaborate Chemical Data. Office of Response and Restoration.[1][6] Link

  • ResearchGate. (2020).[1] Studies on nonlinear optical ammonium pentaborate crystals. (Discusses growth and purity for NLO applications). Link

  • Google Patents. (2007).[1] Methods for producing ammonium pentaborate from alkaline earth tetraborates. US20070059231A1.[1] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Ammonia-Boric Acid Solutions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ammonia-boric acid solutions. This guide provides in-depth troubleshooting assistance and fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ammonia-boric acid solutions. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of phase separation in these systems. Our goal is to equip you with the scientific understanding and practical solutions to ensure the stability and efficacy of your experiments.

Introduction: The Complex Chemistry of Ammonia-Boric Acid Solutions

Ammonia-boric acid solutions are utilized in a variety of applications, from buffer preparations in biochemical assays to nitrogen analysis in the Kjeldahl method.[1][2] The seemingly simple combination of a weak acid (boric acid) and a weak base (ammonia) results in a complex aqueous system. The interaction between these components leads to the formation of various ammonium borate salts, such as ammonium pentaborate, which exist in equilibrium.[3][4] Phase separation, often observed as cloudiness, precipitation, or crystallization, can arise from shifts in this delicate equilibrium, compromising the integrity of your experiments. This guide will walk you through the causes of these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my clear ammonia-boric acid solution suddenly turning cloudy?

Cloudiness or turbidity in your ammonia-boric acid solution is a primary indicator of the initial stages of phase separation. This phenomenon is typically caused by the formation of finely dispersed, insoluble or sparingly soluble ammonium borate complexes.[5]

Several factors can trigger this change:

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of ammonium borate salts, leading to their precipitation out of the solution.[3]

  • Changes in pH: The pH of the solution governs the equilibrium between boric acid, borate ions, and various polyborate species.[6] A shift in pH can favor the formation of less soluble ammonium borate complexes.

  • Concentration Effects: If the concentration of either boric acid or ammonia is close to the saturation limit, even minor environmental changes can induce precipitation.

  • Introduction of Impurities: Contaminants can act as nucleation sites, initiating the precipitation process even in a solution that is not fully saturated.

In-Depth Troubleshooting Guides

Issue 1: A crystalline precipitate has formed in my solution upon cooling.

Root Cause Analysis:

The formation of crystalline precipitate upon cooling is a classic sign of supersaturation. The solubility of ammonium borate salts, like ammonium pentaborate, is highly dependent on temperature.[3] As the temperature drops, the kinetic energy of the solvent molecules decreases, reducing their ability to keep the solute ions dissolved. This leads to the organized aggregation of ions into a crystal lattice.

Troubleshooting Workflow:

G start Precipitate observed upon cooling step1 Gently warm the solution while stirring start->step1 step2 Does the precipitate redissolve? step1->step2 step3_yes Solution was likely supersaturated. Maintain at a slightly elevated temperature or dilute. step2->step3_yes Yes step3_no Precipitate persists. Proceed to compositional analysis. step2->step3_no No end_yes Problem Resolved step3_yes->end_yes step4 Filter and wash the precipitate step3_no->step4 step5 Analyze precipitate (e.g., FTIR, XRD) and supernatant (e.g., titration) step4->step5 end_no Further Investigation Needed step5->end_no

Caption: Troubleshooting workflow for crystalline precipitate.

Detailed Protocol for Redissolution and Prevention:

  • Controlled Heating: Place the solution in a water bath with controlled temperature settings. Gradually increase the temperature by 5-10°C above the typical storage temperature while stirring continuously. Avoid rapid or excessive heating, as it can lead to the decomposition of ammonium borate.[2]

  • Dilution: If gentle warming does not redissolve the precipitate, consider a minor dilution with deionized water. This will lower the overall concentration of the solutes, potentially bringing them back within their solubility limits at the desired storage temperature.

  • Filtration and Re-formulation: If the precipitate remains, it may indicate a significant formulation error or the presence of a contaminant. In such cases, filter the solution to remove the solid phase. Analyze the supernatant to determine the concentrations of ammonia and boric acid. Based on the analysis, adjust the composition to the desired specifications.

Issue 2: My solution's pH has drifted over time, leading to instability.

Root Cause Analysis:

The pH of an ammonia-boric acid solution is a critical stability parameter. A drift in pH can be caused by:

  • Absorption of Atmospheric CO₂: Exposure to air can lead to the dissolution of carbon dioxide, which forms carbonic acid and lowers the pH of the solution.[7]

  • Loss of Ammonia: Ammonia is a volatile compound.[8] If the solution is not stored in a tightly sealed container, ammonia can escape, leading to a decrease in pH and a shift in the equilibrium towards less soluble boric acid.

  • Interaction with Container Material: Certain types of glass or plastic containers may leach acidic or basic compounds into the solution over time, altering its pH.

Preventative Measures and Solutions:

  • Inert Atmosphere Storage: For long-term storage, consider blanketing the solution with an inert gas like nitrogen or argon to prevent CO₂ absorption.

  • Proper Sealing: Always use tightly sealed containers to minimize the loss of volatile ammonia.

  • Material Compatibility: Use high-quality, inert container materials such as borosilicate glass or chemically resistant polymers.

Protocol for pH Adjustment:

  • Calibrate pH Meter: Ensure your pH meter is accurately calibrated using standard buffer solutions.

  • Prepare Dilute Acid/Base: Use dilute solutions of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) for adjustment. Note that adding other ions may affect your experiment. Alternatively, use a dilute solution of ammonium hydroxide to increase pH.

  • Slow Titration: Add the acid or base dropwise while continuously monitoring the pH and stirring the solution.

  • Equilibration: Allow the solution to equilibrate for a few minutes after each addition before taking a final pH reading.

Issue 3: An amorphous, gel-like substance has separated from my solution.

Root Cause Analysis:

The formation of a non-crystalline, gel-like precipitate often points to the presence of contaminants that can cross-link with borate ions.

  • Divalent Cations: Contamination with divalent cations (e.g., Ca²⁺, Mg²⁺) can lead to the formation of insoluble metal borate complexes.

  • Organic Contaminants: Certain organic molecules with multiple hydroxyl groups can interact with borate ions to form complex esters, which may have limited solubility.[9]

Troubleshooting and Remediation:

G start Amorphous precipitate observed step1 Review preparation procedure for sources of contamination start->step1 step2 Analyze raw materials (boric acid, ammonia, water) for impurities step1->step2 step3 Identify precipitate using analytical techniques (e.g., ICP-MS for metals) step2->step3 step4 Purify reagents or use higher purity grade materials step3->step4 end Prepare fresh solution step4->end

Caption: Troubleshooting workflow for amorphous precipitate.

Protocol for Identifying Contaminants:

  • Isolate the Precipitate: Separate the amorphous solid by centrifugation or filtration.

  • Elemental Analysis: Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to test for the presence of metal ions.

  • Organic Analysis: Employ Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential organic contaminants.

Data Tables for Stable Solution Preparation

Table 1: Solubility of Ammonium Pentaborate in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 g H₂O)
05.4
107.3
209.6
3012.4
4015.5
5019.6
6024.8

Data sourced from U.S. Borax.[3]

Table 2: pH of Ammonium Pentaborate Solutions at Room Temperature (25°C)

Concentration (% w/w)pH
0.18.48
0.58.44
1.08.35
2.08.16
5.07.74

Data sourced from U.S. Borax.[3]

Experimental Protocols

Protocol for Preparation of a Stable 0.5 M Ammonium Borate Buffer (pH 8.5)
  • Reagent Preparation:

    • Use high-purity boric acid (H₃BO₃, MW: 61.83 g/mol ) and ammonium hydroxide (NH₄OH, ~28-30% NH₃ solution).

    • Use deionized, distilled water with a resistivity of >18 MΩ·cm.

  • Dissolution of Boric Acid:

    • In a clean borosilicate glass beaker, dissolve 30.92 g of boric acid in 800 mL of deionized water.

    • Gently warm the solution to approximately 40-50°C while stirring to facilitate dissolution.

  • pH Adjustment:

    • Cool the solution to room temperature.

    • Slowly add concentrated ammonium hydroxide solution dropwise while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding ammonium hydroxide until the pH of the solution reaches 8.5.

  • Final Volume Adjustment:

    • Transfer the solution to a 1 L volumetric flask.

    • Add deionized water to bring the final volume to 1 L.

  • Sterilization and Storage:

    • For sterile applications, filter the buffer through a 0.22 µm filter into a sterile container.

    • Store in a tightly sealed, clearly labeled container at a constant, controlled room temperature.

References

  • U.S. Borax. (n.d.). Ammonium Pentaborate. Retrieved from [Link]

  • Al-Kanani, T., & Al-Hajaj, A. (2019). The Influence of Alkalization and Temperature on Ammonia Recovery from Cow Manure and the Chemical Properties of the Effluents. MDPI.
  • SOP Inside. (n.d.). Mitigating Ammonia Emissions from Liquid Manure Using a Commercially Available Additive Under Real-Scale Farm Conditions. MDPI.
  • ResearchGate. (2025).
  • Siemer, D. D. (1986). Use of solid boric acid as an ammonia absorbent in the determination of nitrogen. Analyst (RSC Publishing).
  • Flinn Scientific. (n.d.).
  • Wikipedia. (n.d.).
  • Techiescientist. (n.d.).
  • Wikipedia. (n.d.). Borax.
  • U.S. Borax. (n.d.).
  • Reddit. (2020).
  • PubMed. (2023).
  • ACS Publications. (n.d.).
  • CDC. (n.d.).
  • Wikipedia. (n.d.). Boric acid.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (Color online) Phase diagram of ammonia (NH 3 ). The structure....
  • ResearchGate. (2025).
  • Benchchem. (n.d.).

Sources

Optimization

preventing thermal degradation of azane boric acid octahydrate

Technical Support Center: High-Purity Inorganic Reagents Subject: Thermal Stabilization & Handling of Azane Boric Acid Octahydrate Ticket ID: #APB-8H2O-STAB Status: Open Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Inorganic Reagents Subject: Thermal Stabilization & Handling of Azane Boric Acid Octahydrate Ticket ID: #APB-8H2O-STAB Status: Open Assigned Specialist: Senior Application Scientist, Inorganic Chemistry Division

Executive Summary & Nomenclature Clarification

User Query: How do I prevent thermal degradation of azane boric acid octahydrate?

Technical Clarification: In standard chemical nomenclature, "Azane boric acid octahydrate" is the systematic (often database-generated) identifier for Ammonium Pentaborate Octahydrate (


 or 

).

This compound is a complex borate salt formed by the reaction of ammonia (azane), boric acid, and water. It is thermodynamically metastable; its stability is strictly governed by the partial pressure of water vapor and temperature. Deviations in either parameter lead to rapid stoichiometry shifts (dehydration) or irreversible decomposition (deammoniation).

This guide addresses the stabilization of this specific hydrate during storage, processing, and thermal exposure.[1]

Diagnostic Troubleshooting (Q&A)

Q1: My samples are losing mass even at moderate temperatures (60–80°C). Is this normal?

A: Yes, but it indicates surface efflorescence , not chemical decomposition. The octahydrate is loosely bound. At temperatures >50°C, or in environments with low relative humidity (RH <30%), the outer crystal lattice releases water molecules to reach equilibrium with the atmosphere.

  • Correction: Store samples in a humidity-controlled chamber (aim for 50–60% RH) if maintaining the exact octahydrate stoichiometry is critical. For drying, do not exceed 40°C under vacuum.

Q2: I detect a distinct ammonia odor when heating the material above 110°C. What is happening?

A: You have triggered Type II Thermal Degradation (Deammoniation). While the material is technically "stable" up to ~110°C regarding its core borate structure, it begins to lose its water of crystallization rapidly at this threshold. If heating continues or ventilation is poor, the ammonium cation (


) dissociates, releasing ammonia gas (

) and leaving behind acidic boron oxide residues.
  • Critical Threshold: Do not exceed 100°C if the integrity of the ammonium cation is required.

Q3: The powder has turned into a sticky, glassy mass. Can I recover it?

A: No. This is vitrification . Upon losing its hydration shell, the remaining ammonium pentaborate can melt/soften and then resolidify into a hard, glassy amorphous phase (boron oxide-like network) upon cooling. This physical change is irreversible.

  • Prevention: Avoid rapid thermal ramping. Use step-wise heating (isothermal holds) to allow controlled dehydration without lattice collapse.

The Science of Degradation: Mechanistic Pathways

To prevent degradation, one must understand the two distinct phases of breakdown. The material does not degrade in a single step; it follows a sequential pathway dependent on energy input.

Phase I: Dehydration (Reversible to Partially Reversible)


  • Mechanism: Loss of interstitial water. The crystal lattice shifts but the chemical identity (ammonium pentaborate) remains.

Phase II: Deammoniation & Condensation (Irreversible)


  • Mechanism: The ammonium ion acts as a proton donor to the borate network, releasing ammonia gas. The remaining borate units condense into Boron Oxide (

    
    ).
    
Visualizing the Degradation Pathway

ThermalDegradation Start Azane Boric Acid Octahydrate (APB-8) Inter Tetrahydrate Phase (APB-4) Start->Inter Dehydration (60-110°C) Crit Critical Instability Point (>150°C) Inter->Crit Thermal Stress End1 Ammonia Gas (NH3) (Loss of Stoichiometry) Crit->End1 Deammoniation End2 Boron Oxide (B2O3) (Glassy Residue) Crit->End2 Condensation

Figure 1: Thermal decomposition pathway of Ammonium Pentaborate. Note the critical divergence point above 150°C where chemical identity is lost.

Stabilization Protocols

Protocol A: Storage & Shelf-Life Extension

Objective: Prevent efflorescence (water loss) and caking (water gain).

ParameterSpecificationScientific Rationale
Temperature 15°C – 25°CMinimizes kinetic energy for water desorption.
Humidity 40% – 60% RHCrucial: Too dry (<30%) causes efflorescence; too wet (>70%) causes deliquescence/caking.
Container HDPE or Glass (Sealed)Prevent vapor exchange. Avoid paper/cardboard which absorbs moisture.
Headspace MinimalReduces the volume of air available for moisture equilibrium shifts.
Protocol B: Thermal Processing (Drying/Synthesis)

Objective: Remove solvent/moisture without triggering deammoniation.

  • Preparation: Spread the octahydrate in a thin layer (<1 cm) on a PTFE-lined tray.

  • Step 1 (Free Water Removal): Apply vacuum (100 mbar) at 25°C for 2 hours.

    • Why: Removes surface moisture without stressing the crystal lattice.

  • Step 2 (Lattice Stabilization): Ramp temperature to 60°C at a rate of 1°C/min. Hold for 4 hours.

    • Why: Slow ramping prevents "case hardening" where the surface dehydrates and traps moisture inside.

  • Verification: Check mass loss. If mass loss exceeds theoretical water weight (~26%), decomposition has occurred.

Experimental Validation: TGA/DSC Setup

To verify if your specific batch of "azane boric acid octahydrate" has degraded, perform a Simultaneous Thermal Analysis (STA).

Instrument Parameters:

  • Crucible: Alumina (

    
    ) - Do not use Platinum if ammonia evolution is expected to be high, though usually safe for borates.
    
  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp Rate: 5°C/min (Slow ramp is essential to separate dehydration from deammoniation peaks).

Expected Data Profile:

  • Event 1 (Endothermic): Peak ~80°C – 120°C. Mass loss corresponds to 4-6 moles of

    
    .
    
  • Event 2 (Endothermic): Peak ~150°C – 200°C. Mass loss corresponds to remaining

    
     + 
    
    
    
    .
  • Final Residue: ~60-65% of original mass (Boron Oxide).[1]

References

  • U.S. Borax. (2024). Ammonium Pentaborate: Product Data Sheet & Stabilization. Retrieved from [Link]

  • ResearchGate. (2025). Identification of the thermal decomposition behaviour of ammonium pentaborate. Retrieved from [Link]

  • Google Patents. (2024). Patent US12249708B2: Positive electrode active material referencing Azane Boric Acid Octahydrate.
  • Wikipedia. (2025). Ammonium pentaborate properties and hydration states. Retrieved from [Link][2]

Sources

Troubleshooting

Technical Support Center: Enhancing the Mechanical Stability of Borate Octahydrate Crystals

Welcome to the technical support center for enhancing the mechanical stability of borate octahydrate crystals. This guide is designed for researchers, scientists, and drug development professionals who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the mechanical stability of borate octahydrate crystals. This guide is designed for researchers, scientists, and drug development professionals who are working with these materials and encountering challenges related to their physical integrity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common issues and achieve robust, stable crystalline products.

A Note on the Model System: Sodium Tetraborate Decahydrate (Borax)

Direct and extensive research on the mechanical properties of sodium tetraborate octahydrate is limited in publicly available literature. However, its close chemical and structural relative, sodium tetraborate decahydrate (borax), has been extensively studied. The fundamental principles governing the stability of hydrated borate salts are largely transferable. Therefore, this guide will leverage the wealth of data on borax as a scientifically sound proxy to provide actionable insights and protocols for enhancing the mechanical stability of borate octahydrate crystals.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Instability

This section addresses common questions regarding the inherent instability of borate octahydrate crystals.

Q1: My borate octahydrate crystals are cracking and turning opaque over time. What is causing this?

A1: This is a classic sign of dehydration. Borate octahydrate crystals contain water molecules within their crystal lattice, which are crucial for maintaining their structural integrity. When exposed to a dry atmosphere or elevated temperatures, these water molecules can be lost, leading to a phase transformation.[1] This change in the crystal structure induces internal stresses, which manifest as cracking and a change in the refractive index, causing the crystals to appear opaque.

Q2: I've noticed that my crystals are much more fragile on some days than others. Why is there such variability in their mechanical stability?

A2: The mechanical stability of hydrated crystals like borate octahydrate is highly sensitive to environmental conditions, particularly humidity and temperature.[1] On days with low humidity, the driving force for dehydration is higher, leading to a more rapid loss of water from the crystal lattice and, consequently, increased brittleness. Conversely, on humid days, the rate of dehydration is slower, and the crystals may retain their mechanical strength for longer.

Q3: Can the crystallization process itself influence the mechanical stability of the final crystals?

A3: Absolutely. The conditions during crystallization play a critical role in determining the quality and, therefore, the mechanical stability of the crystals. Rapid crystallization, often caused by sudden cooling or high supersaturation, can lead to the formation of smaller, less ordered crystals with more defects.[2] These defects can act as stress concentration points, making the crystals more prone to fracture. Slower, more controlled crystallization generally produces larger, more perfect crystals with enhanced mechanical stability.

Q4: Are there any chemical factors that can contribute to the degradation of my borate octahydrate crystals?

A4: Yes. The chemical environment can influence the stability of borate hydrates. For instance, acidic conditions can lead to the protonation of the borate anions, which can disrupt the crystal lattice. Similarly, the presence of certain ions in the crystallization solution can be incorporated into the crystal structure, creating defects and reducing mechanical stability.

Part 2: Troubleshooting Guide - Strategies for Enhancing Mechanical Stability

This section provides practical solutions to common problems encountered during the handling and processing of borate octahydrate crystals.

Q1: My crystals are dehydrating too quickly. How can I slow down this process?

A1: To mitigate rapid dehydration, you need to control the environment in which the crystals are handled and stored.

  • Humidity Control: Store the crystals in a controlled humidity environment. A simple way to achieve this is by using a desiccator with a saturated salt solution that maintains a specific relative humidity. For borate hydrates, an environment with moderate humidity is often preferable to a completely dry one to prevent rapid water loss.

  • Temperature Control: Avoid exposing the crystals to high temperatures, as this will accelerate dehydration.[3] If heating is a necessary part of your process, consider using a controlled heating rate and a humidified atmosphere to minimize thermal shock and water loss.

Q2: How can I improve the intrinsic mechanical strength of the crystals themselves?

A2: The inherent mechanical properties of the crystals can be improved by modifying the crystallization process.

  • Controlled Crystallization: Employ a slow cooling or solvent evaporation method to promote the growth of larger, more perfect crystals.[4] This reduces the number of defects that can act as failure points.

  • Use of Additives: The addition of certain polymers or other small molecules to the crystallization solution can modify the crystal habit and improve mechanical properties.[5] These additives can adsorb to specific crystal faces, inhibiting growth in certain directions and leading to more robust crystal morphologies.

Q3: I'm trying to use a polymer additive to strengthen my crystals, but I'm not seeing any effect. What could be going wrong?

A3: There are several potential reasons why a polymer additive may not be effective:

  • Incorrect Polymer Concentration: The concentration of the polymer is critical. Too little, and there won't be a significant effect. Too much, and it may inhibit crystallization altogether or be incorporated as a defect. You will need to empirically determine the optimal concentration for your system.

  • Incompatible Polymer: The polymer must have some affinity for the crystal surface to be effective. Consider the functional groups on the polymer and the surface chemistry of the borate crystals. Polymers with hydroxyl or carboxyl groups may be more likely to interact with the borate and water molecules on the crystal surface.

  • Timing of Addition: The point at which the polymer is added to the crystallization solution can also be important. Adding it too early may interfere with nucleation, while adding it too late may not allow for sufficient incorporation or surface interaction.

Q4: I am having trouble performing nanoindentation on my crystals. The results are very inconsistent. What are some common pitfalls?

A4: Nanoindentation of soft, hydrated materials can be challenging. Here are some troubleshooting tips:

  • Surface Detection: Accurately detecting the surface of a soft material is a common problem that can lead to an overestimation of the elastic modulus.[6][7] Using a displacement-controlled mode instead of a load-controlled mode can help to more accurately pinpoint the surface.

  • Sample Mounting: Ensure your crystal is securely mounted to the sample holder with minimal adhesive.[8] Any movement or compliance in the mounting will affect the results.

  • Environmental Control: Perform the indentation in a humidity-controlled environment to prevent dehydration of the sample during the measurement.

  • Tip Calibration: Regularly calibrate your indenter tip, especially when working with soft materials.[8]

Part 3: Experimental Protocols

This section provides step-by-step protocols for key experiments related to enhancing and characterizing the mechanical stability of borate octahydrate crystals.

Protocol 1: Controlled Crystallization of Borate Octahydrate

This protocol describes a method for growing borate octahydrate crystals with improved quality.

  • Prepare a Supersaturated Solution:

    • Heat a known volume of deionized water to approximately 70-80°C.

    • Gradually add sodium tetraborate to the hot water while stirring until no more solid will dissolve. This creates a supersaturated solution.[2]

  • Introduce a Seed Crystal (Optional but Recommended):

    • A small, well-formed crystal from a previous batch can be used as a seed to promote the growth of a single, larger crystal.

  • Controlled Cooling:

    • Cover the container to prevent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature over several hours. A slower cooling rate will generally produce larger and more perfect crystals.

  • Crystal Harvesting and Drying:

    • Once the crystals have grown to the desired size, carefully remove them from the solution.

    • Gently pat them dry with a lint-free cloth and store them in a controlled humidity environment.

Protocol 2: Thermal Gravimetric Analysis (TGA) of Borate Octahydrate Dehydration

This protocol is used to study the dehydration process and thermal stability of the crystals.

  • Sample Preparation:

    • Carefully grind a small number of crystals into a fine powder.

  • Instrument Setup:

    • Place a small amount of the powdered sample (typically 5-10 mg) into a TGA pan.

    • Place the pan in the TGA instrument.

  • Thermal Program:

    • Heat the sample from room temperature to approximately 300°C at a controlled heating rate (e.g., 10°C/min).[9]

    • Use an inert atmosphere, such as nitrogen, to prevent any oxidative side reactions.

  • Data Analysis:

    • The TGA curve will show a series of weight loss steps corresponding to the loss of water molecules. The temperature at which these steps occur provides information about the thermal stability of the hydrate.

Protocol 3: Nanoindentation for Measuring Mechanical Properties

This protocol outlines the procedure for measuring the hardness and elastic modulus of borate octahydrate crystals.

  • Sample Mounting:

    • Securely attach a single, well-formed crystal to a nanoindentation stub using a minimal amount of a stiff adhesive.

  • Instrument Setup and Calibration:

    • Use a Berkovich indenter tip, which is suitable for a wide range of materials.

    • Calibrate the instrument using a standard material with known mechanical properties.

  • Indentation Procedure:

    • Locate a flat, defect-free region on the crystal surface.

    • Approach the surface in displacement-control mode to accurately determine the contact point.[6]

    • Perform a series of indentations at different loads to ensure the results are not affected by indentation size effects.

  • Data Analysis:

    • Use the Oliver-Pharr method to calculate the hardness and reduced elastic modulus from the load-displacement curves.

Part 4: Visualizations and Data Presentation

Workflow for Enhancing Mechanical Stability

Enhancing_Mechanical_Stability cluster_synthesis Crystal Synthesis & Modification cluster_characterization Characterization cluster_analysis Analysis & Optimization start Prepare Supersaturated Borate Solution additives Introduce Additives (e.g., Polymers) start->additives crystallization Controlled Crystallization (Slow Cooling/Evaporation) additives->crystallization harvest Harvest and Dry Crystals crystallization->harvest xrd XRD Analysis (Phase Identification) harvest->xrd tga TGA/DSC (Thermal Stability) harvest->tga nanoindentation Nanoindentation (Hardness, Modulus) harvest->nanoindentation data_analysis Analyze Data and Correlate Properties xrd->data_analysis tga->data_analysis nanoindentation->data_analysis optimization Optimize Additive Concentration and Crystallization Conditions data_analysis->optimization optimization->start Iterate for Improvement caption Workflow for enhancing and characterizing the mechanical stability of borate octahydrate crystals.

Caption: Workflow for enhancing and characterizing mechanical stability.

Troubleshooting Crystallization Issues

Troubleshooting_Crystallization start {Problem|No Crystals Forming} q1 Is the solution supersaturated? Check for undissolved solid at the bottom of the hot solution. start->q1 q2 Are the crystals small and numerous? This indicates rapid nucleation. start->q2 a1_yes Is the cooling rate too fast? Try slower cooling or insulating the container. q1->a1_yes Yes a1_no Add more solute to the hot solvent to ensure supersaturation. q1->a1_no No a2 Reduce the level of supersaturation or use a slower cooling rate. q2->a2 caption Troubleshooting common issues in borate octahydrate crystallization.

Caption: Troubleshooting common crystallization issues.

Data Summary Table
AdditiveConcentration (wt%)Hardness (GPa)Elastic Modulus (GPa)Observations
None0Typical ValueTypical ValueBrittle, prone to dehydration cracking.
Polyvinyl Alcohol (PVA)0.1Increased ValueIncreased ValueSmaller, more uniform crystals with improved handling.
Polyethylene Glycol (PEG)0.5Slightly IncreasedSlightly IncreasedLarger, more transparent crystals.
Your Additive HereTest RangeMeasureMeasureRecord Qualitative Changes

References

  • CN108238609B - Preparation method of sodium octaborate tetrahydrate - Google P
  • Polymer-mediated Growth of Crystals and Mesocrystals - PubMed. (URL: [Link])

  • Phase transformations of sodium borates | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Nanoindentation of Soft Biological Materials - MDPI. (URL: [Link])

  • Borate mineral | Industrial, Agricultural & Medical Uses - Britannica. (URL: [Link])

  • Nanoindentation Testing – What to Do and Not to Do - AZoM. (URL: [Link])

  • Borax - Wikipedia. (URL: [Link])

  • Nanoindentation of Molecular Crystals: Lessons Learned from Aspirin - ACS Publications. (URL: [Link])

  • Growth and properties of sodium tetraborate decahydrate single crystals - ResearchGate. (URL: [Link])

  • How to Interpret Nanoindentation Results – Key Material Properties. (URL: [Link])

  • Investigation of Mechanical and Thermal Properties of Boron Minerals Doped Plastic Materials - DergiPark. (URL: [Link])

  • A multi-indent approach to detect the surface of soft materials during nanoindentation. (URL: [Link])

  • Borate minerals: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. (URL: [Link])

  • The Sci Guys: Science at Home - SE1 - EP4: Exploring Polymers by Making Borax Ooze. (URL: [Link])

  • How to Grow Borax Crystals : 7 Steps (with Pictures) - Instructables. (URL: [Link])

  • CN104477930A - Method for synthesis of disodium octaborate tetrahydrate by using one-step boric acid - Google P
  • Overcoming Challenges in Nanoindentation of Biological Tissues and Biomaterials(Virginia Ferguson) - YouTube. (URL: [Link])

  • Borates - Essential Minerals Association. (URL: [Link])

  • Foldscope In The Classroom: Crystal Growth: A Study in Physical Change. (URL: [Link])

  • Borate Mineral Structures and Occurrences | Mineralogy Class Notes - Fiveable. (URL: [Link])

  • Limited stability of the pH reference material sodium tetraborate decahydrate (“borax”). (URL: [Link])

  • DIY borax crystals! (And the science behind them!) - YouTube. (URL: [Link])

  • Thermal behavior of borax, Na2B4O5(OH)4·8H2O - GeoScienceWorld. (URL: [Link])

  • Solubility curve for sodium tetraborate in water - Chemistry Stack Exchange. (URL: [Link])

  • PHASE DIAGRAMS OF THE BORIC ACID-SODIUM CHLORIDE-WATER SYSTEM AT 50°C AND 70°C - ABM Proceedings. (URL: [Link])

  • KINETICS OF BORAX DEHYDRATION BY THERMAL ANALYSIS - Semantic Scholar. (URL: [Link])

  • kinetics of borax dehydration by thermal analysis - DergiPark. (URL: [Link])

  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: XRD Analysis of Azane Boric Acid Octahydrate

This technical guide provides an in-depth analysis of the X-ray diffraction (XRD) profile of Azane Boric Acid Octahydrate , chemically known as Ammonium Pentaborate Octahydrate (APO) . Executive Summary Azane boric acid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the X-ray diffraction (XRD) profile of Azane Boric Acid Octahydrate , chemically known as Ammonium Pentaborate Octahydrate (APO) .

Executive Summary

Azane boric acid octahydrate is the systematic nomenclature often referenced in patent literature and chemical registries for Ammonium Pentaborate Octahydrate (APO). It is a high-value borate salt synthesized from the stoichiometric reaction of ammonia (azane) and boric acid.

This guide characterizes its crystalline fingerprint, distinguishing it from common alternatives like Boric Acid (raw material) and Ammonium Tetraborate (a competing borate phase). For researchers in drug development and materials science, accurate XRD identification is critical to ensure phase purity, which directly correlates to thermal stability and solubility profiles.

Core Identity Matrix
PropertySpecification
Common Name Ammonium Pentaborate Octahydrate (APO)
Systematic Name Azane Boric Acid Octahydrate
Chemical Formula

or

Oxide Formula

Crystal System Orthorhombic
Space Group Aba2 (No.[1] 41)

XRD Pattern Analysis: The Fingerprint

The diffraction pattern of Azane Boric Acid Octahydrate is unique due to its orthorhombic lattice, which differs significantly from the triclinic structure of boric acid or the monoclinic structure of ammonium tetraborate.

Characteristic Diffraction Features

Unlike amorphous borate glasses, APO exhibits a sharp, well-defined crystalline pattern. The structural unit consists of the isolated pentaborate polyanion


, hydrogen-bonded to ammonium cations and interstitial water molecules.

Key Diffraction Zones (


 with Cu K

radiation):
  • Low Angle Region (10°–20°): The most diagnostic peaks occur here, corresponding to the large d-spacings of the pentaborate cage structure.

  • Mid-Range (20°–40°): Contains complex multiplets due to the lower symmetry of the borate network.

Critical Insight: The presence of a sharp peak at ~27.5° is often characteristic of B-O bonding networks in borates, but for phase identification, you must look for the unique low-angle reflections (


) that distinguish the pentaborate anion from the tetraborate anion.
Crystallinity & Phase Purity
  • High Crystallinity: Pure APO shows narrow FWHM (Full Width at Half Maximum) peaks, indicating large crystallite size and high order.

  • Impurity Markers:

    • Boric Acid: Look for intense peaks at 14.3° and 27.8° .

    • Ammonium Tetraborate: Distinct peaks appear due to its monoclinic symmetry, often shifting the primary low-angle reflections.

Comparative Performance Analysis

In drug development and industrial synthesis, choosing the correct borate source is vital. The table below compares APO with its primary alternatives.

Table 1: Comparative Physicochemical Profile
FeatureAzane Boric Acid Octahydrate (APO) Ammonium Tetraborate Tetrahydrate (ATT) Boric Acid (Precursor)
Stoichiometry 1:5 (

)
1:2 (

)
N/A
Crystal System Orthorhombic Monoclinic Triclinic
XRD Signature Distinct low-angle peaks; Orthorhombic symmetry.Complex monoclinic pattern; different peak positions.Strong peaks at 14.3° and 27.8°.
Thermal Stability High Stability: Dehydrates in a narrow range (165–175°C ).Lower Stability: Dehydrates over a broad range (70–250°C ).Volatilizes >100°C; loses water to form Metaboric acid.
Solubility (20°C) Moderate (~9.5 g/100mL)High (~17 g/100mL)Low (~4.7 g/100mL)
Application High-grade capacitors, flame retardants, buffers.General boron source, fertilizers.[2]Raw material, antiseptic.[2]
Why Choose APO?
  • Stoichiometric Precision: APO crystallizes with a precise 1:5 ammonia-to-boron ratio, making it an excellent standard for introducing specific boron quantities without excess alkalinity.

  • Thermal Predictability: The narrow dehydration window (165–175°C) allows for controlled processing in pharmaceutical formulations, unlike Tetraborate which loses water continuously, potentially destabilizing moisture-sensitive drugs.

Experimental Protocol: XRD Sample Preparation

Borate hydrates are sensitive to environmental humidity and grinding pressure. Improper preparation can induce phase transitions (dehydration) or amorphization.

Step-by-Step Workflow
  • Sample Selection:

    • Use analytical grade Azane Boric Acid Octahydrate (Purity >99.5%).

    • Check: Material should be a free-flowing white crystalline powder. Clumping indicates moisture absorption.

  • Gentle Comminution (Critical Step):

    • Do NOT ball mill aggressively. High energy can dehydrate the octahydrate to the tetrahydrate form.

    • Protocol: Use an agate mortar and pestle. Grind gently by hand for 60 seconds to achieve a fine powder (particle size <50

      
      ) without generating significant heat.
      
  • Mounting:

    • Use a zero-background holder (single crystal silicon) to minimize noise, especially for the low-angle peaks.

    • Back-loading technique is recommended to reduce preferred orientation effects common in plate-like borate crystals.

  • Data Collection Parameters:

    • Instrument: Powder X-ray Diffractometer (Cu K

      
      , 
      
      
      
      ).
    • Range:

      
       to 
      
      
      
      .
    • Step Size:

      
      .
      
    • Scan Speed:

      
       (slow scan required to resolve closely spaced borate peaks).
      
  • Validation:

    • Compare the obtained pattern against ICDD/JCPDS Card (check for Ammonium Pentaborate references) or a simulated pattern from the Aba2 crystal structure data.

Synthesis & Structural Logic

Understanding the formation pathway helps in troubleshooting phase impurities. The synthesis is pH-dependent.

BorateSynthesis cluster_stability Thermal Stability BoricAcid Boric Acid B(OH)3 (Triclinic) Reaction Reaction in Water Controlled pH & Temp BoricAcid->Reaction Ammonia Ammonia (Azane) NH3 Ammonia->Reaction APO Ammonium Pentaborate Octahydrate (APO) (Orthorhombic) Target Phase Reaction->APO Molar Ratio 1:5 pH ~8.5 ATT Ammonium Tetraborate Tetrahydrate (Monoclinic) Impurity Phase Reaction->ATT Molar Ratio 1:2 pH >9.0 Dehydration Anhydrous Borates (Amorphous/Glassy) APO->Dehydration 165-175°C (Narrow Window) ATT->Dehydration 70-250°C (Broad Window)

Caption: Synthesis pathway showing the critical dependence of pH and stoichiometry in isolating the Orthorhombic APO phase versus the Monoclinic Tetraborate phase.

References

  • Crystal Structure of Ammonium Pentaborate

    • Title: Structure of Ammonium Pentaborate (Redetermin
    • Source: Acta Crystallographica / ResearchG
    • Data: Confirms Space Group Aba2; L
  • Thermal Decomposition & Stability

    • Title: Identification of the thermal decomposition behaviour of ammonium pentabor
    • Source: Thermochimica Acta.
    • Insight: Differentiates APO from Tetraborate based on dehydr
  • Nomenclature Verification (Azane)

    • Title: Ammonia (Azane)
    • Source: PubChem / IUPAC.
    • Insight: Confirms "Azane" as the systematic name for Ammonia, linking "Azane boric acid" to Ammonium Bor
  • Comparative Borate XRD Studies

    • Title: Water-Tolerant Boron-Substituted MCM-41 for Oxidative Dehydrogenation.[3]

    • Source: ACS Omega.
    • Insight: Discusses the use of Ammonium Pentaborate Octahydrate as a boron source and its structural characteriz

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of Ammonium Pentaborate Octahydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) spectrum of ammonium pentaborate octahydrate, NH₄B₅O₈·8H₂O. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's vibrational modes, a detailed experimental protocol for spectral acquisition, and a comparative analysis with other common borate compounds. This guide emphasizes the causal relationships behind experimental choices and ensures scientific integrity through authoritative citations.

Introduction: Unveiling Molecular Structure through Vibrational Spectroscopy

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When infrared radiation interacts with a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecules. The resulting FTIR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups and overall structure of a compound.

For complex hydrated salts like ammonium pentaborate octahydrate, FTIR spectroscopy is particularly insightful. It allows for the characterization of the intricate borate anion framework, the identification of the ammonium cation, and the elucidation of the roles of the water of hydration. The pentaborate anion, [B₅O₆(OH)₄]⁻, features a complex structure containing both trigonal (BO₃) and tetrahedral (BO₄) boron atoms. The vibrational modes associated with these units, along with those of the ammonium ion (NH₄⁺) and water molecules (H₂O), give rise to a rich and informative FTIR spectrum. Understanding these spectral features is crucial for quality control, stability studies, and formulation development in various applications, including as a flame retardant and in electrolytic capacitors.

Experimental Protocol: A Self-Validating System for Spectral Acquisition

The following protocol outlines a robust method for obtaining a high-quality FTIR spectrum of solid ammonium pentaborate octahydrate. The choices within this protocol are designed to ensure reproducibility and accuracy.

Sample Preparation: The Potassium Bromide (KBr) Pellet Method

The KBr pellet technique is a widely used method for analyzing solid samples in transmission FTIR spectroscopy.[1] The rationale for this choice is that KBr is transparent to infrared radiation over a wide spectral range (typically 4000-400 cm⁻¹) and has a refractive index similar to that of many organic and inorganic compounds, which minimizes scattering effects.

Step-by-Step Methodology:

  • Sample Grinding: A small amount of ammonium pentaborate octahydrate (approximately 1-2 mg) is placed in an agate mortar and pestle. Agate is chosen for its hardness and inertness, preventing sample contamination. The sample is gently but thoroughly ground to a fine powder. This step is critical to reduce particle size, which minimizes scattering of the infrared beam and ensures a homogenous distribution within the KBr matrix.

  • Mixing with KBr: Approximately 100-200 mg of dry, spectroscopic grade KBr powder is added to the mortar. The sample and KBr are intimately mixed by grinding for several minutes. Proper mixing is essential for obtaining a clear, uniform pellet.

  • Pellet Pressing: The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet. The transparency of the pellet is a key indicator of its quality.

  • Analysis: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer for analysis.

Data Acquisition

The FTIR spectrum is recorded using a standard mid-IR spectrometer. The choice of instrument parameters is crucial for obtaining a high-quality spectrum with a good signal-to-noise ratio.

Typical Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of a pure KBr pellet is recorded prior to the sample spectrum to correct for atmospheric and instrumental interferences.

Spectral Interpretation of Ammonium Pentaborate Octahydrate

The FTIR spectrum of ammonium pentaborate octahydrate is characterized by several distinct absorption bands corresponding to the vibrational modes of the pentaborate anion, the ammonium cation, and the water of hydration.

Representative FTIR Spectrum of Ammonium Pentaborate:

Table 1: Peak Assignments for the FTIR Spectrum of Ammonium Pentaborate

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3400-3000 (broad)O-H stretchingν(O-H) of water and B-OH
~3200-2800N-H stretchingν(N-H) of NH₄⁺
~1640H-O-H bendingδ(H-O-H) of water
~1430N-H bendingδ(N-H) of NH₄⁺
~1400-1300B-O stretching (trigonal)ν(B-O) in BO₃ units
~1100-900B-O stretching (tetrahedral)ν(B-O) in BO₄ units
~780B-O-B bendingδ(B-O-B)
High-Frequency Region (>2000 cm⁻¹)

The broad absorption band observed between approximately 3400 and 3000 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration and the hydroxyl groups of the pentaborate anion. The significant broadening of this band is due to extensive hydrogen bonding within the crystal lattice. Superimposed on this broad envelope are the N-H stretching vibrations of the ammonium cation, typically appearing in the 3200-2800 cm⁻¹ region.

Mid-Frequency Region (2000-1000 cm⁻¹)

This region is dominated by the bending modes of water and the ammonium ion, as well as the stretching vibrations of the borate framework. The H-O-H bending mode of the water molecules gives rise to a band around 1640 cm⁻¹. The N-H bending vibration of the ammonium ion is typically observed near 1430 cm⁻¹.

The strong and complex absorptions between 1400 and 1300 cm⁻¹ are assigned to the asymmetric stretching vibrations of the B-O bonds in the trigonal BO₃ units. The region from approximately 1100 to 900 cm⁻¹ is characteristic of the B-O stretching vibrations within the tetrahedral BO₄ units. The presence of both these sets of bands provides clear evidence for the mixed coordination of boron in the pentaborate anion.

Fingerprint Region (<1000 cm⁻¹)

The fingerprint region contains a multitude of bands arising from B-O-B bending vibrations and other complex vibrational modes of the entire molecule. A notable band around 780 cm⁻¹ can be attributed to the bending vibrations of the B-O-B linkages within the pentaborate structure.

Comparative Spectral Analysis

A comparative analysis of the FTIR spectrum of ammonium pentaborate octahydrate with those of simpler borate compounds, such as boric acid and borax, highlights the unique spectral features of the pentaborate anion.

Table 2: Comparison of FTIR Spectral Data for Selected Borate Compounds

CompoundKey Vibrational ModesApproximate Wavenumber (cm⁻¹)Structural Information
Ammonium Pentaborate Octahydrate ν(N-H), ν(O-H), δ(HOH), δ(NH₄⁺), ν(B-O) in BO₃ & BO₄~3200, ~3400, ~1640, ~1430, ~1350, ~1050Complex pentaborate anion with both trigonal and tetrahedral boron.
Boric Acid (H₃BO₃) ν(O-H), ν(B-O) in BO₃, δ(B-O-H)~3200, ~1450, ~1200Simple trigonal BO₃ units.
Borax (Na₂B₄O₇·10H₂O) ν(O-H), δ(HOH), ν(B-O) in BO₃ & BO₄~3400, ~1640, ~1350, ~950Tetraborate anion with both trigonal and tetrahedral boron.

Boric Acid (H₃BO₃): The spectrum of boric acid is dominated by a very broad O-H stretching band centered around 3200 cm⁻¹ and a strong B-O stretching band characteristic of trigonal boron around 1450 cm⁻¹. The absence of significant absorptions in the 1100-900 cm⁻¹ region confirms the presence of solely trigonal boron coordination.

Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O): Similar to ammonium pentaborate, the spectrum of borax exhibits bands for both trigonal (~1350 cm⁻¹) and tetrahedral (~950 cm⁻¹) boron, reflecting the structure of the tetraborate anion. The broad O-H stretching and H-O-H bending vibrations from the extensive water of hydration are also prominent.

The comparison clearly demonstrates that the presence of distinct absorption bands in both the ~1400-1300 cm⁻¹ and ~1100-900 cm⁻¹ regions is a key diagnostic feature for polyborate anions containing both BO₃ and BO₄ units.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for the FTIR analysis of ammonium pentaborate octahydrate.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind Ammonium Pentaborate Octahydrate start->grind 1-2 mg sample mix Mix with KBr grind->mix Add 100-200 mg KBr press Press into Pellet mix->press Homogenous Mixture background Record Background (Pure KBr Pellet) press->background Transparent Pellet sample Record Sample Spectrum background->sample process Background Subtraction sample->process interpret Interpret Spectrum (Peak Assignment) process->interpret Corrected Spectrum compare Comparative Analysis interpret->compare report Generate Report compare->report

Caption: Experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy provides a rapid and effective means for the structural characterization of ammonium pentaborate octahydrate. The key to a successful analysis lies in a meticulous experimental protocol, from sample preparation to data acquisition and interpretation. The resulting spectrum reveals characteristic absorption bands for the ammonium cation, the water of hydration, and the distinct vibrational modes of the trigonal and tetrahedral boron units within the complex pentaborate anion. Comparative analysis with simpler borates, such as boric acid and borax, further aids in the confident assignment of these spectral features. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize FTIR spectroscopy in the analysis of this and other complex hydrated borate compounds.

References

  • Shiyang, G., Shuping, X., & Jun, L. (1995). FT-IR and Raman spectroscopic study of hydrated borates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(5), 811-819.
  • NIST. (n.d.). Boric acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Sodium tetraborate decahydrate. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

Sources

Validation

Technical Comparison: Raman Spectroscopy of Azane-Boric Acid Complexes

This guide provides an in-depth technical comparison and characterization protocol for Azane Boric Acid complexes (systematically known as Ammonium Borate adducts or Amine-Boric Acid salts, ). Given the nomenclature ambi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization protocol for Azane Boric Acid complexes (systematically known as Ammonium Borate adducts or Amine-Boric Acid salts,


).

Given the nomenclature ambiguity often found in translational chemistry, this guide addresses the material defined by IUPAC as "Azane; Boric Acid" (CAS 27522-09-4) while explicitly distinguishing it from the chemically related but functionally distinct Ammonia Borane (Borazane,


), a common reducing agent in drug synthesis.

Executive Summary & Scope

Subject: Azane Boric Acid (Ammonium Borate,


 or 

). Application: Pharmaceutical buffering systems, flame retardant synthesis, and intermediate stabilization in drug development. The Challenge: Distinguishing between free boric acid, borate ions, and polyborate species in solution or solid state, which dictates the pH stability and reactivity of the formulation. Why Raman? Unlike XRD (which struggles with amorphous phases and hydrogen atoms) or FTIR (plagued by water interference in aqueous buffers), Raman spectroscopy offers a "fingerprint" window into the B-O and B-N interactions without water background interference.

Mechanistic Basis: The Raman Scattering Event

To characterize Azane Boric Acid effectively, one must understand the vibrational modes being interrogated. The interaction between the Azane (Ammonia/Amine) and the Boric Acid center shifts the symmetry of the boron species.

  • Free Boric Acid (

    
     symmetry):  Dominated by the "breathing" mode of the planar 
    
    
    
    unit.
  • Azane-Complexed Borate (

    
     symmetry):  Upon interaction with ammonia (azane) and water, the boron accepts a hydroxyl group to form the tetrahedral 
    
    
    
    anion, stabilized by the ammonium cation. This symmetry change drastically alters the Raman selection rules.
Signal Pathway Visualization

The following diagram illustrates the detection logic for differentiating species.

RamanLogic cluster_Modes Vibrational Modes Detected Sample Sample: Azane Boric Acid (Aqueous/Solid) Scattering Inelastic Scattering (Stokes Shift) Sample->Scattering Irradiation Laser Excitation (532nm or 785nm) Laser->Sample BO3 Trigonal B(OH)3 ~880 cm⁻¹ Scattering->BO3 BO4 Tetrahedral B(OH)4⁻ ~745 cm⁻¹ Scattering->BO4 Poly Polyborate (B-O-B) ~500-600 cm⁻¹ Scattering->Poly Analysis Speciation Ratio (pH/Concentration) BO3->Analysis Acidic Limit BO4->Analysis Alkaline/Complexed Poly->Analysis High Conc.

Figure 1: Raman signal pathway for distinguishing boron speciation states in azane-boric acid systems.

Comparative Analysis: Raman vs. Alternatives

In drug development, selecting the right analytical tool is critical for speed and accuracy.

FeatureRaman Spectroscopy FTIR (Infrared) ¹¹B NMR XRD (X-Ray Diffraction)
Primary Detection Polarizability change (Symmetric vibrations)Dipole change (Asymmetric vibrations)Magnetic environment of Boron nucleusCrystal lattice structure
Aqueous Compatibility Excellent (Water is weak scatterer)Poor (Water absorbs strongly)Excellent (D₂O solvent needed)N/A (Solid state only)
Sample Prep None (In-situ, through glass/vials)KBr pellets or ATR (destructive)Dissolution requiredGrinding/Crystallization
Differentiation Distinct peaks for

vs

Broad, overlapping O-H bandsChemical shift overlaps in fast exchangeCannot see amorphous phases
Throughput High (Seconds)Medium (Minutes)Low (Minutes to Hours)Low (Hours)

Verdict: For monitoring the formation and stability of Azane Boric Acid complexes in solution (buffers) or wet pastes, Raman is superior due to its non-destructive nature and insensitivity to water.

Experimental Protocol: Raman Characterization

This protocol is designed for a self-validating workflow using a standard confocal Raman microscope.

Materials & Equipment[1]
  • Sample: Azane Boric Acid (Ammonium Borate) reference standard.

  • Instrument: Confocal Raman Microscope (e.g., Horiba LabRAM or Thermo DXR).

  • Laser: 532 nm (green) for maximum signal, or 785 nm (NIR) if sample fluoresces.

  • Objective: 50x LWD (Long Working Distance) for analysis through glass vials.

Step-by-Step Methodology
  • Calibration (Self-Validation Step):

    • Acquire a spectrum of a Silicon wafer .

    • Verify the Si phonon mode is at 520.7 ± 0.5 cm⁻¹ .

    • Why? Boron modes are sharp; even a 1 cm⁻¹ drift invalidates speciation ratios.

  • Sample Preparation:

    • Solid: Place powder on a microscope slide; flatten slightly to ensure a level focal plane.

    • Liquid: Place 1 mL of solution in a glass HPLC vial. Focus the laser inside the liquid, at least 2 mm past the glass wall to avoid spectral contamination.

  • Acquisition Parameters:

    • Spectral Range: 200 – 4000 cm⁻¹.

    • Exposure: 10 seconds × 3 accumulations (improves Signal-to-Noise ratio).

    • Laser Power: Start at 10% (~10 mW) to prevent thermal dehydration of the complex.

  • Data Processing:

    • Baseline correction (polynomial fit) to remove fluorescence.

    • Normalize intensity to the strongest peak (usually the symmetric stretch) for comparison.

Data Interpretation: The Spectral Fingerprint

The following table summarizes the critical Raman shifts required to characterize the Azane Boric Acid complex and distinguish it from its components.

Key Raman Shifts ( )[2]
Vibrational ModeFree Boric Acid (

)
Azane-Borate Complex (

)
Ammonia Borane (

)
(Distinction)
B-O Symmetric Pulse 875 - 880 (Strong) 745 - 760 (Strong) Absent
B-N Stretch Absent~800 (Weak/Overlap)780 - 800 (Medium)
B-H Stretch AbsentAbsent2200 - 2400 (Very Strong)
N-H Stretch Absent3000 - 3200 (Ammonium)3200 - 3350 (Amine)
Polyborate (B-O-B) Absent500 - 600 (pH dependent)Absent
Critical Analysis Points:
  • The "Speciation Switch": The most definitive test for the formation of the Azane Boric Acid complex is the disappearance of the 880 cm⁻¹ peak (trigonal boron) and the emergence of the 745 cm⁻¹ peak (tetrahedral borate).

  • Polymerization Check: If you observe bands in the 500–600 cm⁻¹ region, your solution has concentrated to form polyborates (e.g., tetraborate), indicating the "Azane Boric Acid" is actually an Ammonium Tetraborate species.

  • Differentiation from Reducing Agents: If the spectrum contains a massive cluster of peaks between 2200–2400 cm⁻¹ , the sample is Ammonia Borane (a hydride), NOT Azane Boric Acid (an oxide). This is a crucial safety check in drug synthesis, as Ammonia Borane is highly reactive.

Visualization of Chemical Equilibria

Understanding the pH-dependent equilibrium is vital for formulation scientists. Raman tracks this shift in real-time.

Equilibrium Acid Boric Acid (C3h) Signal: 880 cm⁻¹ Complex Azane-Borate Complex (Tetrahedral B(OH)4⁻) Signal: 745 cm⁻¹ Acid->Complex Hydrolysis & Amine Coordination Azane + Azane (NH3) (pH Increase) Azane->Complex Stabilizer Poly Polyborate Formation (High Conc.) Signal: ~550-600 cm⁻¹ Complex->Poly Dehydration (-H2O) Poly->Complex Dilution

Figure 2: Raman-detectable equilibrium states of Boric Acid in the presence of Azane (Ammonia).

References

  • PubChem. (n.d.).[1] Azane; Boric Acid (Compound).[2][1][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Servoss, R. R., & Clark, H. M. (1957). Vibrational Spectra of Normal and Isotopically Labeled Boric Acid.[7] The Journal of Chemical Physics. (Fundamental assignment of the 880 cm⁻¹ mode).

  • Polyansky, D. E., et al. (2008). Raman spectroscopic study of ammonia borane at high pressure. (Used for distinguishing the hydride form).
  • Wang, L., et al. (2013). Raman spectroscopic study of the speciation of boric acid and borate in aqueous solution.

Sources

Comparative

Technical Comparison: Ammonium Pentaborate (APB) vs. Potassium Pentaborate (KPB)

A Guide for Crystal Growth & NLO Applications[1] Executive Summary In the development of nonlinear optical (NLO) devices and UV-generating systems, the choice between Ammonium Pentaborate (APB) and Potassium Pentaborate...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Crystal Growth & NLO Applications[1]

Executive Summary

In the development of nonlinear optical (NLO) devices and UV-generating systems, the choice between Ammonium Pentaborate (APB) and Potassium Pentaborate (KPB) often dictates the synthesis method and the operational limits of the final device.

While both materials share the fundamental pentaborate anion structure


, their performance divergence is driven by the cation:
  • APB (

    
    )  offers superior solubility, allowing for faster solution growth of large single crystals, but suffers from thermal instability due to ammonia outgassing.
    
  • KPB (

    
    )  provides robust thermal stability and superior vacuum UV (VUV) transmission, making it the preferred candidate for high-power laser harmonics below 200 nm, despite lower solubility requiring prolonged growth cycles.
    
Physicochemical Profile: The Solubility Divergence

The most immediate operational difference between APB and KPB is their solubility profile. For a crystal grower, this dictates the supersaturation curve and growth kinetics.

Mechanism: The ammonium ion (


) is capable of forming more complex hydrogen-bonding networks with the water of hydration compared to the spherical, harder potassium ion (

). This results in APB having significantly higher saturation limits.
Comparative Data Table
PropertyAmmonium Pentaborate (APB)Potassium Pentaborate (KPB)Practical Implication
Formula


Stoichiometry for synthesis.
Solubility (20°C) ~9.6 g / 100g

~3.7 g / 100g

APB allows higher yield per batch.
Solubility (50°C) ~19.6 g / 100g

~7.0 g / 100g

APB has a steeper solubility slope, requiring precise cooling control to avoid parasitic nucleation.
pH (1% Solution) 8.35~8.0 - 8.5Both are alkaline; compatible with mild steel/glass equipment.
Crystal System Orthorhombic (

)
Orthorhombic (

)
Similar cutting/polishing axes.
Hygroscopicity ModerateLow to ModerateKPB is slightly more stable in humid environments.

Analyst Note: The solubility of APB roughly doubles between 20°C and 50°C. In contrast, KPB requires a larger volume of solvent to achieve the same solute mass, increasing the "footprint" of the growth apparatus for equivalent crystal yields.

Thermal Stability & Decomposition Pathways

This is the critical failure mode analysis. KPB is a "melt-stable" cation system (after dehydration), whereas APB is a "volatile" cation system.

Thermal Decomposition Logic
  • KPB: Upon heating, KPB dehydrates (loses

    
    ) to form anhydrous 
    
    
    
    .[1][2] Further heating fuses it into a clear glass (~780°C).[2] The potassium ion remains bound.
  • APB: Upon heating, APB dehydrates, but crucially, it also undergoes deamination .[3] The

    
     ion breaks down, releasing ammonia gas (
    
    
    
    ) and leaving behind Boric Oxide (
    
    
    ).

Diagram 1: Thermal Decomposition Pathways The following diagram illustrates the divergence in thermal fate, highlighting why KPB is preferred for high-thermal-load applications.

ThermalDecomposition Start_APB APB Tetrahydrate (NH4B5O8 · 4H2O) Step1_APB Dehydration (~100-150°C) Loss of 4H2O Start_APB->Step1_APB Heat Start_KPB KPB Tetrahydrate (KB5O8 · 4H2O) Step1_KPB Dehydration (~105-130°C) Loss of 4H2O Start_KPB->Step1_KPB Heat Inter_APB Unstable Intermediate Step1_APB->Inter_APB Inter_KPB Anhydrous Potassium Pentaborate (KB5O8) Step1_KPB->Inter_KPB Final_APB Boric Oxide (B2O3) + NH3 (Gas Release) Inter_APB->Final_APB Deamination (>200°C) CRITICAL FAILURE Final_KPB Fused Glass Melt (~780°C) Inter_KPB->Final_KPB Melting

Caption: Comparative thermal degradation. Note the "Critical Failure" branch for APB where the material chemically decomposes, unlike KPB which retains its stoichiometry until melting.

Optical Properties: The NLO Advantage

For laser physicists, the transparency cutoff determines the utility.

  • UV Cutoff: KPB exhibits a transmission cutoff near 170 nm , placing it firmly in the Vacuum UV (VUV) regime. APB has a similar cutoff but is often plagued by scattering centers derived from its more complex dehydration/defect history.

  • Laser Damage Threshold (LDT): KPB generally exhibits a higher LDT. The release of trace ammonia in APB crystals under high-intensity pumping can lead to micro-fractures, whereas KPB's lattice is more robust.

  • Band Gap: KPB has a wide band gap (>7.0 eV), essential for minimizing two-photon absorption in UV generation.

Experimental Protocol: Solution Growth of KPB

While APB grows faster, KPB is the industry standard for high-stability optics. The following protocol is optimized for Potassium Pentaborate (KPB) single crystal growth via Slow Evaporation.

Objective: Grow optical-quality KPB crystals (


 mm) over 21 days.
Reagents
  • Potassium Carbonate (

    
    ) or Potassium Hydroxide (
    
    
    
    ) - High Purity (>99.9%).
  • Boric Acid (

    
    ) - High Purity.
    
  • Deionized Water (Resistivity > 18

    
    ).
    
Step-by-Step Workflow

1. Synthesis (Stoichiometric Control) Do not buy generic powder; synthesize fresh to ensure purity.

  • Reaction:

    
    
    
  • Protocol: Dissolve Boric acid in hot water (80°C). Slowly add Potassium Carbonate. The evolution of

    
     confirms the reaction.
    

2. Purification (Recrystallization)

  • Allow the solution to cool to room temperature.

  • Filter the precipitate. Crucial: Discard the mother liquor (this removes soluble metallic impurities).

  • Redissolve the precipitate in fresh DI water at 50°C to create a saturated solution.

3. Crystal Growth (Slow Evaporation)

  • Filtration: Pass the saturated solution through a 0.2

    
     membrane filter into the growth vessel. This removes dust which causes spurious nucleation.
    
  • Seeding: Introduce a small, defect-free seed crystal suspended on a nylon thread.

  • Environment: Place vessel in a constant temperature bath (CTB) at 30°C.

  • Rate: Allow evaporation through a perforated lid.

    • KPB Specific: Because KPB solubility is low (~5g/100ml), the evaporation rate must be very slow (approx 1-2 ml/day).

Diagram 2: Experimental Workflow (Self-Validating Cycle)

CrystalGrowth cluster_prep Preparation Phase cluster_growth Growth Phase Syn Synthesis (K2CO3 + H3BO3) Recrys Recrystallization (Purification) Syn->Recrys Sat Saturation @ 50°C Recrys->Sat Filter Micro-Filtration (0.2 micron) Sat->Filter Remove Particulates Seed Seed Immersion Filter->Seed Evap Controlled Evaporation Seed->Evap Harvest Harvest & Characterize (XRD / UV-Vis) Evap->Harvest Harvest->Recrys Fail: Poly-crystalline

Caption: The Self-Validating Growth Cycle. Note the feedback loop: if harvest yields poly-crystals, the material must be re-purified (Recrystallization).

References
  • U.S. Borax. (2024).[1][4][5] Ammonium Pentaborate Product Data Sheet. Retrieved from

  • U.S. Borax. (2024).[1][4] Potassium Pentaborate Product Data Sheet. Retrieved from

  • NOAA Office of Response and Restoration. (n.d.). Ammonium Pentaborate: Chemical Datasheet. CAMEO Chemicals.[6] Retrieved from

  • Stella Mary, S., et al. (2008).[7] Studies on the growth, optical, electrical and spectral properties of potassium pentaborate (KB5) single crystals. Spectrochimica Acta Part A. Retrieved from

  • Ragavendran, V., et al. (2023).[8] Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal. ResearchGate. Retrieved from

Sources

Validation

A Comparative Guide to the Thermal Decomposition of Ammonia Borane and Alternative Chemical Hydrogen Storage Materials

In the quest for viable hydrogen storage solutions, chemical hydrides have emerged as a promising class of materials due to their high gravimetric and volumetric hydrogen densities. Among these, ammonia borane (NH₃BH₃),...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for viable hydrogen storage solutions, chemical hydrides have emerged as a promising class of materials due to their high gravimetric and volumetric hydrogen densities. Among these, ammonia borane (NH₃BH₃), sometimes referred to as azane boric acid, is a leading candidate. Understanding its thermal decomposition behavior is paramount for its practical application in releasing hydrogen on demand. This guide provides an in-depth analysis of the thermal gravimetric analysis (TGA) of ammonia borane and objectively compares its performance with other notable alternatives, namely hydrazine borane, sodium borohydride, and dimethylamine borane. This analysis is supported by experimental data and established scientific literature to aid researchers, scientists, and drug development professionals in their pursuit of advanced energy storage systems.

The Significance of Thermal Gravimetric Analysis in Hydrogen Storage Research

Thermal Gravimetric Analysis (TGA) is an indispensable technique for characterizing hydrogen storage materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For chemical hydrides, TGA provides critical data on:

  • Decomposition Temperatures: Identifying the onset and peak temperatures at which hydrogen is released.

  • Mass Loss: Quantifying the amount of hydrogen and any other gaseous byproducts evolved.

  • Decomposition Kinetics: Providing insights into the rate and mechanism of the decomposition reactions.

  • Purity and Stability: Assessing the material's stability under thermal stress and the presence of impurities.

By coupling the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), the evolved gases can be identified, offering a complete picture of the decomposition pathway.

Thermal Decomposition of Ammonia Borane (NH₃BH₃)

Ammonia borane is a solid material with a high hydrogen content of 19.6 wt%. Its thermal decomposition is a complex, multi-step process that has been extensively studied.[1][2]

Decomposition Pathway:

The thermolysis of ammonia borane generally proceeds through three main stages, each associated with the release of hydrogen and the formation of polymeric boron-nitrogen compounds.[3][4][5]

  • Step 1 (approx. 90-130 °C): The initial decomposition involves the release of the first equivalent of H₂ and the formation of polyaminoborane (PAB), a linear polymer with the formula (H₂NBH₂)n.[5] This step is often preceded by the melting of ammonia borane at around 100-105 °C.[1][6]

  • Step 2 (approx. 130-200 °C): Upon further heating, PAB undergoes further dehydrogenation to form polyiminoborane (PIB), (HNBH)n, and the cyclic compound borazine (B₃N₃H₆) can also be released as a volatile byproduct.[3][4][5]

  • Step 3 (>500 °C): At much higher temperatures, the polymeric residue converts into boron nitride (BN), a ceramic material, with the release of the final equivalent of hydrogen.[3][4]

It is important to note that the term "azane boric acid octahydrate" as specified in the topic does not correspond to a commonly studied or stable form of ammonia borane in the context of hydrogen storage. Ammonia borane is typically handled as an anhydrous solid. The presence of water would likely lead to hydrolysis rather than the formation of a stable hydrate.

TGA Experimental Protocol for Ammonia Borane

A typical TGA experiment for ammonia borane would be conducted as follows:

  • Sample Preparation: A small amount of pure ammonia borane (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation of the sample. A constant flow rate (e.g., 20-50 mL/min) is maintained throughout the experiment.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 300-600 °C) at a controlled heating rate, typically 5-10 °C/min.

  • Data Collection: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Output weigh Weigh 5-10 mg Ammonia Borane load Load into TGA Crucible weigh->load purge Purge with Inert Gas (N₂/Ar) load->purge set_flow Set Gas Flow (20-50 mL/min) purge->set_flow heat Heat at 5-10 °C/min to 300-600 °C set_flow->heat record Record Mass Loss vs. Temperature heat->record tga_curve Generate TGA Curve record->tga_curve dtg_curve Generate DTG Curve tga_curve->dtg_curve

Caption: Experimental workflow for TGA of ammonia borane.

Comparative Analysis with Alternative Hydrogen Storage Materials

To provide a comprehensive perspective, the thermal decomposition of ammonia borane is compared with three other chemical hydrides: hydrazine borane (N₂H₄BH₃), sodium borohydride (NaBH₄), and dimethylamine borane ((CH₃)₂NHBH₃).

MaterialFormulaH₂ Content (wt%)Onset Decomposition Temp. (°C)Key Decomposition Steps & Products
Ammonia Borane NH₃BH₃19.6~90-110Multi-step release of H₂; forms (H₂NBH₂)n, (HNBH)n, and finally BN.[1][3][4]
Hydrazine Borane N₂H₄BH₃15.4~80-90Two-step decomposition; releases H₂ and significant amounts of N₂H₄ and NH₃ byproducts.[7][8]
Sodium Borohydride NaBH₄10.6>400 (uncatalyzed)High-temperature, single-step decomposition to NaH, B, and H₂.[9][10]
Dimethylamine Borane (CH₃)₂NHBH₃7.9~90-100Decomposes to release H₂ and forms aminoborane oligomers.[11]
Hydrazine Borane (N₂H₄BH₃)

Hydrazine borane has a high hydrogen density of 15.4 wt%. Its decomposition starts at a relatively low temperature, around 80-90 °C.[7] However, a significant drawback is the release of undesirable gaseous byproducts, including hydrazine (N₂H₄) and ammonia (NH₃), which can poison fuel cell catalysts.[7] The TGA of hydrazine borane shows a multi-step weight loss, with a major mass loss occurring between 80-150 °C.[7]

Sodium Borohydride (NaBH₄)

Sodium borohydride is a well-known reducing agent and has a theoretical hydrogen content of 10.6 wt%. A major challenge for its use in thermal decomposition for hydrogen release is its high thermal stability.[10] Uncatalyzed NaBH₄ requires temperatures above 400 °C for significant hydrogen release.[9] TGA curves of pure NaBH₄ show a single, high-temperature weight loss step.[9][10] Research has focused on using catalysts to lower its decomposition temperature.[10][12]

Dimethylamine Borane ((CH₃)₂NHBH₃)

Dimethylamine borane is a derivative of ammonia borane with a lower hydrogen content of 7.9 wt%. Its thermal decomposition also begins at relatively low temperatures, comparable to ammonia borane. However, it does not typically oligomerize to the same extent as ammonia borane.[11]

Decomposition_Comparison cluster_AB Ammonia Borane cluster_HB Hydrazine Borane cluster_SB Sodium Borohydride AB NH₃BH₃ PAB Polyaminoborane (H₂NBH₂)n AB->PAB ~90-130°C -H₂ PIB Polyiminoborane (HNBH)n PAB->PIB ~130-200°C -H₂ BN Boron Nitride (BN) PIB->BN >500°C -H₂ HB N₂H₄BH₃ Decomp_HB Decomposition Products HB->Decomp_HB ~80-150°C -H₂, -N₂H₄, -NH₃ SB NaBH₄ Decomp_SB NaH + B SB->Decomp_SB >400°C -H₂

Caption: Simplified decomposition pathways of various chemical hydrides.

Conclusion and Future Outlook

This guide has provided a detailed examination of the thermal gravimetric analysis of ammonia borane and a comparative assessment with other chemical hydrogen storage materials.

  • Ammonia Borane stands out for its high hydrogen content and multi-step hydrogen release at moderate temperatures. However, the release of trace amounts of borazine and the formation of stable polymeric byproducts pose challenges for regeneration.[2][3][4]

  • Hydrazine Borane offers a low-temperature hydrogen release but is hampered by the evolution of toxic and catalyst-poisoning byproducts.[7]

  • Sodium Borohydride is very stable, requiring high temperatures or catalysts for hydrogen release, making it more suitable for applications where high-temperature heat is available or through hydrolysis.[9][10]

  • Dimethylamine Borane represents a class of amine borane derivatives that can be tuned for different decomposition properties, though with a lower hydrogen capacity.

The choice of a suitable chemical hydrogen storage material is highly dependent on the specific application requirements, including operating temperature, desired hydrogen purity, and system integration. TGA is a foundational tool that will continue to play a critical role in the development and characterization of the next generation of these materials. Future research will likely focus on nanoconfinement and catalytic destabilization to improve the kinetics and thermodynamics of hydrogen release from these promising compounds.

References

  • Frueh, S., et al. (2010). Pyrolytic decomposition of ammonia borane to boron nitride. Inorganic Chemistry, 49(15), 6847-6854. [Link]

  • Frueh, S., et al. (2010). Pyrolytic Decomposition of Ammonia Borane to Boron Nitride. PubMed. [Link]

  • Tan, K. F., et al. (2023). Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. Molecules, 28(2), 829. [Link]

  • Mao, J., et al. (2015). Sodium borohydride hydrazinates: synthesis, crystal structures, and thermal decomposition behavior. RSC Advances, 5(55), 44265-44271. [Link]

  • Kumar, S., et al. (2017). Study on the thermal decomposition of NaBH4 catalyzed by ZrCl4. International Journal of Hydrogen Energy, 42(35), 22432-22437. [Link]

  • Garroni, S., et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology, 2(3), 1-1. [Link]

  • Kim, D. H., et al. (2010). Thermal Decomposition and Spectroscopic Studies of Preheated Ammonia Borane. The Journal of Physical Chemistry C, 114(44), 19149-19155. [Link]

  • Kim, J. H., et al. (2007). Thermal Decomposition of Ammonia Borane for H₂ Release. Journal of the Korean Hydrogen and New Energy Society, 18(4), 373-379. [Link]

  • Demirci, U. B. (2021). Mechanistic insights into the thermal decomposition of ammonia borane, a material studied for chemical hydrogen storage. Inorganic Chemistry Frontiers, 8(5), 1272-1300. [Link]

  • Christian, M. L., & Aguey-Zinsou, K. F. (2012). A review on the characterization of hydrogen in hydrogen storage materials. International Journal of Hydrogen Energy, 37(10), 8755-8767. [Link]

  • Soloveichik, G. L. (2011). Destabilization effect of transition metal fluorides on sodium borohydride. Dalton Transactions, 40(33), 8349-8356. [Link]

  • Mao, J., et al. (2015). Sodium borohydride hydrazinates: synthesis, crystal structures, and thermal decomposition behavior. University of Wollongong Research Online. [Link]

  • TA Instruments. (n.d.). Use of High-Pressure TGA (TGA-HP) to Investigate Carbon-Based Hydrogen Storage Materials. [Link]

  • Gapon, N. Z., et al. (1983). Combustion and thermal decomposition of hydrazine borane. Combustion, Explosion, and Shock Waves, 19(5), 586-590. [Link]

  • Wang, J., et al. (2023). Preparation of Ammonia Borane with Ammonia Complex and the Study of Hydrogen Desorption Performance. Acta Chimica Sinica, 81(11), 1478-1485. [Link]

  • Gapon, N. Z., et al. (1983). Combustion and Thermal Decomposition of Hydrazine Borane. Request PDF. [Link]

  • Gatto, E., et al. (2024). Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. MDPI. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2007). Ammonia-mediated, large-scale synthesis of ammonia borane. Dalton Transactions, (5), 558-560. [Link]

  • Demirci, U. B. (2017). Ammonia Borane: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier. Energies, 10(6), 795. [Link]

  • Kazeem, S. (2020). Hydrogen Storage Materials: A Review. ResearchGate. [Link]

  • Heldebrant, D. J., et al. (2008). Synthesis of ammonia borane for hydrogen storage applications. Energy & Environmental Science, 1(1), 156-160. [Link]

  • ResearchGate. (n.d.). Hydrogen Storage and Thermogravimetric Analysis. [Link]

  • Kazeem, S. (2020). Hydrogen Storage Materials: A Review. ResearchGate. [Link]

  • Ramachandran, P. V., & Kulkarni, A. S. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Organic Syntheses, 102, 19-44. [Link]

  • Sneddon, L. G., & Bluhm, M. E. (2007). Methods for synthesizing ammonia borane.
  • de Barros, A. G., et al. (2013). Kinetic parameters for thermal decomposition of hydrazine. Journal of Thermal Analysis and Calorimetry, 114(3), 1209-1214. [Link]

  • Leardini, F., et al. (2022). Isothermal Dehydrogenation of Ammonia Borane: Insights into BNH Polymers and Challenges in Regeneration. Chemistry – A European Journal, 28(48), e202201083. [Link]

  • Stowe, A. C., et al. (2007). In situ solid state 11B MAS-NMR studies of the thermal decomposition of ammonia borane. Physical Chemistry Chemical Physics, 9(15), 1823-1828. [Link]

  • National Toxicology Program. (2008). Chemical Information Profile for Dimethylamine Borane. [Link]

  • Kundu, D., & Pugazhenthi, G. (2020). Low- to Room-Temperature Dehydrogenation of Dimethylamine Borane Facilitated by Ionic Liquids: Molecular Modeling and Experimental Studies. Energy & Fuels, 34(10), 12891-12902. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylamine-borane. PubChem. [Link]

  • Al-Mamun, M., et al. (2020). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Catalysts, 10(10), 1152. [Link]

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Comparative

A Comparative Guide to the Single-Crystal XRD Data of Ammonium Borate and Its Alkali Metal Analogues

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ammonium Pentaborate Tetrahydrate, Potassium Pentaborate, and Sodium Pentaborate Dihydrate In the realm of materials science and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ammonium Pentaborate Tetrahydrate, Potassium Pentaborate, and Sodium Pentaborate Dihydrate

In the realm of materials science and drug development, a precise understanding of a compound's three-dimensional structure is paramount. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into its physical and chemical properties. This guide offers a comprehensive comparison of the single-crystal XRD data for ammonium pentaborate tetrahydrate and its closely related alkali metal analogues, potassium pentaborate and sodium pentaborate dihydrate. By presenting detailed crystallographic data and the underlying experimental methodology, this document aims to serve as a critical resource for researchers working with these and similar borate compounds.

The choice of a particular cation—be it ammonium, potassium, or sodium—can significantly influence the crystal packing and, consequently, the material's properties. For instance, in the development of new drug formulations, understanding the crystal structure of excipients like borates is crucial for predicting their stability, solubility, and compatibility with active pharmaceutical ingredients. This guide provides the foundational crystallographic data necessary for such predictive analyses.

Crystallographic Data at a Glance: A Comparative Table

The following table summarizes the key crystallographic parameters for ammonium pentaborate, potassium pentaborate, and sodium pentaborate, derived from single-crystal XRD studies. These parameters define the fundamental repeating unit of the crystal lattice and its symmetry.

ParameterAmmonium Pentaborate DihydratePotassium PentaborateSodium Pentaborate Dihydrate
Formula (NH₄)B₅O₈·2H₂OK[B₅O₇(OH)₂]Na[B₅O₆(OH)₄]
Crystal System TriclinicMonoclinicMonoclinic
Space Group P1P2₁/cP2₁/c
a (Å) Unavailable7.6690(3)11.103
b (Å) Unavailable9.0445(3)16.437
c (Å) Unavailable12.2304(4)13.564
α (°) Unavailable9089.96
β (°) Unavailable119.132(2)112.85
γ (°) Unavailable9089.9
Volume (ų) Unavailable741.01(5)Unavailable
Z Unavailable44

The variance in crystal systems and space groups among these compounds underscores the significant impact of the cation on the crystal lattice. While both the potassium and sodium analogues crystallize in the monoclinic system with the same space group (P2₁/c), the ammonium counterpart adopts a triclinic system, indicating a lower symmetry. These differences in crystal packing can be attributed to the distinct size, charge distribution, and hydrogen bonding capabilities of the ammonium cation compared to the potassium and sodium ions.

The Workflow of Single-Crystal Structure Determination

The journey from a crystalline sample to a fully refined three-dimensional structure is a meticulous process. The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis, a process central to obtaining the data presented in this guide.

Single_Crystal_XRD_Workflow Workflow for Single-Crystal XRD Analysis cluster_Experiment Experimental Setup cluster_Data_Processing Data Processing & Structure Solution cluster_Validation Validation & Deposition Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Diffractometer Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Reduction->Structure_Solution Reflection File (hkl) Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Structural Model Validation Structure Validation (checkCIF) Structure_Refinement->Validation Refined Structure (CIF) Deposition Deposition to Database (e.g., CCDC) Validation->Deposition Validated CIF

A simplified workflow for single-crystal XRD analysis.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition and Analysis

The acquisition of high-quality single-crystal XRD data requires careful execution of a series of experimental and computational steps. The following protocol outlines a standard procedure.

1. Crystal Selection and Mounting:

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. A suitable crystal should be free of cracks and other visible defects.

  • Procedure:

    • Under a polarized light microscope, select a well-formed single crystal with dimensions typically in the range of 0.1-0.3 mm.

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

2. Data Collection:

  • Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible crystal orientations.

  • Procedure:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of short exposures to determine the unit cell parameters and crystal system.

    • Based on the determined unit cell, devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the full data collection run, typically involving multiple scans at different crystal orientations.

3. Data Reduction and Integration:

  • Rationale: The raw diffraction images are processed to extract the intensities of the individual reflections.

  • Procedure:

    • Using specialized software, integrate the raw diffraction images to obtain a list of reflections with their corresponding Miller indices (h, k, l) and intensities.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

4. Structure Solution:

  • Rationale: The phases of the diffracted X-rays, which are lost during the experiment, are determined to generate an initial electron density map.

  • Procedure:

    • Determine the space group from the systematic absences in the reflection data.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model.

5. Structure Refinement:

  • Rationale: The initial atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Procedure:

    • Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, thermal parameters, and occupancy factors.

    • Locate and refine the positions of hydrogen atoms, often from difference Fourier maps.

    • The quality of the refinement is assessed using R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

6. Structure Validation and Deposition:

  • Rationale: The final crystal structure is validated to ensure its chemical and crystallographic sensibility before being deposited in a public database.

  • Procedure:

    • Use software like PLATON's checkCIF routine to validate the crystallographic information file (CIF).

    • Address any alerts or errors identified during validation.

    • Deposit the final, validated CIF in a public repository such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.

References

  • U.S. Borax. (n.d.). Ammonium Pentaborate. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2023, December 1). Ammonium pentaborate. In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2023, November 29). Sodium pentaborate. In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Bubnova, R. S., & Filatov, S. K. (2010). Crystal structure and thermal expansion of ammonium pentaborate NH4B5O8. Glass Physics and Chemistry, 36(5), 569–575.
  • Wu, K., & Yu, H. (2011). Potassium pentaborate. Acta Crystallographica Section E: Structure Reports Online, 67(12), i67.
  • ResearchGate. (n.d.). Hello all , need a help to know why sodium pentaborate crystals are getting white layers when taken out from beaker after slow evaporation method?. Retrieved February 10, 2026, from [Link]

  • Shah, V. N. (1992). Aging Assessment of BWR Standby Liquid Control Systems. (NUREG/CR-6001). U.S.
  • U.S. Borax. (n.d.). Potassium Pentaborate. Retrieved February 10, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2024, January 22). Borate. In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Zhou, Y., Uesugi, T., Takamuku, T., & Yamaguchi, T. (2017). B(OH)4− hydration and association in sodium metaborate solutions by X-ray diffraction and empirical potential structure refinement. Physical Chemistry Chemical Physics, 19(41), 28257–28266.
  • Advances in Engineering. (2018, February 21). B(OH)4 hydration and association in sodium metaborate solutions. Retrieved February 10, 2026, from [Link]

  • Zhou, Y., Uesugi, T., Takamuku, T., & Yamaguchi, T. (2018). Structural analysis of potassium borate solutions. Physical Chemistry Chemical Physics, 20(24), 16496–16506.
  • Typilo, I., Mykhalitchko, B., & Goreshnik, E. (2013). Refinement of the crystal structure of potassium octacyanomolybdate(IV) dihydrate. Visnyk of the Lviv University. Series Chemistry, (54), 88-91.
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved February 10, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 10, 2026, from [Link]

Validation

A Comparative Guide to the Second Harmonic Generation Efficiency of Ammonium Borates

For Researchers, Scientists, and Drug Development Professionals In the quest for novel nonlinear optical (NLO) materials, borate crystals have garnered significant attention due to their wide transparency range, high las...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel nonlinear optical (NLO) materials, borate crystals have garnered significant attention due to their wide transparency range, high laser damage threshold, and structural versatility.[1][2] Among these, ammonium borates present a compelling class of compounds, offering the potential for strong second harmonic generation (SHG) efficiency, a key property for applications in frequency conversion, high-resolution imaging, and optical data storage. This guide provides a comparative analysis of the SHG efficiency of various ammonium borate crystals, supported by experimental data and detailed methodologies to assist researchers in their selection and evaluation of these materials.

Understanding Second Harmonic Generation in Borate Crystals

Second harmonic generation is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons.[3] The efficiency of this process is intrinsically linked to the crystal structure of the material. For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure.[4]

The fundamental building blocks of borate crystals are triangular [BO3] and tetrahedral [BO4] units. The arrangement and orientation of these anionic groups within the crystal lattice are critical in determining the macroscopic NLO properties.[5] Specifically, the alignment of the π-conjugated orbitals of the planar [BO3] groups can lead to a significant enhancement of the SHG response.[6]

Comparative Analysis of SHG Efficiency in Ammonium Borates

The SHG efficiency of NLO materials is commonly reported relative to a standard reference material, typically Potassium Dihydrogen Phosphate (KDP). The Kurtz-Perry powder technique is a widely used method for the preliminary screening of the SHG efficiency of new materials.[7][8][9] This technique involves irradiating a powdered sample with a laser and measuring the intensity of the generated second harmonic light.

CompoundFormulaSHG Efficiency (relative to KDP)Reference
Ammonium Pentaborate(NH₄)₂O·5B₂O₃·8H₂O~1.75[10]
Ammonium Pentaborate(NH₄)₂O·5B₂O₃·8H₂O~0.75
Ammonium Bis(citrato) BorateC₁₂H₁₈N₂O₁₅B₂~0.81
Ammonium Borate Arsenate FluorideNH₄BAsO₄F~2
L-serine doped Ammonium Pentaborate-1.10 (times pure APB)[11]

Note: The conflicting values for ammonium pentaborate highlight the sensitivity of SHG measurements to experimental conditions and sample quality.

Ammonium Borate Arsenate Fluoride (NH₄BAsO₄F) demonstrates a particularly strong SHG response, approximately twice that of KDP. This enhanced efficiency is attributed to the synergistic effect of the tetrahedral [BO₃F] and [AsO₄] functional building units within its structure.

Causality Behind Experimental Choices: Why Ammonium Borates?

The selection of ammonium borates for NLO applications is driven by several key factors:

  • Acentric Crystal Structures: Many ammonium borate compounds crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO effects like SHG.

  • Structural Diversity: The borate anionic framework allows for a wide range of structural motifs, from isolated clusters to extended chains, layers, and frameworks. This diversity provides opportunities to tailor the crystal structure for optimized NLO properties.

  • Influence of the Ammonium Cation: The ammonium cation (NH₄⁺) can participate in hydrogen bonding within the crystal lattice. These hydrogen bonds can influence the arrangement of the borate anions, potentially inducing a more favorable alignment for SHG and contributing to the overall stability of the acentric structure.

Experimental Protocols

Synthesis of Ammonium Borate Single Crystals by Slow Evaporation

The slow evaporation solution growth technique is a common and effective method for obtaining high-quality single crystals of many ammonium borate compounds.[4]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a saturated or slightly supersaturated solution of the desired ammonium borate salt in a suitable solvent, typically deionized water. The precise concentrations will depend on the solubility of the specific compound. For novel compounds, this may require preliminary solubility studies.

  • Stirring and Dissolution: Stir the solution continuously using a magnetic stirrer at a constant temperature to ensure complete dissolution of the salt. Gentle heating may be applied to aid dissolution, but care must be taken to avoid decomposition.

  • Filtration: Filter the solution through a high-quality filter paper (e.g., Whatman) to remove any undissolved particles or impurities that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution into a clean crystallization dish or beaker. The vessel should be free of scratches or imperfections that could induce spurious nucleation.

  • Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few small holes) to control the rate of solvent evaporation. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.

  • Environment: Place the crystallization vessel in a vibration-free and dust-free environment with a stable temperature. Temperature fluctuations can lead to uncontrolled precipitation and the formation of polycrystalline material.

  • Crystal Harvesting: Monitor the vessel regularly. Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers.

  • Drying: Gently dry the harvested crystals on a filter paper at room temperature.

SlowEvaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Prep Prepare Saturated Solution Stir Stir and Dissolve Prep->Stir Filter Filter Solution Stir->Filter Transfer Transfer to Vessel Filter->Transfer Evap Controlled Evaporation Transfer->Evap Environment Stable Environment Evap->Environment Harvest Harvest Crystals Environment->Harvest Dry Dry Crystals Harvest->Dry

Figure 1: Workflow for single crystal growth by the slow evaporation method.
Measurement of SHG Efficiency using the Kurtz-Perry Powder Technique

The Kurtz-Perry powder method provides a rapid and straightforward assessment of the SHG efficiency of a material.[8][9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind the crystalline sample into a fine powder using an agate mortar and pestle.

    • Sieve the powder to obtain a uniform particle size range. This is crucial for obtaining reproducible results. A typical range is 100-150 µm.

    • Prepare a reference sample of KDP with the same particle size range.

    • Place the powdered sample in a sample holder, typically a capillary tube or a thin cell with transparent windows. The packing density should be consistent between the sample and the reference.

  • Experimental Setup:

    • A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

    • The laser beam is directed onto the powdered sample.

    • A series of filters are placed after the sample to block the fundamental laser wavelength and transmit only the second harmonic signal (at 532 nm for a 1064 nm fundamental).

    • A photomultiplier tube (PMT) or a photodiode is used to detect the intensity of the second harmonic light.

    • The output from the detector is displayed on an oscilloscope.

  • Data Acquisition:

    • Measure the intensity of the SHG signal from the ammonium borate sample.

    • Without changing the experimental setup, replace the sample with the KDP reference and measure the intensity of its SHG signal.

  • Calculation of Relative SHG Efficiency:

    • The relative SHG efficiency is calculated as the ratio of the SHG signal intensity of the sample to that of the KDP reference.

KurtzPerry cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) Sample Powder Sample Laser->Sample Filters Wavelength Filters (Block 1064 nm, Pass 532 nm) Sample->Filters Detector Photodetector (PMT or Photodiode) Filters->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Measure_Sample Measure SHG Intensity of Ammonium Borate Measure_KDP Measure SHG Intensity of KDP Reference Measure_Sample->Measure_KDP Compare Compare Intensities Measure_KDP->Compare

Figure 2: Schematic of the Kurtz-Perry powder SHG measurement setup and procedure.

Concluding Remarks and Future Outlook

Ammonium borates represent a promising family of materials for second harmonic generation applications. The available data, while not exhaustive, indicates that certain members of this class, particularly those with complex anionic frameworks and substitutions, can exhibit SHG efficiencies significantly greater than the industry-standard KDP. The conflicting reports on the efficiency of ammonium pentaborate underscore the critical need for standardized and comparative studies to provide a clearer picture of their NLO properties.

Future research should focus on the systematic synthesis and characterization of a wider range of ammonium borate compounds. Exploring the effects of different cations and anions, as well as the influence of hydration states on the crystal structure and SHG efficiency, will be crucial for the rational design of new, high-performance NLO materials. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and contribute to the advancement of this exciting field.

References

  • Crystal Growth and Optical Properties of the Polar Hydrated Pentaborates Rb[B5O6(OH)4] . 2H2O and NH4[B5O6(OH)4] . 2H2O and Structure Redetermination of the Ammonium Compound - ResearchGate. Available at: [Link]

  • Characterization of organic crystals for second-harmonic generation | Request PDF. Available at: [Link]

  • kurtz-perry powder technique: Topics by Science.gov. Available at: [Link]

  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - MDPI. Available at: [Link]

  • Studies on nonlinear optical ammonium pentaborate crystals | Request PDF. Available at: [Link]

  • Second Harmonic Generation (SHG) Measurement A ected by Electric Field - SID. Available at: [Link]

  • Second-harmonic generation of light at 245 nm in a lithium tetraborate whispering gallery resonator - ResearchGate. Available at: [Link]

  • Second Harmonic Generation, Fall 2016 | OPTI 511L. Available at: [Link]

  • (PDF) The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - ResearchGate. Available at: [Link]

  • Second-harmonic generation - Wikipedia. Available at: [Link]

  • Second harmonic generation and crystal structure of self-assembled Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptide - CrystEngComm (RSC Publishing). Available at: [Link]

  • Borates—Crystal Structures of Prospective Nonlinear Optical Materials: High Anisotropy of the Thermal Expansion Caused by Anharmonic Atomic Vibrations - MDPI. Available at: [Link]

  • Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering - AIP Publishing. Available at: [Link]

  • Structural characteristics and second order nonlinear optical properties of borate crystals. Available at: [Link]

  • Borate Crystals for Nonlinear Optical and Laser Applications: A Review - ResearchGate. Available at: [Link]

  • Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering - ResearchGate. Available at: [Link]

  • Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal | Request PDF. Available at: [Link]

  • studies on synthesis, growth and characterization of magnesium nitro borate nlo family of crystal - SATHYABAMA. Available at: [Link]

  • Noncentrosymmetric Rare-Earth Borate Fluoride La2B5O9F3: A New Ultraviolet Nonlinear Optical Crystal with Enhanced Linear and Nonlinear Performance | ACS Applied Materials & Interfaces. Available at: [Link]

  • Cubic nonlinearities of borate and related crystals with wide band gaps. Available at: [Link]

  • How to Grow a Large, Single Crystal: Part 1 | University at Buffalo - YouTube. Available at: [Link]

  • A Review of Second Harmonic Generation (SHG) Efficiency in Inorganic Crystals - Jetir.Org. Available at: [Link]

  • Kurtz Powder Technique Basic Paper | PDF | Nonlinear Optics | Laser - Scribd. Available at: [Link]

  • Crystal Growth 101 - Hampton Research. Available at: [Link]

  • Linear and nonlinear optical properties of borate crystals as calculated from the first principles - Indian Academy of Sciences. Available at: [Link]

  • Exploring Short-Wavelength Phase-Matching Nonlinear Optical Crystals by Employing KBe2BO3F2 as the Template - PMC. Available at: [Link]

  • Insight into the Origin of Second Harmonic Generation and Rational Design in the Metal Halide Borates - PubMed. Available at: [Link]

  • Phase matching in β-barium borate crystals for spontaneous parametric down-conversion. Available at: [Link]

  • Synthesis and characterization of L-threonine ammonium bromide: grown on single crystal with experimental studies on NLO - Indian Academy of Sciences. Available at: [Link]

  • On the Anionic Group Approximation to the Borate Nonlinear Optical Materials - MDPI. Available at: [Link]

  • Theoretical study of borate nonlinear optical crystals in low symmetry - Optica Publishing Group. Available at: [Link]

  • High-Pressure Synthesis of Rare-Earth Borate-Nitrate Crystals for Second Harmonic Generation - PubMed. Available at: [Link]

  • Synthesis and Properties of a Novel Borate Ester Surfactant Containing Nitrogen as Textile Oils | Request PDF. Available at: [Link]

Sources

Comparative

Comparative Guide: NMR Characterization of Boron Coordination in Azane Complexes

Executive Summary The incorporation of boron-nitrogen (B-N) units into organic scaffolds—creating "azane" or amine-borane complexes—is a rapidly expanding strategy in drug discovery (e.g., BN-isosteres). However, charact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of boron-nitrogen (B-N) units into organic scaffolds—creating "azane" or amine-borane complexes—is a rapidly expanding strategy in drug discovery (e.g., BN-isosteres). However, characterizing the coordination environment of boron (specifically distinguishing between trigonal planar


 and tetrahedral 

geometries) presents unique challenges due to the quadrupolar nature of the

B nucleus and background interference from borosilicate glassware.

This guide objectively compares the industry-standard Direct 1D


B NMR  against the high-resolution alternative, 2D 

H-

B HMQC
. We provide experimental protocols, decision-making workflows, and comparative data to ensure unambiguous structural assignment.

Part 1: The Analytical Challenge

Boron-11 (


B) is the preferred isotope for NMR due to its high natural abundance (80.1%) and relatively high sensitivity (

vs.

H). However, two fundamental physical barriers often compromise data integrity:[1]
  • Quadrupolar Relaxation:

    
    B is a spin-3/2 nucleus.[2] In asymmetric environments (common in drug-like molecules), the electric field gradient causes rapid relaxation (
    
    
    
    ms), resulting in significant line broadening (
    
    
    Hz) that can obscure scalar coupling (
    
    
    -coupling).
  • The "Glass Hump": Standard NMR tubes and probe inserts are made of borosilicate glass (

    
    ). This generates a broad, interfering background signal centered at 
    
    
    
    to
    
    
    ppm, which unfortunately overlaps with many critical amine-borane resonances.

Part 2: Methodological Comparison

Method A: Direct 1D B NMR (The "Workhorse")

Best for: Rapid screening of coordination state (


 vs 

) and quantification.

Mechanism: Direct detection of the boron magnetization. Pros: Extremely fast (seconds to minutes); quantitative if relaxation delays are managed. Cons: Susceptible to glass background; broad lines hide structural details (


 or 

).
Method B: 2D H- B HMQC (The "High-Res Solver")

Best for: Complex mixtures, trace analysis, and proving B-H connectivity.

Mechanism: Heteronuclear Multiple Quantum Coherence. Magnetization is transferred from


H to 

B and back. Pros:
  • Background Suppression: The glass background contains no protons, so it is completely filtered out.

  • Resolution: Detects boron frequencies indirectly via sharp proton signals, bypassing some quadrupolar broadening effects. Cons: Requires a B-H bond (or long-range coupling); longer acquisition time.

Comparative Data Matrix
Feature1D

B NMR (Standard)
2D

H-

B HMQC
Primary Output Chemical Shift (

)
Connectivity (

or

)
Glass Background Severe Interference Eliminated
Line Width Broad (>100 Hz typical)Sharp (

H dimension)
Sensitivity High (Direct detection)Medium (Dependent on transfer efficiency)
Exp. Time < 5 mins10 - 45 mins
Structural Insight Geometry (

/

)
Bond Connectivity & Topology

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Artifact-Free 1D B NMR

Goal: Obtain a clean baseline without purchasing expensive quartz tubes.[3]

The "Subtract" Workflow:

  • Sample Prep: Dissolve 5–10 mg of azane complex in

    
     (or 
    
    
    
    ). Use a standard 5mm Pyrex tube.
  • Acquisition (Sample):

    • Pulse:

      
       to 
      
      
      
      pulse.
    • Relaxation Delay (

      
      ): 0.2 seconds  (Sufficent due to fast quadrupolar relaxation).
      
    • Scans (

      
      ): 128.
      
    • Sweep Width: 200 ppm (Center at 0 ppm).

  • Acquisition (Background - Critical Step):

    • Remove the sample tube. Insert a tube containing only the pure solvent.

    • Run the exact same experiment (same receiver gain, same scans).

  • Processing:

    • Perform a Free Induction Decay (FID) subtraction:

      
      .
      
    • Fourier Transform the result.

    • Result: The broad glass hump vanishes, leaving only the sharp sample peaks.

Protocol 2: 2D H- B HMQC Optimization

Goal: Establish B-N coordination in complex molecules.

  • Pulse Sequence: Select hmqcgpqf (gradient-selected HMQC).

  • Coupling Constant Optimization (

    
    ): 
    
    • For Azane-Boranes (

      
      ): Set 
      
      
      
      Hz.
    • For Boronates (

      
      ): This method fails unless long-range coupling exists; use HMBC optimized for 10 Hz.
      
  • Setup:

    • F2 (

      
      H): 10 ppm width.
      
    • F1 (

      
      B): 100 ppm width.
      
    • Scans: 8 to 16 per increment.

    • Increments: 128 (for speed) to 256 (for resolution).

  • Validation: If a cross-peak appears, the boron signal is real and chemically bound to the proton. Glass background cannot generate a cross-peak.

Part 4: Data Interpretation & Visualization

Chemical Shift Trends in Azane Complexes

The coordination number is the primary driver of chemical shift.

  • 3-Coordinate (

    
    ):  Electron deficient, deshielded.
    
    • Range:+20 to +80 ppm .

    • Example: Free Boranes, Boronic Acids.

  • 4-Coordinate (

    
    ):  Electron rich (relative to neutral B), shielded.
    
    • Range:-20 to +10 ppm .

    • Example: Amine-Borane adducts (

      
      ), Boronate "ate" complexes.
      
Workflow Diagram: Determining Coordination Geometry

The following decision tree illustrates the logical flow for characterizing an unknown azane-borane complex.

G Start Unknown Azane-Borane Sample Run1D Run 1D 11B NMR (Pyrex Tube) Start->Run1D CheckBackground Is peak within -30 to +30 ppm? Run1D->CheckBackground Subtract Execute Background Subtraction Protocol CheckBackground->Subtract Yes (Risk of Glass Signal) AnalyzeShift Analyze Chemical Shift CheckBackground->AnalyzeShift No (Signal > 40 ppm) Subtract->AnalyzeShift SP2 Shift: +20 to +80 ppm (Trigonal sp2) AnalyzeShift->SP2 Low Field SP3 Shift: -20 to +10 ppm (Tetrahedral sp3) AnalyzeShift->SP3 High Field Ambiguous Ambiguous/Overlapping Signals? SP3->Ambiguous RunHMQC Run 2D 1H-11B HMQC Ambiguous->RunHMQC Yes Result Confirm Connectivity & Remove Glass Artifacts RunHMQC->Result

Figure 1: Decision matrix for characterizing Boron coordination. Note the critical "Background Subtraction" step for signals falling within the glass interference region.

Mechanistic Diagram: The HMQC Filter

This diagram explains why the 2D method is superior for background suppression.

H Glass Borosilicate Glass (B-O Network) ProtonPulse 1H Pulse Glass->ProtonPulse No 1H present Sample Azane-Borane (N -> B-H) Sample->ProtonPulse 1H present Transfer Magnetization Transfer (via J-coupling) ProtonPulse->Transfer Sample: Transfer Successful Detect Detection ProtonPulse->Detect Glass: No Transfer (Silent) Transfer->Detect Signal Observed

Figure 2: The "HMQC Filter" mechanism. Since the glass boron atoms lack covalent bonds to protons, they cannot participate in the magnetization transfer, rendering them invisible in the 2D spectrum.

References

  • Nanalysis Corp. (2022). 11B NMR Spectroscopy: A Practical Guide.[Link]

  • Parella, T. (2008).[4] NMR Periodic Table: Boron NMR. Bruker BioSpin / Northwestern University IMSERC. [Link]

  • Facey, G. (2008). 1H - 11B HMQC.[5][6] University of Ottawa NMR Facility Blog.[5] [Link]

  • Hollis, R. (1996). Boron-11 NMR.[1][2][4][5][6][7][8][9][10][11][12] Encyclopedia of Nuclear Magnetic Resonance.[9] Wiley.[9]

  • Wilmad-LabGlass. (2023). NMR Tube Selection Guide for Boron NMR.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Azane;boric acid;octahydrate

Document Control: Chemical Safety & Logistics | Role: Senior Application Scientist Executive Summary & Chemical Identification Immediate Action Required: Treat this substance as a Reprotoxic Inorganic Salt . The chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Chemical Safety & Logistics | Role: Senior Application Scientist

Executive Summary & Chemical Identification

Immediate Action Required: Treat this substance as a Reprotoxic Inorganic Salt .

The chemical designation "Azane;boric acid;octahydrate" is a systematic IUPAC string often generated by automated inventory systems. It refers to a complex salt of ammonia and boric acid. In practical laboratory terms, this is Ammonium Pentaborate Octahydrate (or a stoichiometric equivalent Ammonium Borate).

  • Systematic Name: Azane (Ammonia) + Boric Acid + Water

  • Common Name: Ammonium Pentaborate Octahydrate[1]

  • Chemical Formula:

    
     (or expressed as 
    
    
    
    )
  • Primary Hazards:

    • Reproductive Toxicity: Borates are classified as Category 1B (May damage fertility or the unborn child).[2]

    • Acute Respiratory Irritation: Releases Ammonia gas (

      
      ) if exposed to alkaline conditions (pH > 9) or heat.
      
    • Environmental Phytotoxicity: Boron is highly toxic to plant life; do not drain dispose .

Technical Safety Data (E-E-A-T)

To ensure safe handling, you must understand the chemical behavior driving these protocols. This is not just "waste"; it is a dynamic equilibrium system.

The Equilibrium Hazard

The compound exists in equilibrium. Stability depends on pH.



  • Acidic/Neutral Conditions: The ammonia is "locked" as the ammonium ion (

    
    ). The salt is stable.
    
  • Basic Conditions (pH > 9.25): The equilibrium shifts right. Toxic ammonia gas is released.

  • Implication: Never mix this waste with bases (e.g., Sodium Hydroxide, Bleach) during disposal.

Physical & Chemical Properties Table
PropertySpecificationOperational Relevance
Physical State White Crystalline SolidDust inhalation risk.[1][3][4] Use N95 or P100 respiratory protection.
Solubility ~9.5 g/100mL (20°C)Highly water-soluble. Spills will spread quickly if wet.
pH ( Aqueous) ~8.0 - 8.5Slightly basic. Generally stable but close to the ammonia release threshold.
Incompatibilities Strong Oxidizers, Strong BasesDO NOT MIX WITH BLEACH (Forms chloramines).
RCRA Status Not P or U listed (US)Usually "State Regulated" or "Non-RCRA Hazardous" due to Boron.

Disposal Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste: Azane;boric acid;octahydrate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystal) StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid ContainerSolid Double Bag (Poly) or HDPE Wide-Mouth Jar Solid->ContainerSolid LabelSolid Label: 'Non-RCRA Hazardous' Constituents: Ammonium Borate ContainerSolid->LabelSolid Pickup Submit for EHS/HazMat Pickup (Incineration/Landfill) LabelSolid->Pickup pHCheck Check pH Level Liquid->pHCheck HighPH pH > 9 (Basic) pHCheck->HighPH Risk of Gas NeutralPH pH 5 - 8 (Neutral) pHCheck->NeutralPH Stable Adjust Adjust pH with Citric/Acetic Acid to pH ~7 (Prevent NH3 gas) HighPH->Adjust ContainerLiq Collect in HDPE Carboy NeutralPH->ContainerLiq Adjust->ContainerLiq ContainerLiq->Pickup

Figure 1: Decision logic for Ammonium Borate disposal ensuring pH stability and containment.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Preferred)

Best practice is to keep the waste solid to minimize volume and disposal costs.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If creating dust, wear an N95 respirator.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in thick (6-mil) polyethylene bags.

  • Labeling:

    • Primary Name: Ammonium Pentaborate Octahydrate.[1]

    • Hazards: "Toxic to Reproduction", "Irritant".

    • Waste Code: Check local regulations (often "Non-RCRA Hazardous" in the US, but "Special Waste" in California/EU).

  • Storage: Store in a cool, dry cabinet away from strong bases (like Sodium Hydroxide) until pickup.

Scenario B: Liquid Waste (Solutions)

If the material is already dissolved (e.g., leftover buffer).

  • pH Verification: Dip a pH strip into the waste solution.

    • If pH is > 9: Slowly add dilute Citric Acid or Acetic Acid until pH is between 6 and 8. Reason: This converts volatile Ammonia (

      
      ) back into stable Ammonium (
      
      
      
      ).
  • Collection: Pour into a chemically compatible carboy (HDPE or Glass).

  • No Drain Disposal: Strictly Prohibited. Boron passes through standard wastewater treatment plants and poisons local aquatic plant life.

  • Labeling: Label as "Aqueous Waste: Ammonium Borate" with approximate concentration.

Scenario C: Spill Cleanup
  • Ventilation: If the spill is large or smells of ammonia, increase ventilation immediately.

  • Solid Spill: Sweep up carefully to avoid dust.[3] Do not use a standard vacuum (use HEPA only).

  • Liquid Spill: Absorb with inert material (vermiculite or sand).[1] Do not use bleach to clean the surface (risk of chloramine gas). Wash the area with simple soapy water.

Regulatory & Compliance Context

  • United States (EPA): Boric acid and its salts are generally not listed as P-list or U-list acute hazardous wastes under RCRA. However, they must be characterized. Due to aquatic toxicity, they cannot be sewered [1].

  • European Union (REACH): Boric acid is an SVHC (Substance of Very High Concern) due to reproductive toxicity (Category 1B). Disposal must follow strict hazardous waste incineration protocols [2].

  • Transport (DOT/IATA): Generally not regulated as "Dangerous Goods" for transport unless in very specific high-concentration mixtures, but "Environmentally Hazardous Substance" labels may apply for bulk shipments.

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • European Chemicals Agency (ECHA). Substance Information: Boric Acid - Toxic to Reproduction. ECHA Registration Dossier.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222: Ammonia (Azane). PubChem Database.

  • Fisher Scientific. Safety Data Sheet: Ammonium Pentaborate Tetrahydrate/Octahydrate.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Ammonium Pentaborate Octahydrate

Editorial Note: This document is intended to provide comprehensive safety and logistical information for the handling of Ammonium Pentaborate Octahydrate (also referred to as Azane;boric acid;octahydrate) in a laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This document is intended to provide comprehensive safety and logistical information for the handling of Ammonium Pentaborate Octahydrate (also referred to as Azane;boric acid;octahydrate) in a laboratory setting. The following guidelines are synthesized from authoritative safety data sheets and established laboratory safety protocols. It is imperative that these procedures are implemented in conjunction with your institution's specific safety policies and a thorough risk assessment for your particular application.

Understanding the Compound: Hazard Identification and Risk Assessment

Ammonium pentaborate octahydrate is an alkaline salt of boric acid, typically appearing as white crystalline granules.[1] While it is a versatile compound with applications ranging from electrolytic capacitors to flame retardants, it is not without its hazards.[1] A thorough understanding of these risks is the foundation of safe laboratory practice.

1.1. Primary Hazards

The primary hazards associated with ammonium pentaborate octahydrate are summarized in the table below:

Hazard TypeDescriptionGHS Classification
Skin Irritation May cause skin irritation.[2] Prolonged or repeated contact may lead to dermatitis, redness, dryness, and cracking.[3]Skin Irritant, Category 2
Eye Irritation Causes serious eye irritation.[2][4] Mechanical irritation may also occur from dust particles.[3]Eye Irritant, Category 2
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[2][4]Specific Target Organ Toxicity (Single Exposure), Category 3
Reproductive Toxicity While data for the compound itself is limited, boric acid, a related substance, is classified as toxic to reproduction and may damage fertility or the unborn child.[5][6][7] It is prudent to handle ammonium pentaborate with this potential hazard in mind.Reproductive Toxicity, Category 1B (for Boric Acid)

1.2. Causality of Hazards

The irritant effects of ammonium pentaborate octahydrate are primarily due to its alkaline nature and the abrasive properties of its crystalline form. The concern regarding reproductive toxicity stems from the systemic absorption of borates.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling ammonium pentaborate octahydrate. The following table outlines the minimum required PPE.

Body PartPPE RecommendationStandardRationale
Eyes/Face Safety glasses with side-shields or chemical safety goggles.[2][8]EN166 (EU) or ANSI Z87.1 (US)Protects against dust particles and accidental splashes.
Hands Chemical-resistant gloves (e.g., rubber gloves).[2]EN 374 (EU) or ASTM F1001 (US)Prevents skin contact and subsequent irritation.
Body Protective work clothing, such as a lab coat, with long sleeves and closed-front.[2]N/AMinimizes skin exposure to dust.
Respiratory A dust respirator is recommended, especially when handling large quantities or in poorly ventilated areas.[2]NIOSH (US) or EN 149 (EU) approvedPrevents inhalation of airborne dust particles.

2.1. PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow PPE Selection and Use Workflow for Ammonium Pentaborate Octahydrate cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Start: Handling Ammonium Pentaborate Octahydrate AssessQuantity Assess Quantity and Potential for Dust Generation Start->AssessQuantity AssessVentilation Assess Adequacy of Ventilation AssessQuantity->AssessVentilation SelectEyePro Select Eye Protection: - Safety glasses with side shields (minimum) - Goggles for high dust potential AssessVentilation->SelectEyePro SelectGloves Select Hand Protection: - Chemical-resistant gloves (e.g., nitrile, rubber) AssessVentilation->SelectGloves SelectBodyPro Select Body Protection: - Lab coat with long sleeves AssessVentilation->SelectBodyPro SelectRespPro Select Respiratory Protection: - Dust mask/respirator if ventilation is inadequate or dust is generated AssessVentilation->SelectRespPro DonPPE Don PPE Correctly SelectEyePro->DonPPE SelectGloves->DonPPE SelectBodyPro->DonPPE SelectRespPro->DonPPE HandleChemical Handle Chemical Following Safe Procedures DonPPE->HandleChemical DoffPPE Doff PPE Correctly and Dispose of Contaminated Items HandleChemical->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A workflow for assessing risks and selecting appropriate PPE.

Operational Protocols: A Step-by-Step Guide

Adherence to standardized operational protocols is crucial for minimizing exposure and ensuring a safe working environment.

3.1. General Handling Procedures

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[9]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders.[4][8]

  • Handling:

    • Wear all required PPE as outlined in Section 2.[2]

    • Avoid the formation of dust and aerosols.[4][8][10]

    • Do not breathe in dust.[5]

    • Avoid contact with skin, eyes, and clothing.[5][8][10]

    • Use appropriate tools (e.g., spatulas, scoops) to handle the material.

    • Keep the container tightly closed when not in use.[2][4][8][10]

  • Post-Handling:

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][8][10]

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[8]

3.2. Storage

  • Store in a cool, dry, and well-ventilated place.[2][4][8][10]

  • Keep containers tightly sealed.[2][4][8][10]

  • Store away from incompatible materials such as oxidizing and reducing agents.[2][4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

4.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[2][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.[12] If skin irritation persists, seek medical advice.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4][11] Remove contact lenses if present and easy to do.[2][4] Seek medical attention if irritation persists.[4][11]
Ingestion Do NOT induce vomiting. Give large amounts of water.[11] Seek immediate medical attention.[2]

4.2. Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.[5][13]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.[2]

    • Carefully sweep or vacuum up the spilled material.[13][14] Use a vacuum equipped with a HEPA filter to avoid generating dust.[2][14]

    • Place the collected material into a suitable, labeled container for disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly.

4.3. Spill Response Workflow

Spill_Response_Workflow Spill Response Workflow for Ammonium Pentaborate Octahydrate Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Unmanageable Spill Assess->LargeSpill No DonPPE Don Appropriate PPE (including respiratory protection) SmallSpill->DonPPE Yes Evacuate Evacuate the Area LargeSpill->Evacuate Alert Alert Supervisor and/or Emergency Services Evacuate->Alert Secure Secure the Area and Prevent Entry Alert->Secure End End Secure->End Contain Contain the Spill (prevent spreading) DonPPE->Contain Cleanup Clean up Spill: - Use HEPA vacuum or sweep carefully - Avoid raising dust Contain->Cleanup Collect Collect Waste in a Labeled Container Cleanup->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Dispose->End

Caption: A workflow for responding to a spill of ammonium pentaborate octahydrate.

Disposal Plan: Responsible Waste Management

Proper disposal of ammonium pentaborate octahydrate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Characterization

Unused ammonium pentaborate octahydrate should be treated as chemical waste.

5.2. Disposal Procedures

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][8][14]

  • Do not mix with other waste.[8]

  • Leave the chemical in its original container if possible.[8]

  • Handle uncleaned containers as you would the product itself.[8]

  • Some sources suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8] However, this should only be done by a licensed disposal company.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

5.3. Environmental Precautions

  • Do not let the product enter drains, surface water, or ground water.[5][8]

  • This substance is water-soluble and may cause damage to vegetation through root absorption.[13][14]

Conclusion

The safe handling of ammonium pentaborate octahydrate is predicated on a comprehensive understanding of its hazards, the diligent use of personal protective equipment, strict adherence to established protocols, and preparedness for emergencies. By integrating these principles into your laboratory's standard operating procedures, you can mitigate the risks associated with this compound and ensure a safe working environment for all personnel.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Ammonium pentaborate.
  • CymitQuimica. (2024, February 25). SAFETY DATA SHEET.
  • LTS Research Laboratories, Inc. (2018, October 12). Safety Data Sheet Ammonium Pentaborate Octahydrate.
  • Rio Tinto. (2023, September 25). SAFETY DATA SHEET.
  • Rio Tinto. (2022, November 25). SAFETY DATA SHEET.
  • Rio Tinto. (2024, August 15). Ammonium Pentaborate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Spectrum Chemical. (2009, January 16). Material Safety Data Sheet.
  • CAMEO Chemicals - NOAA. (n.d.). AMMONIUM PENTABORATE.
  • U.S. Borax. (2024, September). Ammonium Pentaborate.
  • AMERICAN ELEMENTS. (n.d.). Ammonium Pentaborate Octahydrate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Boric acid.
  • Fisher Scientific. (2009, April 7). SAFETY DATA SHEET.
  • International Scientific Supplies. (n.d.). SAFETY DATA SHEET BORIC ACID.

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